molecular formula C10H10N2O3 B1312644 6,7-Dimethoxyquinoxalin-2-ol CAS No. 5739-98-0

6,7-Dimethoxyquinoxalin-2-ol

Cat. No.: B1312644
CAS No.: 5739-98-0
M. Wt: 206.2 g/mol
InChI Key: WXTHNWNCKJAQNU-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoxalin-2-ol is a chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Quinoxaline derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Research on structurally similar 6,7-dimethoxy-substituted nitrogen heterocycles has shown these scaffolds to be valuable in various fields. For instance, quinazoline analogs have been extensively studied as potential anticancer agents by acting as inhibitors of kinase receptors such as VEGFR-2 and EGFR . Other related compounds have demonstrated anti-parasitic activity, such as against Babesia species , and some are key intermediates in the synthesis of approved antihypertensive drugs like Prazosin . The dimethoxyquinoxaline core, similar to its quinazoline counterparts, may serve as a versatile building block in organic synthesis and drug discovery efforts. Researchers can leverage this compound to develop novel molecules for biochemical screening and pharmacological profiling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHNWNCKJAQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462637
Record name 6,7-Dimethoxyquinoxalin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-98-0
Record name 6,7-Dimethoxyquinoxalin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxyquinoxalin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxyquinoxalin-2-ol: Core Properties and Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 6,7-Dimethoxyquinoxalin-2-ol is limited in publicly available literature. This guide has been compiled based on the established chemical principles of quinoxaline derivatives and data from structurally analogous compounds. The information provided herein serves as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] The quinoxaline scaffold is a key component in various antibiotics, such as echinomycin and levomycin.[2] Molecules in this family are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The 6,7-dimethoxy substitution pattern, in particular, has been explored in related heterocyclic systems, such as quinazolines and quinolines, and has been associated with potent biological effects, including the inhibition of receptor tyrosine kinases like c-Met.[7][8] This guide focuses on the core properties of this compound, providing a theoretical and practical framework for its synthesis, characterization, and potential biological evaluation.

Core Physicochemical Properties

PropertyPredicted/Calculated Value
Chemical Structure Chemical Structure of this compound (Illustrative)
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
IUPAC Name 6,7-dimethoxyquinoxalin-2(1H)-one
CAS Number Not available
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO and methanol.
pKa Not available

Proposed Synthesis and Experimental Protocols

The synthesis of quinoxalin-2-ol (or its tautomeric form, quinoxalin-2(1H)-one) derivatives is commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.[3]

Detailed Experimental Protocol for Synthesis:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-dimethoxybenzene-1,2-diamine (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the diamine.

  • Reagent Addition: Add ethyl glyoxylate (1.1 equivalents) to the solution. A catalytic amount of a weak acid like acetic acid can be added if ethanol is used as the solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The unambiguous identification of this compound would rely on a combination of spectroscopic techniques.[1][9][10][11][12] The expected spectroscopic data are summarized below.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the quinoxaline ring (2H, singlets or doublets, δ 7.0-8.0 ppm). - Methoxy protons (6H, two singlets, δ 3.8-4.2 ppm). - A broad singlet for the -OH proton (if in a non-exchanging solvent) or the N-H proton of the tautomeric amide form.
¹³C NMR - Aromatic carbons (δ 100-150 ppm). - Methoxy carbons (δ 55-60 ppm). - A carbonyl carbon (C=O) in the amide tautomer (δ 155-165 ppm).
IR Spectroscopy - O-H or N-H stretching (broad band, 3200-3500 cm⁻¹). - C=O stretching (amide I band, ~1650-1680 cm⁻¹). - Aromatic C-H stretching (~3000-3100 cm⁻¹). - C-O (ether) stretching (~1200-1300 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.20.

Experimental Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC) on a 300 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight.

Potential Biological Activities and Signaling Pathways

Given the extensive research on quinoxaline derivatives, this compound is a candidate for a range of biological activities.[3][6] Structurally similar compounds, such as 6,7-dimethoxy-4-anilinoquinolines, have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, which is a key player in cancer cell proliferation and metastasis.[7] The broader class of quinoxalines has demonstrated significant antimicrobial, antiviral, and anticancer effects.[2][4][5]

This diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of a receptor tyrosine kinase, similar to other 6,7-dimethoxy substituted heterocyclic compounds.[7] This inhibition would block downstream signaling pathways that are often overactive in various cancers, leading to a reduction in cell proliferation, migration, and survival.

Conclusion

While this compound remains a compound with limited direct characterization in the scientific literature, its structural features suggest it is a promising candidate for further investigation. As a member of the quinoxaline family with a 6,7-dimethoxy substitution pattern, it holds potential for a range of biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications, encouraging further research into this intriguing molecule.

References

In-Depth Technical Guide: 6,7-Dimethoxyquinoxalin-2-ol (CAS: 5739-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxyquinoxalin-2-ol, with the CAS number 5739-98-0, is a heterocyclic organic compound belonging to the quinoxaline class. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a proposed synthesis route based on established methods, and an exploration of its potential biological significance in the context of related compounds. Given the limited specific research on this molecule, this document also highlights areas for future investigation.

Chemical and Physical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the fundamental properties derived from supplier information and computational predictions.

PropertyValueSource
CAS Number 5739-98-0Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₀N₂O₃Chemical Supplier Catalogs
Molecular Weight 206.20 g/mol Chemical Supplier Catalogs
IUPAC Name This compoundIUPAC Nomenclature
Canonical SMILES COC1=CC2=C(C=C1OC)N=C(C=N2)O
Tautomeric Form 6,7-dimethoxy-1H-quinoxalin-2-one--INVALID-LINK--

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reaction of 4,5-dimethoxy-1,2-phenylenediamine with a glyoxylate derivative, such as ethyl glyoxylate. This reaction typically proceeds under mild acidic or neutral conditions and is a widely used method for constructing the quinoxaline core.

Synthesis_of_this compound cluster_reagents Reagents and Conditions reactant1 4,5-Dimethoxy-1,2-phenylenediamine intermediate Intermediate reactant1->intermediate + reactant2 Ethyl Glyoxylate reactant2->intermediate product This compound intermediate->product Cyclization/ Aromatization reagents Solvent (e.g., Ethanol) Optional: Mild Acid Catalyst

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar syntheses and should be optimized for the specific reactants.

  • Dissolution of Reactants: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-Ketoester: To the stirred solution, add ethyl glyoxylate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectral Data

No experimentally derived NMR, IR, or Mass Spectra for this compound are available in the public domain. However, spectral data for its tautomer, 6,7-dimethoxy-2(1H)-quinoxalinone, is available and provides valuable structural confirmation.

Spectral Data Type Key Features (for 6,7-dimethoxy-2(1H)-quinoxalinone)
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and an N-H proton are expected. The chemical shifts would be influenced by the solvent.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, and a carbonyl carbon are anticipated.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (in the quinoxalinone tautomer), C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching are expected.
Mass Spectrometry The molecular ion peak (M+) corresponding to the exact mass of C₁₀H₁₀N₂O₃ is expected, along with characteristic fragmentation patterns.

Biological Activity and Potential Applications in Drug Development

While there is no direct biological data for this compound, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have demonstrated a wide range of biological activities, with anticancer properties being particularly prominent.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Studies on various quinoxaline analogs have revealed that the substitution pattern on the benzene ring significantly influences their biological activity. The presence of methoxy groups, in particular, has been associated with potent anticancer effects in related heterocyclic systems. It is hypothesized that these groups can enhance binding to biological targets through hydrogen bonding and hydrophobic interactions.

Potential as an Anticancer Agent

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The structural motif of this compound makes it a candidate for investigation as an inhibitor of various kinases or other enzymes implicated in cancer.

Potential_Anticancer_Mechanism compound This compound (or its derivatives) target Biological Target (e.g., Kinase, Enzyme) compound->target Binds to pathway Oncogenic Signaling Pathway target->pathway Regulates effect Inhibition of Cell Proliferation, Induction of Apoptosis pathway->effect Leads to

Caption: Potential mechanism of action for quinoxaline-based anticancer agents.

In Silico Predictions

Computational tools can be employed to predict the potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Such in silico studies can guide future experimental work by prioritizing the most promising biological targets and assessing the compound's drug-likeness.

Future Research Directions

The lack of extensive data on this compound presents several opportunities for future research:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).

  • Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, pKa, and logP.

  • Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines and other relevant biological targets to identify potential therapeutic applications.

  • Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound is a chemical entity with a promising scaffold for medicinal chemistry research. While direct experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and the known activities of structurally related compounds. Further investigation into its synthesis, properties, and biological activities is warranted to unlock its full potential in the field of drug discovery and development.

In-Depth Technical Guide: Molecular Weight of 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 6,7-Dimethoxyquinoxalin-2-ol, a quinoxaline derivative of interest in medicinal chemistry and drug discovery. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight.

Chemical Identity

Systematic Name: this compound CAS Number: 5739-98-0 Molecular Formula: C₁₀H₁₀N₂O₃[1][2]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Quantitative Data Summary

The table below summarizes the key quantitative data used in the molecular weight calculation.

ComponentSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH101.00810.08
NitrogenN214.00728.014
OxygenO315.99947.997
Total Molecular Weight 206.191

Note: Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC). They represent a weighted average of the naturally occurring isotopes of each element.

The calculated molecular weight of this compound is 206.191 g/mol . This value is consistent with the molecular weight of 206.2 g/mol provided by chemical suppliers[1][3].

Molecular Composition Visualization

The following diagram illustrates the elemental composition of this compound, showing the constituent elements that contribute to its overall molecular weight.

Molecular Composition of this compound Compound This compound (C₁₀H₁₀N₂O₃) C Carbon (C) 10 atoms Compound->C contributes H Hydrogen (H) 10 atoms Compound->H contributes N Nitrogen (N) 2 atoms Compound->N contributes O Oxygen (O) 3 atoms Compound->O contributes

Caption: Elemental contribution to the molecular structure.

Experimental Protocols

The determination of the molecular formula and weight of a novel or known compound like this compound typically involves the following standard analytical techniques:

4.1. Mass Spectrometry (MS)

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight of the compound.

  • Methodology:

    • A sample of this compound is introduced into the mass spectrometer.

    • The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule (molecular ion peak) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the molecule, which confirms the number and types of atoms present, thereby validating the molecular formula.

  • Methodology:

    • A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • The sample is placed in a strong magnetic field within the NMR spectrometer.

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the connectivity of atoms and confirm the presence of the dimethoxy, quinoxaline, and hydroxyl functional groups, consistent with the proposed structure and molecular formula.

4.3. Elemental Analysis

  • Objective: To determine the percentage composition of each element (C, H, N, O) in the compound.

  • Methodology:

    • A precisely weighed sample of the compound is combusted in a controlled environment.

    • The resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.

    • The percentages of carbon, hydrogen, and nitrogen are calculated from the amounts of their respective combustion products.

    • The percentage of oxygen is typically determined by difference.

    • The experimentally determined elemental percentages are compared with the theoretical percentages calculated from the proposed molecular formula (C₁₀H₁₀N₂O₃) to verify its accuracy.

References

An In-depth Technical Guide to 6,7-Dimethoxyquinoxalin-2-ol: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 6,7-Dimethoxyquinoxalin-2-ol, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound exists in tautomeric equilibrium with its more stable keto form, 6,7-Dimethoxyquinoxalin-2(1H)-one. The structural details and key properties are summarized below.

Chemical Structure:

  • IUPAC Name: 6,7-dimethoxyquinoxalin-2(1H)-one

  • Synonyms: 6,7-Dimethoxy-2-quinoxalinone

  • Molecular Formula: C₁₀H₁₀N₂O₃[1]

  • Molecular Weight: 206.20 g/mol [1]

  • InChI Key: WXTHNWNCKJAQNU-UHFFFAOYSA-N[1]

Physicochemical Data:

A summary of the available quantitative data for 6,7-Dimethoxyquinoxalin-2(1H)-one is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O₃[1]
Molecular Weight206.20 g/mol [1]
Exact Mass206.069142 g/mol [1]
1H NMR (Solvent: TFA)Referenced[1]

Table 1: Physicochemical Properties of 6,7-Dimethoxyquinoxalin-2(1H)-one

Synthesis of 6,7-Dimethoxyquinoxalin-2(1H)-one

The primary synthetic route to 6,7-Dimethoxyquinoxalin-2(1H)-one involves the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine with glyoxylic acid. This reaction is a well-established method for the formation of the quinoxalinone ring system.

Reaction Scheme:

G 4,5-dimethoxy-1,2-phenylenediamine 4,5-dimethoxy-1,2-phenylenediamine 6,7-Dimethoxyquinoxalin-2(1H)-one 6,7-Dimethoxyquinoxalin-2(1H)-one 4,5-dimethoxy-1,2-phenylenediamine->6,7-Dimethoxyquinoxalin-2(1H)-one Condensation Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->6,7-Dimethoxyquinoxalin-2(1H)-one

Caption: Synthesis of 6,7-Dimethoxyquinoxalin-2(1H)-one.

General Experimental Protocol

Materials:

  • 4,5-dimethoxy-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol or a similar suitable solvent

  • Water

Procedure:

  • Dissolution: Dissolve 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Addition of Glyoxylic Acid: To this solution, add an aqueous solution of glyoxylic acid monohydrate.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to afford pure 6,7-Dimethoxyquinoxalin-2(1H)-one.

Spectroscopic Characterization

The structure of 6,7-Dimethoxyquinoxalin-2(1H)-one can be confirmed by standard spectroscopic methods.

  • 1H NMR Spectroscopy: A proton NMR spectrum of 6,7-dimethoxy-2(1H)-quinoxalinone has been recorded in trifluoroacetic acid (TFA) as the solvent.[1] The characteristic signals would include singlets for the two methoxy groups, signals for the aromatic protons on the benzene ring, and a signal for the proton at the 3-position of the quinoxalinone ring.

  • 13C NMR Spectroscopy: The 13C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the methoxy carbons, and the carbon at the 3-position.

  • Mass Spectrometry: The exact mass of the molecule can be determined by high-resolution mass spectrometry, which should correspond to the calculated exact mass of 206.069142 g/mol .[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic absorption band for the carbonyl group (C=O) of the quinoxalinone ring, typically in the region of 1650-1700 cm⁻¹.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: - 4,5-dimethoxy-1,2-phenylenediamine - Glyoxylic Acid Reaction Condensation Reaction Start->Reaction Isolation Isolation of Crude Product (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Pure 6,7-Dimethoxyquinoxalin-2(1H)-one Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR Analysis MS Mass Spectrometry Product->MS Analysis IR IR Spectroscopy Product->IR Analysis MP Melting Point Determination Product->MP Analysis

Caption: Workflow for the synthesis and characterization of 6,7-Dimethoxyquinoxalin-2(1H)-one.

Conclusion

This technical guide has summarized the available information on the structure and synthesis of this compound and its predominant tautomer, 6,7-Dimethoxyquinoxalin-2(1H)-one. While a detailed, peer-reviewed experimental protocol for its synthesis is not explicitly available in the searched literature, a general and reliable synthetic method has been outlined. The provided data and workflows offer a solid foundation for researchers to synthesize and characterize this important heterocyclic compound for applications in drug discovery and development. Further research to establish a detailed experimental protocol and comprehensive characterization data is encouraged.

References

Potential Therapeutic Targets of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinoxalin-2-ol is a heterocyclic organic compound belonging to the quinoxaline family. While direct pharmacological data on this specific molecule is limited in publicly available literature, the quinoxaline scaffold and the 6,7-dimethoxy substitution pattern are present in numerous biologically active compounds. This technical guide consolidates information on structurally related molecules to infer the potential therapeutic targets and mechanisms of action for this compound. The primary focus of this analysis points towards potential applications in oncology and infectious diseases.

Introduction to the Quinoxaline Scaffold

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1] The fusion of a benzene and a pyrazine ring forms the core quinoxaline structure, which serves as a versatile scaffold for the development of therapeutic agents.[1][2] These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic effects.[3][4] The biological activity of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system.

The Significance of the 6,7-Dimethoxy Substitution

The 6,7-dimethoxy substitution pattern on aromatic ring systems is a common feature in many potent, biologically active molecules. This substitution can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and binding affinity to biological targets. In many instances, the methoxy groups can participate in hydrogen bonding interactions within the binding pockets of enzymes and receptors, thereby enhancing the compound's inhibitory activity.

Potential Therapeutic Targets

Based on the analysis of structurally similar compounds bearing the quinoxaline core and/or the 6,7-dimethoxy substitution, the following are postulated as potential therapeutic targets for this compound.

Kinase Inhibition

Several quinoline and quinazoline derivatives with a 6,7-dimethoxy substitution pattern have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.

  • c-Met Kinase: The HGF/c-Met signaling pathway is a key driver of tumorigenesis and metastasis.[5] A series of 6,7-dimethoxy-4-anilinoquinolines have shown potent inhibitory activity against the c-Met tyrosine kinase by competing with ATP at its binding site.[5][6] This inhibition blocks downstream signaling, leading to a reduction in cell proliferation, survival, and invasion.[5]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have demonstrated significant, dose-dependent inhibition of both EGFR and HER2 kinases.[7] These receptors are well-established therapeutic targets in various cancers, particularly breast and lung cancer.[7]

  • Aurora Kinase B: This kinase plays a critical role in cell division, and its inhibition can lead to apoptosis in cancer cells. 6,7-Dimethoxy-4-phenoxy-quinoline derivatives have been identified as potential inhibitors of Aurora Kinase B.[5]

Table 1: Kinase Inhibitory Activity of Structurally Related Compounds

Compound ClassTarget KinaseIC₅₀ (µM)Reference
6,7-dimethoxy-4-anilinoquinolinesc-MetVaries by derivative[6]
6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-aminesEGFR/HER2Varies by derivative[7]
6,7-Dimethoxy-4-phenoxy-quinoline derivativesAurora Kinase BNot specified[5]
Topoisomerase I Inhibition

Topoisomerase I (TOP1) is an essential enzyme involved in DNA replication and transcription.[5] Its inhibition leads to DNA damage and subsequent apoptosis in cancer cells.[5] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent TOP1 inhibitors, stabilizing the TOP1-DNA cleavage complex.[5] The 6,7-dimethoxy groups are thought to facilitate hydrogen bonding within the enzyme-DNA complex binding pocket.[5]

Table 2: Anticancer Activity of a Structurally Related Topoisomerase I Inhibitor

CompoundCancer Cell LineGI₅₀ (µM)
14m (a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline)Leukemia (SR)0.133
Non-Small Cell Lung Cancer (NCI-H226)0.343
Colon Cancer (COLO205)0.401
CNS Cancer (SF-295)0.328
Melanoma (LOX IMVI)0.116
Ovarian Cancer (NCI/ADR-RES)0.247
Renal Cancer (CAKI-1)0.458
Breast Cancer (T-47D)0.472

Data from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.[8]

Antimicrobial Activity

The quinoxaline scaffold is a core component of various antibiotics, and its derivatives have shown broad-spectrum antimicrobial activity.[3] They are known to inhibit the growth of Gram-positive bacteria and are active against various transplantable tumors.[3] While specific data for this compound is unavailable, the general class of quinoxalinones has demonstrated efficacy against both bacterial and fungal pathogens.[4]

Experimental Protocols

Detailed experimental protocols for the assessment of the potential therapeutic targets of this compound can be inferred from studies on structurally related compounds.

Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibition is the Caliper motility shift assay.

  • Reagents and Materials: Recombinant kinase (e.g., c-Met, EGFR, HER2), substrate peptide, ATP, kinase buffer, test compound (this compound), and a positive control inhibitor (e.g., cabozantinib).

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate peptide, and test compound are incubated together in the kinase buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the mixture is loaded onto a microfluidic chip. f. The phosphorylated and unphosphorylated peptides are separated by electrophoresis and quantified.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay
  • Reagents and Materials: Supercoiled plasmid DNA, recombinant human Topoisomerase I, assay buffer, test compound, and a known TOP1 inhibitor (e.g., camptothecin).

  • Procedure: a. The test compound is incubated with supercoiled plasmid DNA and Topoisomerase I in the assay buffer. b. The reaction is allowed to proceed at 37°C. c. The reaction is terminated by the addition of a stop solution. d. The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • Data Analysis: The inhibition of Topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.

In Vitro Antiproliferation Assay (MTT Assay)
  • Reagents and Materials: Human cancer cell lines (e.g., A549, MCF-7, MKN-45), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals. d. The formazan crystals are dissolved in DMSO. e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI₅₀ or IC₅₀ value is determined.

Visualizations

Potential Signaling Pathway Inhibition

Potential_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK EGFR_HER2 EGFR/HER2 Receptors EGFR_HER2->PI3K EGFR_HER2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation TOP1 Topoisomerase I DNA_Replication DNA Replication TOP1->DNA_Replication DNA_Replication->Proliferation Compound 6,7-Dimethoxy- quinoxalin-2-ol (Potential Inhibitor) Compound->cMet Inhibits Compound->EGFR_HER2 Inhibits Compound->TOP1 Inhibits

Caption: Inferred inhibitory action on key oncogenic signaling pathways.

General Experimental Workflow for Target Validation

Experimental_Workflow Compound This compound Kinase_Assay In Vitro Kinase Assay (e.g., c-Met, EGFR) Compound->Kinase_Assay TOP1_Assay Topoisomerase I Inhibition Assay Compound->TOP1_Assay Cell_Assay Cell-Based Antiproliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay TOP1_Assay->Cell_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Cell_Assay->Data_Analysis Target_Validation Validated Therapeutic Target(s) Data_Analysis->Target_Validation

Caption: A generalized workflow for the validation of potential therapeutic targets.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, a comprehensive analysis of structurally related compounds provides a strong basis for inferring its potential mechanisms of action. The quinoxaline core, combined with the 6,7-dimethoxy substitution, suggests that this compound is a promising candidate for investigation as an inhibitor of key protein kinases involved in cancer, such as c-Met, EGFR, and HER2, as well as an inhibitor of Topoisomerase I. Furthermore, its potential as an antimicrobial agent warrants exploration. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these potential therapeutic targets. Further research is essential to elucidate the specific biological activities and therapeutic potential of this compound.

References

Navigating the Physicochemical Landscape of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 6,7-Dimethoxyquinoxalin-2-ol. As a key intermediate and potential pharmacophore in drug discovery, understanding its physicochemical properties is paramount for successful formulation, screening, and development. While specific, publicly available quantitative data for this compound is limited, this document leverages data from structurally related compounds and outlines detailed experimental protocols to empower researchers to generate robust in-house data.

Solubility Profile

Direct, experimentally determined solubility values for this compound are not readily found in public literature. However, by examining related quinoxaline and isoquinoline derivatives, we can infer a likely solubility profile. For instance, the related compound 6,7-dimethoxyisoquinoline is known to be soluble in DMSO.[1] Generally, the dimethoxy substitution on the quinoxaline ring is expected to increase lipophilicity compared to the unsubstituted parent structure. This would suggest a higher solubility in organic solvents like DMSO and lower solubility in aqueous media.

To address the absence of specific data, a standardized experimental approach is crucial. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Table 1: Solubility Data for a Structurally Related Compound
Compound NameSolventTemperature (°C)Solubility
6,7-DimethoxyisoquinolineDMSORoom TemperatureSoluble[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol details the steps for determining the thermodynamic solubility of this compound.

1. Sample Preparation:

  • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution is achieved.

  • Add a precise volume of the desired solvent (e.g., water, DMSO, buffer at a specific pH) to each vial.

  • Seal the vials securely to prevent any solvent evaporation during the experiment.

2. Equilibration:

  • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. For compounds with low solubility, this period can range from 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has stabilized.

3. Sample Separation:

  • Once equilibrium is reached, let the vials stand at the experimental temperature to allow the excess solid to settle.

  • Carefully extract a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles, which is critical to prevent an overestimation of the solubility.

4. Analysis:

  • Prepare a stock solution of this compound with a known concentration in a solvent in which it is freely soluble.

  • Create a series of calibration standards by diluting the stock solution.

  • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.

5. Calculation:

  • Calculate the solubility of the compound, remembering to account for the dilution factor. The solubility is typically expressed in mg/mL, µg/mL, or mol/L.

Solubility Determination Workflow

prep Sample Preparation (Excess solid + Solvent) equilibrate Equilibration (Shaking at constant temp) prep->equilibrate separate Sample Separation (Settle and filter) equilibrate->separate analyze Analysis (HPLC) separate->analyze calculate Calculation (Determine solubility) analyze->calculate

Workflow for determining the solubility of a compound.

Stability Profile

The stability of this compound is a critical parameter, influencing its storage, handling, and utility in experimental assays. While specific stability data is not available, general guidelines for quinoxaline derivatives suggest that they can be susceptible to hydrolysis and photodegradation.[2] Long-term storage in a cool, dry, and dark environment is recommended to maintain the compound's integrity.[2]

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Recommended Storage Conditions for Related Quinoxaline Derivatives
ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term)Minimizes thermal degradation.[2]
Room Temperature (Short-term)Acceptable for brief periods in a controlled environment.[2]
Humidity Dry environment (use of desiccants)Quinoxaline derivatives can be prone to hydrolysis.[2]
Light Protection from light (e.g., amber vial)Photodegradation can occur upon exposure to UV or visible light.[2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation, which is important for sensitive applications.[2]

Experimental Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60 °C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber. The exposure should be no less than 1.2 million lux hours and have an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.

  • Control Sample: Maintain a stock solution at 4 °C, protected from light.

3. Sample Analysis:

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

Forced Degradation Study Workflow

cluster_stress start Stock Solution (1 mg/mL) stress Stress Conditions start->stress acid Acid Hydrolysis (1M HCl, 60°C) stress->acid base Base Hydrolysis (1M NaOH, RT) stress->base oxidation Oxidation (30% H₂O₂, RT) stress->oxidation photo Photolysis (Photostability Chamber) stress->photo thermal Thermal (Solid, 80°C) stress->thermal analysis Sample Analysis (Neutralize, Dilute, HPLC) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis

References

Spectroscopic Profile of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethoxyquinoxalin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the tautomeric nature of this molecule, it primarily exists as 6,7-dimethoxy-2(1H)-quinoxalinone. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for its unambiguous identification, purity assessment, and structural elucidation.

While a complete, publicly available dataset for 6,7-dimethoxy-2(1H)-quinoxalinone is not available, this guide presents a detailed spectroscopic analysis of the closely related compound, 6,7-dimethoxyquinolin-2(1H)-one, which shares the core dimethoxy-substituted aromatic ring and a similar lactam structure. This information serves as a valuable reference for researchers working with related scaffolds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 6,7-dimethoxyquinolin-2(1H)-one.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.56s-1HNH
7.77d8.01HAr-H
7.18s-1HAr-H
6.85s-1HAr-H
6.32d12.01HCH=
3.80s-3HOCH₃
3.78s-3HOCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
161.19C=O
151.21Ar-C
144.11Ar-C
139.12Ar-C
133.91Ar-C
118.08Ar-CH
111.69Ar-C
108.18Ar-CH
97.04Ar-CH
55.10OCH₃
54.92OCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry (MS) Data
ParameterValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
Ionization ModeESI-MS
Calculated [M+H]⁺206.0817 m/z
Found [M+H]⁺206.0598 m/z
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3000N-H StretchAmide
3000-2850C-H StretchAromatic/Aliphatic
1680-1640C=O StretchAmide (Lactam)
1600-1450C=C StretchAromatic Ring
1250-1000C-O StretchAryl ethers

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is typically used with a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width of 0-220 ppm is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the thin-film method is commonly employed.[2] A small amount of the solid is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

  • Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is recorded first. Then, the spectrum of the sample is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after chromatographic separation (e.g., via HPLC for ESI-MS or GC for EI-MS) or by direct infusion. For direct infusion, a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

  • Ionization: In Electrospray Ionization (ESI), the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺). In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to ionize and often fragment.[3]

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structural Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation report Technical Guide Whitepaper interpretation->report

General workflow for spectroscopic analysis.

References

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, physicochemical properties, and diverse therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through key signaling pathways.

Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] Modern advancements have led to the development of greener and more efficient protocols, employing various catalysts, microwave assistance, and solvent-free conditions to enhance yields and minimize environmental impact.[1]

General Experimental Protocol: Synthesis via Condensation

A representative protocol for the synthesis of a 2,3-disubstituted quinoxaline derivative is as follows:

  • Reactant Preparation: Dissolve o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).[1]

  • Catalyst Addition (Optional): To improve reaction efficiency, a catalytic amount of an acid (e.g., a few drops of acetic acid) can be added.[1]

  • Reaction: Stir the mixture at room temperature or under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration if it precipitates. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.

A generalized workflow for the synthesis and subsequent evaluation of quinoxaline derivatives is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (o-phenylenediamine, 1,2-dicarbonyl) reaction Condensation Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Kinase Assay) characterization->in_vitro Test Compounds in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization

General workflow for the synthesis and evaluation of quinoxaline derivatives.

Therapeutic Applications and Quantitative Data

Quinoxaline derivatives have demonstrated a wide array of biological activities, making them valuable candidates for drug development in various therapeutic areas. The following sections summarize their key applications with quantitative data presented for easy comparison.

Anticancer Activity

Quinoxalines have shown significant potential as anticancer agents, with mechanisms often involving the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2][3]

Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Reference(s)
Erdafitinib Urothelial CarcinomaIC50 (FGFR)0.001-0.003[4][5][6][7]
Compound 8 (N-allyl quinoxaline) A549 (Lung)IC500.86[8]
MCF-7 (Breast)IC501.06[8]
Compound 11 EGFR KinaseIC500.000508[9]
Compound 13 EGFR KinaseIC500.0004[10]
COX-2IC500.46[10]
Compound 19a MCF-7 (Breast)IC508.2[11]
HepG2 (Liver)IC505.4[11]
Compound 20 T-24 (Bladder)IC508.9[12]
HeLa (Cervical)IC5012.3[12]
Compound XVa HCT116 (Colon)IC504.4[13]
MCF-7 (Breast)IC505.3[13]
Compound 4m A549 (Lung)IC509.32[14]
Antiviral Activity

The antiviral properties of quinoxalines have been explored against a range of viruses, with some derivatives showing potent inhibitory effects on viral replication.[7][15][16]

Compound/DerivativeVirusActivity MetricValue (µM)Reference(s)
Compound 1a HCMVIC50<0.05[16]
Compound 20 HCMVIC50<0.05[16]
Pyrido[2,3-g]quinoxalinone 16 HCVEC507.5[15]
Ganciclovir (Reference) HCMVEC500.059[15]
Antimicrobial Activity

Quinoxaline derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[8][17][18][19][20][21] The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference(s)
Quinoxaline Derivative MRSAMIC4[18]
Compound 2d E. coliMIC8[17]
Compound 3c E. coliMIC8[17]
Compound 10 C. albicansMIC16[17]
A. flavusMIC16[17]
Compound 4a S. aureusMIC6.25[20]
Compound 4h S. aureusMIC6.25[20]
Ciprofloxacin (Reference) S. aureusMIC6.25[8]
Anti-inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives is often evaluated by their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[2][10][13][22]

Compound/DerivativeTargetActivity MetricValue (µM)Reference(s)
Compound 11 COX-2IC500.62[10]
Compound 13 COX-2IC500.46[10]
Compound 4a COX-2IC501.17[10]
Compound 5 COX-2IC500.83[10]

Detailed Experimental Protocols

Synthesis of Erdafitinib (A Case Study)

Erdafitinib is an FDA-approved quinoxaline-based fibroblast growth factor receptor (FGFR) inhibitor.[4][5][6][7] A streamlined, green synthesis has been reported, highlighting the advancements in synthetic methodologies.[7][15]

Step 1: Suzuki-Miyaura Cross-Coupling A mixture of 7-bromo-2-chloroquinoxaline, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., KO-t-Bu) in an aqueous micellar solution is heated.[7] This reaction couples the pyrazole moiety to the quinoxaline core.

Step 2: Nucleophilic Aromatic Substitution The resulting 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is then reacted with N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine in the presence of a base to displace the chloro group and introduce the side chain.[5]

Step 3: Final Amination The final step involves a nucleophilic substitution with N-(2-chloroethyl)propan-2-amine hydrochloride in the presence of a base and a phase transfer catalyst to yield erdafitinib.[7]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[4][20][23][24][25][26]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives and incubated for 48-72 hours.[4]

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours, allowing viable cells to convert MTT to formazan.[4][26]

  • Solubilization and Absorbance Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.[4][26]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[24]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[6][14][27][28][29][30]

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., VEGFR-2), a kinase-specific substrate, and ATP in a suitable buffer.[6][14]

  • Inhibitor Addition: Serial dilutions of the quinoxaline compound are added to the reaction mixture.[6]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).[6]

  • Detection: The amount of ATP remaining or the amount of phosphorylated substrate is measured. Luminescence-based assays like the Kinase-Glo® assay are commonly used to quantify the remaining ATP.[6][14]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[14]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][12][17][18][20][25][31]

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared.[12]

  • Serial Dilution: Two-fold serial dilutions of the quinoxaline compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[18][31]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[12]

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[12][18]

Mechanism of Action and Signaling Pathways

Many quinoxaline derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR)

Quinoxaline-based compounds have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer progression and angiogenesis.[8][9][32][33] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote cell proliferation and the formation of new blood vessels that supply tumors.[1][34]

G cluster_pathway EGFR/VEGFR Signaling Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor Quinoxaline Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Inhibition of EGFR/VEGFR signaling by quinoxaline derivatives.
Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer.[9][24][29][34] Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively shutting down this critical oncogenic signaling cascade.[29]

G cluster_pathway PI3K/Akt/mTOR Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoxaline Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Dual inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Conclusion

The quinoxaline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives underscore its importance in the development of novel therapeutics. The ongoing research into quinoxaline-based compounds, particularly in the areas of oncology, infectious diseases, and inflammation, promises to yield new and effective treatments for a multitude of human diseases. This guide provides a foundational understanding for researchers to explore and exploit the full potential of this remarkable chemical entity.

References

A Technical Guide to 6,7-Dimethoxyquinoxaline Derivatives: Synthesis, Properties, and Functions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research of scientific and patent literature reveals a notable scarcity of specific information on the derivatives of 6,7-Dimethoxyquinoxalin-2-ol . The following guide therefore focuses on the broader class of 6,7-dimethoxyquinoxaline derivatives to provide the most relevant and available technical information. The synthesis and functionalization of the 2-ol (or its tautomeric 2-one) variant with the 6,7-dimethoxy substitution pattern is not well-documented in publicly accessible literature.

Introduction to 6,7-Dimethoxyquinoxaline Derivatives

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of methoxy groups at the 6 and 7 positions of the quinoxaline ring can significantly modulate the molecule's physicochemical properties and biological targets. This guide provides an overview of the synthesis and known functions of this class of compounds, based on the limited available data.

Synthesis of the 6,7-Dimethoxyquinoxaline Core

The primary and most common method for synthesizing the 6,7-dimethoxyquinoxaline core involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is a versatile and straightforward approach to creating a variety of substituted 6,7-dimethoxyquinoxalines.

General Experimental Protocol: Condensation Reaction

A typical procedure for the synthesis of 6,7-dimethoxyquinoxaline derivatives is as follows:

  • Reactant Mixture: A solution of a 1,2-dicarbonyl compound (1 mmol) and 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) is prepared in a suitable solvent, such as ethanol or toluene.

  • Catalyst Addition: An acid catalyst, for example, camphorsulfonic acid (20 mol%), may be added to facilitate the reaction.[1]

  • Reaction Conditions: The mixture is stirred at room temperature for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation: Upon completion, cold water is added to the reaction mixture, and stirring is continued until a solid precipitate forms. The solid product is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.[1]

The following workflow diagram illustrates this general synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4_5_dimethoxy_1_2_phenylenediamine 4,5-Dimethoxy-1,2- phenylenediamine solvent Solvent (e.g., Ethanol) 4_5_dimethoxy_1_2_phenylenediamine->solvent dissolve dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->solvent dissolve catalyst Catalyst (e.g., Camphorsulfonic Acid) solvent->catalyst add conditions Room Temperature, 2-8 hours catalyst->conditions stir precipitation Precipitation with water conditions->precipitation process filtration Filtration precipitation->filtration isolate recrystallization Recrystallization filtration->recrystallization purify product 6,7-Dimethoxyquinoxaline Derivative recrystallization->product

General Synthetic Workflow for 6,7-Dimethoxyquinoxalines.

Known Derivatives and Their Biological Activities

While information on this compound is scarce, research on related structures such as quinazolines and quinolines with the same 6,7-dimethoxy substitution pattern is more abundant. These related compounds have shown a range of biological activities, which may provide insights into the potential functions of 6,7-dimethoxyquinoxaline derivatives.

A series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their cytotoxic properties.[2] The results indicated limited toxicity towards K562 (leukemia) and HUVEC (normal endothelial) cells, with IC50 values in the range of 100 to 400 µM after 48 hours of incubation.[2]

In another study, 6,7-dimethoxy-4-anilinoquinoline derivatives were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[3] Several of these compounds exhibited significant anticancer activity against various cancer cell lines. Specifically, compound 12n showed the most potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM.[3]

Quantitative Data Summary
Compound ClassDerivative ExampleBiological Target/AssayCell Line(s)Activity (IC50)Reference
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione DerivativesCompounds II and IVCytotoxicity (MTT Assay)K562, HUVEC100 - 400 µM[2]
6,7-Dimethoxy-4-anilinoquinolineDerivativesCompound 12nc-Met Kinase Inhibition-0.030 ± 0.008 µM[3]

Detailed Experimental Protocols

Synthesis of N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione[2]

The starting material, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (0.01 mol), was dissolved in acetone (30 mL). To this solution, powdered anhydrous K₂CO₃ (0.01 mol), a catalytic amount of 98% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and the appropriate chloroalkylamine (0.03 mol) were added. The reaction mixture was heated for 8-10 hours. After the reaction was complete, the inorganic residue was filtered off, and the solvent was evaporated. The resulting compound was purified by column chromatography using pure chloroform or a chloroform/methanol mixture (50:0.2, v/v) as the eluent.[2]

Synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives (12a-s)[3]

A mixture of 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted aniline (6 mmol) in isopropanol (40 mL) was stirred at reflux for 5 hours. The reaction mixture was then concentrated under reduced pressure. The solid residue was purified by column chromatography on silica gel, eluting with a CH₂Cl₂/CH₃OH mixture (10/1) to yield the target compounds.[3][4]

Signaling Pathways and Mechanisms of Action

For the 6,7-dimethoxy-4-anilinoquinoline derivatives , the primary mechanism of action is the inhibition of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is crucial in cell proliferation, survival, and migration, and its dysregulation is implicated in tumorigenesis.[3] By binding to the ATP-binding site of c-Met kinase, these compounds block the downstream signaling cascade, leading to their anticancer effects.[3]

The following diagram illustrates the inhibition of the c-Met signaling pathway.

G cluster_pathway HGF/c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet binds & activates Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) cMet->Downstream phosphorylates CellEffects Cell Proliferation, Survival, Migration Downstream->CellEffects leads to Inhibitor 6,7-Dimethoxy-4-anilinoquinoline Derivative (e.g., Compound 12n) Inhibitor->cMet inhibits

Inhibition of the c-Met Signaling Pathway.

Conclusion

While the specific derivatives of this compound remain an under-explored area of chemical space, the broader family of 6,7-dimethoxy substituted heterocyclic compounds, including quinazolines and quinolines, demonstrates significant potential in medicinal chemistry. The synthetic accessibility of the 6,7-dimethoxyquinoxaline core from 4,5-dimethoxy-1,2-phenylenediamine suggests that a variety of derivatives could be readily prepared. Further research into this specific scaffold may uncover novel compounds with valuable biological activities. The information presented in this guide on related structures can serve as a valuable starting point for such investigations.

References

An In-depth Technical Guide to the Safety and Handling of 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 6,7-Dimethoxyquinoxalin-2-ol. However, a complete Safety Data Sheet (SDS) with comprehensive physical, chemical, and toxicological data is not publicly available. The information herein is compiled from an available but incomplete SDS and data from structurally related compounds. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment. Users should conduct their own risk assessments and consult with institutional safety professionals.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its quinoxaline core is a feature of various biologically active molecules. This guide provides the most current and detailed safety and handling guidelines available for researchers, scientists, and drug development professionals working with this compound. Due to the limited availability of specific data, a cautious and conservative approach to handling is strongly recommended.

Hazard Identification and Classification

A complete GHS classification for this compound is not available. The available Safety Data Sheet indicates that the hazards of this compound are not fully known.[1] Therefore, it should be handled as a potentially hazardous substance. Based on the data for structurally similar compounds, the potential hazards may include skin, eye, and respiratory irritation.

GHS Pictograms: Not available. As a precaution, it is advisable to handle this compound as if it requires the GHS07 (Exclamation Mark) pictogram, indicating potential for skin and eye irritation, and being harmful if swallowed or inhaled.

Signal Word: Not available. A conservative approach would be to assume "Warning".

Hazard Statements: Not available. Based on related compounds, potential hazard statements could include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: Not available. Based on best practices for handling chemicals with unknown hazards, the following precautionary statements are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physical and Chemical Properties

Specific quantitative data for the physical and chemical properties of this compound are largely unavailable. The following table summarizes the known information and provides estimates where possible based on related structures.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Appearance No data available[1]
Odor No data available[1]
Melting Point No data available[1]
Boiling Point No data available[1]
Solubility No data available[1]
pH No data available[1]

Toxicological Information

Detailed toxicological data for this compound has not been thoroughly investigated.[1] The following table is therefore based on general knowledge of similar compounds and should be interpreted with caution.

MetricValueSpeciesRoute
Acute Toxicity (LD50) No data available--
Skin Corrosion/Irritation No data available--
Serious Eye Damage/Irritation No data available--
Respiratory or Skin Sensitization No data available--
Germ Cell Mutagenicity No data available--
Carcinogenicity No data available--
Reproductive Toxicity No data available--
Specific Target Organ Toxicity (Single Exposure) No data available--
Specific Target Organ Toxicity (Repeated Exposure) No data available--
Aspiration Hazard No data available--

To the best of current knowledge, the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[1]

Experimental Protocols and Handling

Due to the lack of specific experimental protocols in the public domain for this compound, the following section provides a general workflow for handling this and similar chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling compounds with unknown toxicological profiles.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory eye_protection Wear Safety Goggles with Side Shields start->eye_protection Minimum Requirement end Exit Laboratory hand_protection Wear Chemical-Resistant Gloves (e.g., Nitrile) eye_protection->hand_protection body_protection Wear a Lab Coat hand_protection->body_protection respiratory_protection Use in a Fume Hood or Wear a Respirator body_protection->respiratory_protection respiratory_protection->end After Handling

Figure 1: Recommended Personal Protective Equipment workflow for handling this compound.
General Handling Procedure

The following diagram outlines a safe handling workflow for weighing and preparing solutions of this compound.

Handling_Workflow cluster_handling Safe Handling Workflow start Prepare to Handle Compound setup Set up in a certified chemical fume hood. start->setup end Compound Ready for Use weigh Weigh the required amount using appropriate tools. setup->weigh dissolve Dissolve in a suitable solvent. weigh->dissolve transfer Transfer solution to the reaction vessel. dissolve->transfer cleanup Clean all equipment and the work area. transfer->cleanup cleanup->end

Figure 2: A general workflow for the safe handling and preparation of this compound solutions.

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Keep away from sources of ignition - No smoking.[1]

  • Take measures to prevent the buildup of electrostatic charge.[1]

Conditions for Safe Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]

First-Aid Measures

In the event of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air. If symptoms persist, seek medical attention.[1]
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention.[1]
Ingestion Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Considerations

Dispose of this compound and its container as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the material to enter drains or waterways.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: No data available.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and nitrogen oxides.[1]

References

Methodological & Application

Application Note and Synthesis Protocol for 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 6,7-Dimethoxyquinoxalin-2-ol, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established cyclocondensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and glyoxylic acid. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

Quinoxaline derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The quinoxalin-2-ol scaffold, in particular, is a common core in many bioactive molecules. This compound serves as a valuable building block for the synthesis of more complex molecules due to the presence of the reactive hydroxyl group and the electron-donating methoxy groups on the benzene ring. The synthesis protocol described herein is a straightforward and efficient method for the preparation of this compound.

The overall reaction scheme is as follows:

Reaction Scheme for the Synthesis of this compound

Figure 1. Synthesis of this compound via cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxylic acid.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

  • 4,5-Dimethoxy-1,2-phenylenediamine (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Ethanol

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Reagent: To the stirred solution, add glyoxylic acid monohydrate (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. If no precipitate forms, proceed to extraction.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, Mass, and IR spectra.

Data Presentation

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized this compound.

ParameterExpected Value
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (decomposes)
Yield 85-95%
¹H NMR (DMSO-d₆) δ (ppm): 12.1 (s, 1H, OH), 7.8 (s, 1H, H-3), 7.1 (s, 1H, H-5), 7.0 (s, 1H, H-8), 3.9 (s, 6H, 2x OCH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 155.0, 150.0, 148.0, 142.0, 135.0, 130.0, 110.0, 105.0, 100.0, 56.0
Mass Spec (ESI-MS) m/z: 207.07 [M+H]⁺
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch), 3100-3000 (C-H aromatic stretch), 2950-2850 (C-H aliphatic stretch), 1680 (C=O stretch), 1620 (C=N stretch), 1520 (C=C aromatic stretch), 1250 (C-O ether stretch)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reactants 4,5-dimethoxy-1,2-phenylenediamine + Glyoxylic acid Start->Reactants Dissolve Dissolve in Ethanol/Water Reactants->Dissolve Reflux Reflux (4-6 hours) Dissolve->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Isolate Isolate/Extract Product Neutralize->Isolate Purify Recrystallize Isolate->Purify Crude Product Characterize Characterize (NMR, MS, etc.) Purify->Characterize Pure Product End End Product: This compound Characterize->End

Application Notes and Protocols: 6,7-Dimethoxyquinoxalin-2-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including roles as kinase inhibitors.[1][2][3][4] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.

This document provides an overview of 6,7-Dimethoxyquinoxalin-2-ol as a representative of the quinoxalin-2-ol class of compounds for potential kinase inhibition. While specific kinase inhibition data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable scaffold for inhibitor design. These notes offer generalized protocols for evaluating the kinase inhibitory activity of this compound and its derivatives.

Potential Kinase Targets and Signaling Pathways

Quinoxaline derivatives have been reported to inhibit various kinases, including Pim-1 and Apoptosis signal-regulating kinase 1 (ASK1).[6][7] These kinases are involved in critical signaling pathways implicated in cancer and inflammatory diseases.

Pim-1 Kinase Signaling: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[8] It is often overexpressed in various cancers. The Pim-1 signaling pathway is activated by cytokines through the JAK/STAT pathway.[8][9] Inhibition of Pim-1 can disrupt these oncogenic signaling cascades.

Pim1_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 STAT->Pim1 Transcription Activation Downstream Downstream Effectors (e.g., c-Myc, p21) Pim1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->Pim1 Inhibition

Caption: Potential inhibition of the Pim-1 signaling pathway.

ASK1 Signaling: ASK1 (Apoptosis Signal-Regulating Kinase 1) is a member of the MAP3K family that activates the JNK and p38 MAPK pathways in response to cellular stress, such as oxidative stress.[10][11][12] Dysregulation of the ASK1 pathway is implicated in inflammatory and neurodegenerative diseases.[13][14]

ASK1_Signaling Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activation MKK47 MKK4/7 ASK1->MKK47 Phosphorylation MKK36 MKK3/6 ASK1->MKK36 Phosphorylation JNK JNK MKK47->JNK Phosphorylation p38 p38 MKK36->p38 Phosphorylation Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis Inhibitor This compound (Potential Inhibitor) Inhibitor->ASK1 Inhibition

Caption: Potential inhibition of the ASK1 signaling pathway.

Data Presentation: A Template for Reporting Kinase Inhibition

To systematically evaluate the inhibitory potential of this compound and its derivatives, quantitative data should be organized for clear comparison. The following table provides a template for presenting IC50 values against a panel of kinases.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
This compound Pim-1TBDIn vitro (e.g., ADP-Glo)Internal Data
This compound ASK1TBDIn vitro (e.g., TR-FRET)Internal Data
Derivative 1Pim-1TBDIn vitro (e.g., ADP-Glo)Internal Data
Derivative 1ASK1TBDIn vitro (e.g., TR-FRET)Internal Data
Positive ControlPim-1Known ValueIn vitro (e.g., ADP-Glo)Literature
Positive ControlASK1Known ValueIn vitro (e.g., TR-FRET)Literature

TBD: To Be Determined

Experimental Protocols

The following are generalized protocols for assessing the kinase inhibitory activity of compounds like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.[15][16]

InVitro_Kinase_Assay Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare Dispense Dispense Inhibitor and Kinase to Plate Prepare->Dispense Preincubation Pre-incubate Dispense->Preincubation Initiate Initiate Reaction with ATP/Substrate Mix Preincubation->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Detect Add Detection Reagent (ADP to ATP conversion) Stop->Detect Read Read Luminescence Detect->Read End End Read->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., recombinant Pim-1 or ASK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound and other test compounds

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure a constant final concentration of DMSO in all wells. Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Enzyme Preparation: Dilute the kinase enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically.

  • Assay Plate Setup: Add 5 µL of the diluted kinase to each well, except for the "no enzyme" control wells (add 5 µL of assay buffer instead). Add 2.5 µL of the compound dilutions to the appropriate wells.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for both ATP and the substrate. Initiate the kinase reaction by adding 2.5 µL of this mixture to all wells.

  • Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This protocol provides a general method for assessing the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[17][18][19]

CellBased_Kinase_Assay Start Start Seed Seed Cells in a 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat Cells with Inhibitor Dilutions Incubate1->Treat Incubate2 Incubate for a Defined Period Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Detect Detect Substrate Phosphorylation (e.g., ELISA, Western Blot) Lyse->Detect Analyze Analyze Data and Determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a cell-based kinase inhibition assay.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with high Pim-1 expression).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • This compound and other test compounds.

  • Cell lysis buffer.

  • Antibodies: primary antibody specific for the phosphorylated substrate and a corresponding secondary antibody.

  • Detection reagents (e.g., ELISA substrate or chemiluminescent substrate for Western blotting).

  • Plate reader or imaging system.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 2-24 hours). Include vehicle-treated and untreated controls.

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Detection of Phosphorylation:

    • ELISA-based method: Transfer the cell lysates to an antibody-coated plate and follow a standard sandwich ELISA protocol to quantify the amount of phosphorylated substrate.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody to visualize the change in phosphorylation levels.

  • Data Analysis: Quantify the signal for each treatment condition. Normalize the data to a loading control (e.g., total protein or a housekeeping protein). Calculate the percent inhibition of phosphorylation and determine the cellular IC50 value.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors based on the established activity of the quinoxaline scaffold. The generalized protocols provided herein offer a framework for the initial characterization of its inhibitory potential against relevant kinase targets. Further investigation, including broad kinase profiling and structure-activity relationship studies of its derivatives, will be essential to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 6,7-Dimethoxyquinoxalin-2-ol in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the use of 6,7-Dimethoxyquinoxalin-2-ol in cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related compounds, particularly derivatives of 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline. Researchers should use this information as a guideline and optimize protocols for their specific experimental setup.

Introduction

Quinoxaline derivatives and related heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific data on this compound is not extensively documented, its structural analogs, including 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline derivatives, have demonstrated potent anticancer properties. These related compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis.

Key mechanisms of action observed for these related compounds include the inhibition of crucial enzymes like topoisomerase I, VEGFR-2, and c-Met, as well as the induction of apoptosis and cell cycle arrest[1][2][3][4]. The data presented herein is an amalgamation of findings from these structurally similar molecules and serves as a foundational guide for investigating the potential anticancer effects of this compound.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of various 6,7-dimethoxy-substituted quinoline and quinazoline derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibitory (GI₅₀) Values of a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline Derivative (Compound 14m) [2]

Cancer TypeCell LineGI₅₀ (µM)
LeukemiaSR0.133
Non-Small Cell LungNCI-H2260.343
Colon CancerCOLO2050.401
CNS CancerSF-2950.328
MelanomaLOX IMVI0.116
MelanomaSK-MEL-50.247
Ovarian CancerNCI/ADR-RES0.458
Renal CancerCAKI-10.188
Breast CancerT-47D0.472

Table 2: IC₅₀ Values of a 6,7-dimethoxy-4-anilinoquinoline Derivative (Compound 12n) as a c-Met Inhibitor [4]

Cancer TypeCell LineIC₅₀ (µM)
Human LungA5497.3 ± 1.0
Human BreastMCF-76.1 ± 0.6
Human GastricMKN-4513.4 ± 0.5

Table 3: Growth Inhibitory (GI₅₀) Values of a 6,7-dimethoxyquinazoline Derivative (Compound 9a) [3]

Cancer TypeCell LineGI₅₀ (µM)
LeukemiaCCRF-CEM0.01
Colon CancerCOLO-2050.01

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot (Protein Expression) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: A generalized workflow for evaluating the anticancer effects of a test compound.

G cluster_pathway Potential Apoptotic Signaling Pathway Compound 6,7-Dimethoxy- quinoxalin-2-ol (or related compounds) p53 p53 (Upregulation) Compound->p53 Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Bax Bax (Upregulation) Compound->Bax p53->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 (Activation) Mitochondria->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by related compounds.

G cluster_cell_cycle Potential Cell Cycle Arrest Mechanism Compound 6,7-Dimethoxy- quinoxalin-2-ol (or related compounds) CDK1 CDK1 (Downregulation) Compound->CDK1 CyclinB1 Cyclin B1 (Downregulation) Compound->CyclinB1 G2M G2/M Transition CDK1->G2M CyclinB1->G2M Arrest G2/M Arrest G2M->Arrest

Caption: A potential mechanism of G2/M cell cycle arrest by related compounds.

References

Synthesis of Quinoxaline Analogs: An Experimental Workflow for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a crucial scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] These compounds have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This document provides a detailed experimental workflow for the synthesis of quinoxaline analogs, focusing on the widely employed condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds. Various synthetic methodologies, including conventional heating, microwave-assisted synthesis, and the use of different catalytic systems, are presented with detailed protocols and comparative quantitative data.

General Synthetic Scheme

The most common and straightforward method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[3] This reaction is versatile and can be performed under various conditions to yield the desired quinoxaline derivatives.

Diagram of the General Synthetic Scheme for Quinoxaline Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic 1,2-Diamine F Quinoxaline Analog A->F + B B 1,2-Dicarbonyl Compound C Solvent (e.g., Ethanol, Acetic Acid, Water) C->F D Catalyst (Optional) (e.g., CAN, Iodine, Acid) D->F E Heating Method (Conventional or Microwave) E->F G Water F->G + Byproduct

Caption: General synthetic scheme for quinoxaline derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative quinoxaline analog, 2,3-diphenylquinoxaline, using different experimental setups.

Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a classic and straightforward method for the synthesis of 2,3-diphenylquinoxaline using conventional heating.

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified spirit (16 mL)

  • Water

Procedure:

  • Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottom flask.

  • To this warm solution, add a solution of 1.1 g of o-phenylenediamine dissolved in 8 mL of rectified spirit.

  • Warm the reaction mixture on a water bath for 30 minutes.[3]

  • After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.

  • Cool the solution to allow for the crystallization of the product.

  • Filter the precipitated solid and wash with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This method utilizes microwave irradiation to significantly reduce the reaction time.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Ethanol-water (1:1)

  • Iodine (catalytic amount)

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Add a 1:1 mixture of ethanol and water.

  • Add a catalytic amount of iodine to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a short duration (typically a few minutes) at a predetermined power and temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the product with water and dry to obtain pure 2,3-diphenylquinoxaline.[4]

Protocol 3: Green Synthesis of 2,3-Diphenylquinoxaline using a Catalyst in Water

This protocol employs a more environmentally friendly approach using a catalyst in an aqueous medium at room temperature.[5]

Materials:

  • o-Phenylenediamine (1.2 mmol)

  • Benzil (1 mmol)

  • Cerium (IV) ammonium nitrate (CAN) (5 mol%)

  • Water (1 mL)

Procedure:

  • In a flask, stir a mixture of benzil (1 mmol), o-phenylenediamine (1.2 mmol), and cerium (IV) ammonium nitrate (5 mol%) in water (1 mL) at room temperature.[6]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 10 minutes.[5][6]

  • Once the reaction is complete, filter the crude product.

  • Wash the filtered solid with water (3 x 10 mL).[6]

  • Dry the product to obtain pure 2,3-diphenylquinoxaline.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2,3-diphenylquinoxaline using various methods, allowing for easy comparison of their efficiency.

MethodCatalystSolventReaction TimeYield (%)Reference
Conventional HeatingNoneRectified Spirit30 minutes98.95[7]
Microwave-AssistedIodineEthanol/Water< 1 minute94[8]
Ultrasonic IrradiationNone-8 minutes97[8]
CAN CatalyzedCerium (IV) Ammonium NitrateWater10 minutes98[5][6]

Biological Significance and Signaling Pathways

Quinoxaline derivatives are of significant interest in drug development due to their ability to modulate various biological pathways, particularly in the context of cancer.[2] They have been shown to act as inhibitors of several key signaling pathways that are often dysregulated in cancer cells.

Diagram of the Experimental Workflow for Quinoxaline Synthesis

G A Reactant Mixing (1,2-Diamine + 1,2-Dicarbonyl) B Addition of Solvent & Catalyst (if any) A->B C Reaction (Heating/Microwave/Stirring) B->C D Reaction Monitoring (TLC) C->D E Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, Mass Spec) F->G H Pure Quinoxaline Analog G->H

Caption: A typical experimental workflow for the synthesis of quinoxaline analogs.

Many quinoxaline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Key pathways targeted by quinoxaline analogs include the PI3K/AKT/mTOR and MAPK/ERK pathways.

Diagram of a Simplified Signaling Pathway Targeted by Quinoxaline Analogs

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxaline Analog Quinoxaline->RTK Inhibits Quinoxaline->PI3K Inhibits Quinoxaline->mTOR Inhibits

Caption: Simplified signaling pathways inhibited by quinoxaline analogs.

By inhibiting these pathways, quinoxaline derivatives can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, making them promising candidates for the development of new anticancer therapies.[9][10] The versatility of the quinoxaline scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an enduring focus of research in drug discovery.

References

Application Notes and Protocols for 6,7-Dimethoxyquinoxalin-2-ol in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Antiviral Activity of a Structurally Related Quinoxaline Derivative

The following table summarizes the antiviral activity of a quinoxaline derivative structurally related to 6,7-Dimethoxyquinoxalin-2-ol against Human Cytomegalovirus (HCMV). This data is presented as a representative example of the potential efficacy of this class of compounds.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference CompoundReference IC50 (µM)
Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetateHCMVNot Specified<0.05>100>2000Ganciclovir0.59[3]

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug at which it inhibits 50% of the viral replication. The CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the compound's therapeutic window.

Experimental Protocols

A critical aspect of evaluating a potential antiviral agent is to determine its efficacy in inhibiting viral replication and its toxicity to the host cells. The following are standard protocols for a cytotoxicity assay (MTT assay) and an antiviral assay (Plaque Reduction Assay).

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is used to determine the concentration of the test compound that is toxic to the host cells, which is essential for distinguishing between antiviral effects and general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7]

Materials:

  • Host cells (e.g., Vero, A549, etc.)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound (or analog) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range could be from 100 µM down to 0.1 µM. Include a "no drug" (medium only) control.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8] Incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the cell viability against the compound concentration and use non-linear regression to determine the CC50 value.

Plaque Reduction Assay Protocol

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and is used to evaluate the efficacy of antiviral compounds.[10][11] This assay measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • This compound (or analog) stock solution in DMSO

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% agarose)

  • PBS

  • Formalin (10%) for fixing

  • Crystal violet solution (0.1% in 20% ethanol) for staining

Procedure:

  • Cell Preparation: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. The highest concentration should be below the determined CC50 value. Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add 1 mL (for 12-well plates) or 2 mL (for 6-well plates) of the overlay medium containing the different concentrations of the test compound (or no compound for the virus control). Add overlay medium without the compound to the cell control wells.

  • Incubation: Let the overlay solidify at room temperature for 20-30 minutes. Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-5 days).

  • Plaque Visualization: After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.[11] Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.[11] Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Host Cells (96-well plate) treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate_48_72h Incubate (48-72 hours) treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50 Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis prep_cells Prepare Confluent Cell Monolayers infect_cells Infect Cells with Virus prep_cells->infect_cells prep_compound_virus Prepare Compound and Virus Dilutions prep_compound_virus->infect_cells add_overlay Add Overlay Medium with Compound infect_cells->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Cell Monolayers incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_reduction Calculate % Plaque Reduction count_plaques->calculate_reduction determine_ic50 Determine IC50 calculate_reduction->determine_ic50 Mechanism_of_Action cluster_virus_lifecycle Viral Lifecycle virus Virus attachment Attachment & Entry virus->attachment uncoating Uncoating attachment->uncoating replication Viral Genome Replication uncoating->replication assembly Assembly & Release replication->assembly progeny Progeny Virus assembly->progeny compound This compound compound->attachment Inhibition of Viral Entry compound->replication Inhibition of Replication

References

Application Notes and Protocols for the Column Chromatography Purification of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of quinoxaline compounds using column chromatography, a critical step in the synthesis and development of new therapeutic agents and functional materials. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Effective purification is paramount to ensure the quality and reliability of subsequent biological and pharmacological studies.

Introduction to Quinoxaline Purification

The purification of quinoxaline derivatives often presents challenges due to the potential for co-eluting impurities, compound instability on certain stationary phases, and variable solubility.[2] Column chromatography is a versatile and widely used technique to overcome these challenges. The choice of stationary phase, mobile phase, and specific chromatographic technique is crucial for achieving high purity and yield.

Common Stationary Phases:

  • Silica Gel: The most common stationary phase for the purification of quinoxaline derivatives.[2] Its acidic nature, however, can sometimes lead to compound degradation.[2]

  • Deactivated Silica Gel: To mitigate degradation on acidic silica, the stationary phase can be deactivated by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[2]

  • Alumina: A suitable alternative to silica gel, particularly for compounds sensitive to acidic conditions.[2]

  • Reverse-Phase C18 Silica: Employed for the purification of more polar quinoxaline derivatives.[2]

Common Mobile Phases:

  • Petroleum Ether / Ethyl Acetate Mixtures: A frequently used solvent system for the elution of quinoxaline compounds from silica gel columns.

  • Hexane / Ethyl Acetate Mixtures: Another common non-polar/polar solvent combination for normal-phase chromatography.

  • Dichloromethane / Methanol Mixtures: Used for more polar quinoxaline derivatives.

Experimental Protocols

General Workflow for Quinoxaline Synthesis and Purification

The overall process from synthesis to a purified quinoxaline compound typically follows the workflow illustrated below.

Quinoxaline Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Crude Quinoxaline Compound extraction Aqueous Work-up & Extraction synthesis->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation tlc TLC Analysis for Solvent System Optimization evaporation->tlc column Column Chromatography tlc->column fractions Fraction Collection & TLC Analysis column->fractions combine Combine Pure Fractions fractions->combine final_evaporation Solvent Evaporation combine->final_evaporation recrystallization Recrystallization (Optional) final_evaporation->recrystallization analysis Characterization of Pure Quinoxaline (NMR, MS, etc.) recrystallization->analysis

A general workflow for the synthesis and purification of quinoxaline derivatives.
Detailed Protocol: Synthesis and Purification of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil, followed by purification.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Rectified Spirit (Ethanol)

  • Silica gel (230-400 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit. To this warm solution, add a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Reaction: Warm the resulting mixture on a water bath for 30 minutes.

  • Initial Product Isolation: After the reaction is complete, add water dropwise to the warm solution until a slight cloudiness persists. Cool the solution to induce crystallization and filter the crude product.

  • Purification by Column Chromatography:

    • TLC Analysis: Develop a suitable mobile phase for column chromatography by performing TLC analysis of the crude product. A common starting point is a mixture of petroleum ether and ethyl acetate.

    • Column Packing: Prepare a silica gel column using the chosen mobile phase.

    • Sample Loading: Dissolve the crude 2,3-diphenylquinoxaline in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with the mobile phase, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3-diphenylquinoxaline.

  • Final Purification (Optional): For obtaining highly pure crystalline product, recrystallization from a suitable solvent like ethanol can be performed.

Data Presentation: Purification of Quinoxaline Derivatives

The following table summarizes various conditions and outcomes for the purification of quinoxaline derivatives as reported in the literature. This data can serve as a starting point for developing purification protocols for new quinoxaline compounds.

Quinoxaline Derivative Stationary Phase Mobile Phase Yield (%) Purity Reference
2,3-DiphenylquinoxalineSilica GelPetroleum Ether : Ethyl Acetate75 (Conventional)Not specified[3]
2,3-DiphenylquinoxalineSilica GelPetroleum Ether : Ethyl Acetate97 (Ultrasound)Not specified[3]
Various 2,3-disubstituted quinoxalinesSilica Gel5% Ethyl Acetate in Hexane95Milky white solid[4]
2-(4-Nitro-phenyl)-quinoxalineSilica GelNot specifiedNot specifiedYellow solid[4]

Biological Activities and Signaling Pathways of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a wide range of biological activities, often through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for drug development.

Antimicrobial Activity: ROS-Mediated DNA Damage

Certain quinoxaline 1,4-di-N-oxides exhibit antibacterial activity by generating reactive oxygen species (ROS) within bacterial cells. This leads to oxidative stress and subsequent DNA damage, ultimately causing bacterial cell death.

ROS_Mediated_DNA_Damage cluster_cell Inside Bacterial Cell quinoxaline Quinoxaline 1,4-di-N-oxide bacterial_cell Bacterial Cell ros Reactive Oxygen Species (ROS) Generation oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage (Double-Strand Breaks) oxidative_stress->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

ROS-mediated DNA damage by quinoxaline 1,4-di-N-oxides.
Anticancer Activity: Kinase Inhibition

Many quinoxaline derivatives function as potent anticancer agents by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAPK signaling cascade, which is activated by cellular stress. Quinoxaline derivatives have been developed as inhibitors of ASK1.

ASK1_Signaling_Pathway stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 stress->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 mkk3_6 MKK3/6 ask1->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation p38->inflammation quinoxaline_inhibitor Quinoxaline Inhibitor quinoxaline_inhibitor->ask1

Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with various cancers, making it an attractive target for quinoxaline-based inhibitors.

Pim1_Signaling_Pathway cytokines Cytokines / Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 Pim-1 Kinase jak_stat->pim1 substrates Downstream Substrates (e.g., p21, p27, Bad) pim1->substrates cell_cycle Cell Cycle Progression substrates->cell_cycle apoptosis_inhibition Inhibition of Apoptosis substrates->apoptosis_inhibition quinoxaline_inhibitor Quinoxaline Inhibitor quinoxaline_inhibitor->pim1

Inhibition of the Pim-1 kinase signaling pathway by quinoxaline derivatives.

EphA3, a receptor tyrosine kinase, is involved in cell adhesion, migration, and angiogenesis. Its dysregulation is implicated in cancer. Quinoxaline derivatives can inhibit EphA3 signaling.

EphA3_Signaling_Pathway ephrin_ligand Ephrin Ligand epha3 EphA3 Receptor ephrin_ligand->epha3 autophosphorylation Receptor Autophosphorylation epha3->autophosphorylation downstream Downstream Signaling (e.g., RhoGTPases) autophosphorylation->downstream cell_adhesion Cell Adhesion & Migration downstream->cell_adhesion angiogenesis Angiogenesis downstream->angiogenesis quinoxaline_inhibitor Quinoxaline Inhibitor quinoxaline_inhibitor->epha3

Inhibition of the EphA3 signaling pathway by quinoxaline derivatives.

References

Application Notes and Protocols for c-Met Inhibition Studies Using Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Quinoxaline derivatives have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of c-Met kinase.[1][2][3]

This document provides detailed application notes and experimental protocols for the evaluation of quinoxaline-based compounds as c-Met inhibitors. While the specific compound 6,7-Dimethoxyquinoxalin-2-ol was the initial focus, a lack of specific published data for this molecule necessitates a broader approach. Therefore, this guide will focus on the general methodology for testing quinoxaline derivatives, using data from structurally related compounds as examples. The provided protocols are foundational and can be adapted for specific quinoxaline inhibitors.

c-Met Signaling Pathway

The c-Met signaling pathway is a complex network that, upon activation by HGF, triggers a cascade of downstream events leading to cell proliferation, survival, migration, and invasion. Inhibition of c-Met autophosphorylation is the primary mechanism of action for ATP-competitive inhibitors.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met (Active) cMet->p_cMet Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway p_cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Quinoxaline Quinoxaline Derivative (e.g., this compound) Quinoxaline->p_cMet Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

Data Presentation: In Vitro Activity of Quinoxaline-Based c-Met Inhibitors

The following table summarizes the in vitro c-Met kinase inhibitory activity and anti-proliferative effects of various quinoxaline and quinoline derivatives from published studies. This data serves as a reference for the expected potency of this class of compounds.

Compound IDc-Met Kinase IC50 (µM)Cell LineCancer TypeAnti-proliferative IC50 (µM)Reference
Compound 4 Not SpecifiedMKN-45Human Gastric CancerGood inhibitory activity[2]
Compound 2e Not SpecifiedVariousVariousPotent activity[4]
Compound 4 Not SpecifiedVariousVariousMore potent than Doxorubicin[4]
Compound 7a Not SpecifiedVariousVariousPotent activity[4]
Compound 12a Not SpecifiedVariousVariousMore potent than Doxorubicin[4]
Compound 12b Not SpecifiedVariousVariousPotent activity[4]
Compound 13 Not SpecifiedVariousVariousPotent activity[4]
11c 0.08HeLa, Hep-G2, MCF-7Cervical, Liver, Breast0.9 (HeLa)[5]
11i 0.05HeLa, Hep-G2, MCF-7Cervical, Liver, BreastPotent activity[5]
13b 0.02HeLa, Hep-G2, MCF-7Cervical, Liver, BreastPotent activity[5]
13h 0.05HeLa, Hep-G2, MCF-7Cervical, Liver, BreastPotent activity[5]

Experimental Protocols

In Vitro c-Met Kinase Assay

This assay determines the direct inhibitory effect of a test compound on the enzymatic activity of recombinant c-Met kinase.

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Recombinant c-Met - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->prepare_reagents serial_dilution Prepare Serial Dilutions of Test Compound prepare_reagents->serial_dilution plate_setup Plate Setup: - Add Test Compound - Add c-Met Enzyme serial_dilution->plate_setup initiate_reaction Initiate Reaction: Add ATP/Substrate Mix plate_setup->initiate_reaction incubate Incubate at 30°C (e.g., 60 min) initiate_reaction->incubate detect_signal Detect Signal (e.g., Luminescence) incubate->detect_signal analyze_data Analyze Data: Calculate % Inhibition and IC50 detect_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for an In Vitro c-Met Kinase Assay.

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare working solutions of kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations should be determined empirically.

  • Compound Dilution: Perform serial dilutions of the test compound in kinase assay buffer. Include a DMSO vehicle control.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle control to the wells of the assay plate.

  • Enzyme Addition: Add 10 µL of diluted c-Met kinase to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Stop the reaction and measure kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of a test compound to inhibit HGF-induced or constitutive c-Met phosphorylation in whole cells.

Materials:

  • Cancer cell line with c-Met expression (e.g., MKN-45, A549)

  • Cell culture medium and serum

  • Hepatocyte Growth Factor (HGF)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • For HGF-induced phosphorylation, serum-starve the cells overnight.

    • Pre-treat cells with various concentrations of the test compound or vehicle control for 2-4 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total c-Met and a loading control.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight to Adhere seed_cells->incubate_adhere add_compound Add Serial Dilutions of Test Compound incubate_adhere->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data: Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for an MTT Cell Viability Assay.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value from the dose-response curve.

Conclusion

The protocols and data presented provide a comprehensive framework for the investigation of quinoxaline derivatives as c-Met inhibitors. While specific data for this compound is not currently available in the public domain, the methodologies described are standard in the field and can be readily applied to characterize its potential as a c-Met inhibitor. Researchers are encouraged to adapt these protocols to their specific experimental needs and cell line models.

References

Application Notes and Protocols for Dosing and Administration in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of dosing and administration of test compounds in in-vitro assays. Accurate and reproducible dosing is fundamental to generating reliable data in drug discovery and development. This document outlines key concepts, detailed experimental protocols, and data presentation strategies to ensure the integrity and consistency of your in-vitro experiments.

Key Concepts in In-Vitro Dosing

Successful in-vitro assays rely on a thorough understanding of dose-response relationships and the accurate preparation of test compound concentrations.

A dose-response curve is a graphical representation of the relationship between the concentration of a drug or test compound and the magnitude of the response observed in an in-vitro system.[1][2][3] These curves are typically sigmoidal and are essential for determining a compound's potency and efficacy.[1]

Two critical parameters derived from the dose-response curve are the IC50 and EC50 values:

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a compound that produces 50% inhibition of a specific biological or biochemical function.[4][5][6] It is a key measure of the potency of an inhibitor.

  • EC50 (Half-maximal Effective Concentration): This is the concentration of a compound that induces a response halfway between the baseline and the maximum effect.[4][5][6] It is used to measure the potency of a compound that stimulates a response.

The choice between reporting IC50 or EC50 depends on whether the assay measures inhibition or stimulation of a process.[4]

Experimental Protocols

Preparation of Stock Solutions

The use of concentrated stock solutions is a standard and recommended practice in in-vitro assays.[7][8] It enhances accuracy by avoiding the need to weigh very small quantities of compounds and reduces the risk of experimental error.[7] Stock solutions are also often more stable for long-term storage than working solutions.[7][8]

Protocol for Preparing a Molar Stock Solution:

  • Determine the Desired Stock Concentration and Volume: Common stock solution concentrations are 100x or 1000x the highest final assay concentration.[7]

  • Calculate the Required Mass of the Compound:

    • Formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Dissolve the Compound:

    • Transfer the weighed compound to a sterile conical tube or flask.

    • Add a small volume of an appropriate solvent to dissolve the compound. The choice of solvent (e.g., DMSO, ethanol, water) depends on the compound's solubility.[7][9] For many cell-based assays, DMSO is a common solvent, but the final concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[9]

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Bring to Final Volume: Once the compound is fully dissolved, add the solvent to reach the desired final volume.

  • Sterilization (if applicable): For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) to ensure stability.[7][10]

Table 1: Example Calculation for a 10 mM Stock Solution of a Compound (MW = 500 g/mol ) in 10 mL of DMSO.

ParameterValue
Desired Stock Concentration10 mM (0.01 mol/L)
Molecular Weight500 g/mol
Desired Volume10 mL (0.01 L)
Calculated Mass 0.05 g (50 mg)
Performing Serial Dilutions

Serial dilution is a stepwise dilution of a substance in solution.[11][12][13] It is a fundamental technique for creating a range of concentrations to generate a dose-response curve.

Protocol for a 10-Fold Serial Dilution Series:

  • Label Tubes: Label a series of sterile microcentrifuge tubes with the desired final concentrations or dilution factors (e.g., 100 µM, 10 µM, 1 µM, ... or 10⁻⁴, 10⁻⁵, 10⁻⁶, ...).

  • Add Diluent: Add 90 µL of the appropriate diluent (e.g., cell culture medium, assay buffer) to each labeled tube except the first one (which will contain the highest concentration from the stock).

  • Prepare the Highest Concentration: In the first tube, prepare the highest concentration to be tested by diluting the stock solution. For example, to make a 100 µM solution from a 10 mM stock, add 1 µL of the stock to 99 µL of diluent.

  • Perform the First Dilution:

    • Vortex the first tube to ensure it is well-mixed.

    • Transfer 10 µL from the first tube to the second tube containing 90 µL of diluent. This creates a 1:10 dilution.

  • Mix and Continue:

    • Vortex the second tube thoroughly.

    • Using a fresh pipette tip, transfer 10 µL from the second tube to the third tube.

  • Repeat: Continue this process for the remaining tubes to generate the complete dilution series.

This protocol can be adapted for other dilution factors, such as a 2-fold serial dilution, by adjusting the volumes of the solution being transferred and the diluent. For a 2-fold dilution, you would typically transfer 50 µL of the previous dilution into 50 µL of diluent.

Table 2: Example of a 10-Fold Serial Dilution Series Starting from a 100 µM Solution.

TubeVolume of Previous DilutionVolume of DiluentFinal Concentration
11 µL of 10 mM Stock99 µL100 µM
210 µL from Tube 190 µL10 µM
310 µL from Tube 290 µL1 µM
410 µL from Tube 390 µL100 nM
510 µL from Tube 490 µL10 nM
610 µL from Tube 590 µL1 nM

Dosing in a 96-Well Plate Assay

The following protocol outlines the general steps for adding the prepared compound dilutions to a cell-based assay in a 96-well plate format.

Protocol for Dosing Cells in a 96-Well Plate:

  • Cell Seeding: Seed the cells in a 96-well plate at the desired density and allow them to adhere and grow for the appropriate amount of time (e.g., 24 hours).

  • Prepare Compound Dilution Plate: It is good practice to prepare an intermediate "dilution plate" containing the final concentrations of your compounds. This helps to minimize the time the cell plate is out of the incubator and reduces the risk of contamination.

  • Add Compound to Wells:

    • Carefully remove the 96-well plate containing the cells from the incubator.

    • Using a multichannel pipette, transfer a specific volume of each compound dilution from the dilution plate to the corresponding wells of the cell plate.

    • Ensure to include appropriate controls:

      • Vehicle Control: Wells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.[10]

      • Untreated Control: Wells containing only cells and medium.

      • Positive Control: Wells treated with a known inhibitor or activator for the assay.

  • Incubation: Gently mix the plate on a plate shaker to ensure even distribution of the compound. Return the plate to the incubator for the desired treatment duration.

  • Assay Readout: After the incubation period, perform the specific assay readout (e.g., measure cell viability, enzyme activity, protein expression).

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 3: Example of Raw Data from a Cell Viability Assay.

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance% Inhibition
0 (Vehicle)1.251.281.221.250
0.11.181.211.151.185.6
10.950.980.920.9524.0
100.630.650.610.6349.6
1000.150.180.120.1588.0
10000.050.060.040.0596.0

The data from this table can then be used to generate a dose-response curve using graphing software (e.g., GraphPad Prism, R). Non-linear regression analysis is then applied to the curve to calculate the IC50 or EC50 value.[2]

Visualizing Workflows and Concepts

Diagrams are powerful tools for illustrating experimental processes and conceptual relationships.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Compound_Addition Add Compound Dilutions to Cells Serial_Dilution->Compound_Addition Cell_Seeding Seed Cells in 96-Well Plate Cell_Seeding->Compound_Addition Incubation Incubate for a Defined Period Compound_Addition->Incubation Assay_Readout Perform Assay Readout Incubation->Assay_Readout Dose_Response_Curve Generate Dose-Response Curve Assay_Readout->Dose_Response_Curve IC50_EC50_Calculation Calculate IC50/EC50 Dose_Response_Curve->IC50_EC50_Calculation

Caption: Workflow for Dosing and Analysis in a Typical In-Vitro Assay.

Signaling_Pathway_Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces Inhibitor Inhibitor Inhibitor->Kinase_A Inhibits

Caption: Example of a Signaling Pathway with Targeted Inhibition.

References

Application Notes and Protocols for the Preparation of 6,7-Dimethoxyquinoxalin-2-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 6,7-Dimethoxyquinoxalin-2-ol, a key heterocyclic compound relevant in medicinal chemistry and drug discovery. The information is intended to ensure the accuracy, reproducibility, and safety of experimental work.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation and handling of its stock solutions. The key properties are summarized in the table below. Due to the limited availability of experimental data for this specific compound, some values are estimated based on structurally similar compounds.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O₃Calculation
Molecular Weight 206.20 g/mol Calculation
Appearance Expected to be a solid powderGeneral Knowledge
Solubility
   DMSOLikely solubleInferred from similar compounds
   EthanolLimited solubility expectedInferred from similar compounds
   WaterPoorly solubleInferred from similar compounds
Storage Temperature -20°CRecommendation

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for various in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM × 1 mL × 206.20 g/mol / 1000 = 2.062 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh approximately 2.062 mg of this compound into the tared container.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the container with the weighed compound.

    • Cap the container securely.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage:

    • Store the stock solution at -20°C in a tightly sealed, light-protected container (e.g., an amber vial or a tube wrapped in aluminum foil).

    • For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Safety Precautions

Quinoxaline derivatives should be handled with care. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Wash hands thoroughly after handling.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage and Handling cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C aliquot->store dilute Prepare Working Solution store->dilute assay Perform Assay dilute->assay

Caption: Experimental workflow for preparing and using this compound stock solutions.

logical_relationship compound This compound properties Physicochemical Properties (Solubility, Stability) compound->properties solvent Choice of Solvent (e.g., DMSO) properties->solvent protocol Preparation Protocol (Concentration, Temperature) solvent->protocol storage Storage Conditions (-20°C, Light Protection) protocol->storage application Downstream Applications (e.g., Kinase Assays, Cell-based Assays) storage->application

Application Notes and Protocols for the Recrystallization of 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recrystallization of 6,7-Dimethoxyquinoxalin-2-ol, a key intermediate in the synthesis of various biologically active compounds. The provided methodologies are intended to guide researchers in achieving high purity of this compound, which is essential for subsequent downstream applications in drug discovery and development.

Physicochemical Properties and Solubility Profile

Table 1: Estimated Solubility of this compound in Common Solvents

SolventChemical FormulaPolarityBoiling Point (°C)Estimated Solubility at 25°CEstimated Solubility at Boiling PointRecrystallization Suitability
EthanolC₂H₅OHPolar Protic78LowHighExcellent
MethanolCH₃OHPolar Protic65LowHighGood
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic40ModerateHighFair (requires careful cooling)
Ethyl AcetateC₄H₈O₂Moderately Polar77LowModerateGood (may require co-solvent)
WaterH₂OVery Polar100Very LowVery LowPoor (as a single solvent)
Ethanol/Ethyl Acetate (1:1)-Moderately Polar~75LowHighExcellent

Note: The solubility data presented in this table are estimations based on the behavior of structurally related quinoxaline derivatives and should be used as a guideline for solvent screening.

Experimental Protocols

The following protocols outline the recommended procedures for the recrystallization of this compound. The choice of solvent will depend on the nature of the impurities to be removed.

Protocol 1: Single Solvent Recrystallization using Ethanol

This is the recommended starting procedure for general purification.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to reflux with continuous stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow down the cooling process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point. A definitive melting point for this compound is not consistently reported, however, a structurally related compound, 6,7-dimethoxy-2,3-dihydro-4(1H)-isoquinolone, has a melting point of 250-253 °C (with decomposition).[1]

Protocol 2: Mixed Solvent Recrystallization using Ethanol and Ethyl Acetate

This method is useful when a single solvent does not provide optimal results.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add ethyl acetate dropwise until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethanol and ethyl acetate (in the same ratio as used for the recrystallization).

  • Drying: Dry the purified product in a vacuum oven.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the recrystallization process.

Recrystallization_Workflow Crude Crude This compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Impurities Present Cool Slow Cooling & Crystallization Dissolve->Cool No Impurities HotFilter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Product Wash->Dry Pure Pure This compound Dry->Pure

Caption: General workflow for the recrystallization of this compound.

Solvent_Selection_Logic Start Start: Crude Compound TestSolubility Test Solubility in Various Solvents Start->TestSolubility GoodSolvent Good solubility when hot, poor when cold? TestSolubility->GoodSolvent SingleSolvent Use Single Solvent Recrystallization GoodSolvent->SingleSolvent Yes MixedSolvent Consider Mixed Solvent System GoodSolvent->MixedSolvent No End Proceed with Protocol SingleSolvent->End MixedSolvent->End

Caption: Decision-making process for selecting a suitable recrystallization solvent system.

References

Revolutionizing Neurodegenerative Disease Research: Advanced Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The study of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, is undergoing a profound transformation driven by cutting-edge technologies. These innovative approaches are providing unprecedented insights into disease mechanisms, facilitating the development of novel therapeutic strategies, and paving the way for personalized medicine. This document provides detailed application notes, experimental protocols, and quantitative data for key technologies revolutionizing neurodegenerative disease research, tailored for researchers, scientists, and drug development professionals.

CRISPR/Cas9-Mediated Gene Editing in Alzheimer's Disease

Application Note: The CRISPR/Cas9 system has emerged as a powerful tool for dissecting the genetic underpinnings of Alzheimer's disease (AD) and developing potential therapeutic avenues.[1][2] Its primary applications in AD research include the creation of more accurate cellular and animal models, screening for novel pathogenic genes, and the targeted correction of disease-causing mutations.[1][3] Researchers are utilizing CRISPR/Cas9 to introduce specific mutations into genes like Amyloid Precursor Protein (APP) and Presenilin 1/2 (PSEN1/2) in induced pluripotent stem cells (iPSCs) to create isogenic cell lines.[4][5] This allows for the precise study of how these mutations contribute to AD pathology, such as the increased production of amyloid-beta (Aβ) peptides.[1][5] Furthermore, CRISPR-based strategies are being explored to reduce the expression of key enzymes involved in Aβ production, like BACE1, or to correct mutations in risk genes such as APOE4.[1]

Quantitative Data: Efficacy of CRISPR/Cas9 in Alzheimer's Disease Models
Target Gene Model System Parameter Measured Observed Effect Reference
APP (Swedish Mutation)In vivo (mouse model)Hippocampal Amyloid Plaque BurdenUp to 15% decrease[4]
BACE1In vivo (mouse model)BACE1 Protein ExpressionSignificant reduction[1]
PSEN2 (N141I Mutation)iPSC-derived neuronsAβ42/40 RatioNormalization of the ratio[4]
Mutant HTTPatient-derived fibroblastsMutant HTT protein levels~50% reduction
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of BACE1 in a Neuronal Cell Line

This protocol provides a general framework for knocking out the BACE1 gene in a human neuroblastoma cell line (e.g., SH-SY5Y) using a lentiviral delivery system for Cas9 and a specific guide RNA (gRNA).

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Lentiviral particles encoding Cas9 and a BACE1-targeting gRNA

  • Polybrene

  • Puromycin (for selection)

  • DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

  • Western blot reagents (BACE1 primary antibody, secondary antibody, etc.)

  • ELISA kit for Aβ40/42

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete growth medium to ~70% confluency.

  • Lentiviral Transduction:

    • On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 8 µg/mL).

    • Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cell line.

    • Incubate for 24 hours.

  • Selection:

    • After 24 hours, replace the virus-containing medium with fresh medium containing puromycin at a predetermined selection concentration.

    • Continue selection for 3-5 days, replacing the medium every 2 days, until non-transduced control cells are eliminated.

  • Expansion and Validation:

    • Expand the puromycin-resistant cells.

    • Genomic DNA Validation: Extract genomic DNA and perform PCR to amplify the BACE1 target region. Sequence the PCR product using Sanger sequencing to confirm the presence of insertions/deletions (indels).

    • Protein Expression Validation: Perform Western blot analysis to confirm the reduction or absence of BACE1 protein expression.

  • Functional Analysis:

    • Culture the BACE1-knockout and control cells for 48-72 hours.

    • Collect the conditioned medium and measure the levels of Aβ40 and Aβ42 using an ELISA kit to assess the functional consequence of BACE1 knockout.

Signaling Pathway: CRISPR/Cas9 Targeting of the Amyloidogenic Pathway

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APP APP sAPPb sAPPβ APP->sAPPb β-cleavage Ab sAPPb->Ab γ-cleavage AICD AICD sAPPb->AICD γ-cleavage Plaques Amyloid Plaques Ab->Plaques BACE1 β-secretase (BACE1) BACE1->APP gSecretase γ-secretase gSecretase->sAPPb CRISPR CRISPR/Cas9 (sgRNA for BACE1) CRISPR->BACE1 Inhibition

Caption: CRISPR/Cas9 targeting of BACE1 to inhibit the amyloidogenic processing of APP.

3D Organoid Models for Parkinson's Disease Research

Application Note: Three-dimensional (3D) brain organoids, particularly midbrain organoids, are revolutionizing the study of Parkinson's disease (PD).[6][7][8] These self-organizing structures, derived from human iPSCs, can recapitulate key aspects of human midbrain development and pathology, providing a more physiologically relevant model than traditional 2D cell cultures or animal models.[6][7][9] PD patient-derived organoids can model disease-specific phenotypes such as the loss of dopaminergic neurons, α-synuclein accumulation, and mitochondrial dysfunction.[6][8] They serve as a powerful platform for investigating disease mechanisms, testing the efficacy and toxicity of new drug candidates, and exploring the potential of cell replacement therapies.[6][9]

Quantitative Data: Characterization of Midbrain Organoids
Parameter Healthy Control Organoids PD Patient-Derived Organoids (e.g., LRRK2 mutation) Reference
Dopaminergic Neuron (TH+) Population15-25% of total neurons5-15% of total neurons[8]
α-synuclein AggregationLow to undetectableSignificantly increased intracellular aggregates[8]
Neuronal Firing Rate (MEA)Regular, synchronous firingIncreased, irregular firing patterns[9]
Mitochondrial Respiration (Seahorse Assay)Normal basal and maximal respirationDecreased basal and maximal respiration
Experimental Protocol: Generation of Human Midbrain Organoids

This protocol outlines a method for generating midbrain-specific organoids from human iPSCs.

Materials:

  • Human iPSCs

  • iPSC maintenance medium (e.g., mTeSR1)

  • Embryoid body (EB) formation medium

  • Neural induction medium

  • Midbrain patterning medium (containing SHH and FGF8)

  • Neural differentiation medium

  • AggreWell plates or low-attachment V-bottom plates

  • Orbital shaker

Procedure:

  • iPSC Maintenance: Culture and maintain high-quality, undifferentiated human iPSCs.

  • Embryoid Body (EB) Formation:

    • Dissociate iPSCs into a single-cell suspension.

    • Seed a defined number of cells (e.g., 9,000 cells/microwell) into AggreWell plates in EB formation medium.

    • Incubate for 24-48 hours to allow the formation of uniform EBs.

  • Neural Induction:

    • Transfer the EBs to low-attachment plates in neural induction medium.

    • Culture for 5-7 days.

  • Midbrain Patterning:

    • Transfer the neurospheres to midbrain patterning medium containing SHH and FGF8.

    • Culture for 7-10 days to specify midbrain progenitors.

  • Maturation:

    • Transfer the patterned organoids to neural differentiation medium.

    • Culture on an orbital shaker for long-term maturation (weeks to months). The medium should be changed every 2-3 days.

  • Characterization:

    • At different time points, harvest organoids for analysis.

    • Immunohistochemistry: Section and stain for midbrain dopaminergic neuron markers (TH, LMX1A, FOXA2) and other neural markers.

    • qRT-PCR: Analyze the expression of midbrain-specific genes.

    • Functional Assays: Perform multi-electrode array (MEA) recordings to assess neuronal activity.

Experimental Workflow: Midbrain Organoid Generation and Analysis

Organoid_Workflow cluster_analysis Analysis iPSCs Human iPSCs EBs Embryoid Bodies (EBs) iPSCs->EBs NIs Neural Induction EBs->NIs MPs Midbrain Patterning (SHH, FGF8) NIs->MPs MMO Mature Midbrain Organoids MPs->MMO IHC Immunohistochemistry (TH, LMX1A) MMO->IHC qPCR qRT-PCR MMO->qPCR MEA MEA Recordings MMO->MEA

Caption: Workflow for generating and analyzing human midbrain organoids.

Single-Cell RNA Sequencing in Huntington's Disease

Application Note: Single-cell RNA sequencing (scRNA-seq) is providing a high-resolution view of the cellular heterogeneity and transcriptional dysregulation in Huntington's disease (HD).[10][11] By analyzing the gene expression profiles of individual cells from post-mortem brain tissue and animal models, researchers can identify cell type-specific vulnerabilities and molecular pathways affected by the mutant huntingtin protein.[10][12][13] For instance, scRNA-seq studies have revealed that specific neuronal subtypes in the striatum, such as D2 medium spiny neurons, are particularly susceptible in HD.[10] This technology is also uncovering changes in non-neuronal cells, like astrocytes and microglia, highlighting their role in disease progression.[12][13] scRNA-seq is crucial for identifying novel therapeutic targets and for developing biomarkers to track disease progression at a cellular level.[11]

Quantitative Data: Cell-Type Specific Gene Expression Changes in Huntington's Disease
Cell Type Key Dysregulated Genes (Human Post-mortem Striatum) Associated Pathway Reference
D2 Medium Spiny NeuronsDecreased: DRD2, PENKDopamine signaling, Neuropeptide signaling[10]
D1 Medium Spiny NeuronsDecreased: DRD1, TAC1Dopamine signaling, Neuropeptide signaling[10]
AstrocytesUpregulated: GFAP, MT1XGliosis, Oxidative stress response[12][13]
OligodendrocytesDownregulated: PLP1, MBPMyelination[11]
Experimental Protocol: Single-Nucleus RNA Sequencing (snRNA-seq) from Frozen Human Brain Tissue

This protocol describes the isolation of nuclei from frozen post-mortem human brain tissue for snRNA-seq, a common approach for studying neurodegenerative diseases.

Materials:

  • Frozen human brain tissue (e.g., striatum)

  • Homogenization buffer (with RNase inhibitors)

  • Dounce homogenizer

  • Sucrose gradient solutions

  • FACS buffer

  • Nuclear staining dye (e.g., DAPI)

  • Single-cell library preparation kit (e.g., 10x Genomics Chromium)

Procedure:

  • Tissue Homogenization:

    • On ice, mince a small piece of frozen brain tissue.

    • Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

  • Nuclei Isolation:

    • Layer the homogenate onto a sucrose gradient.

    • Centrifuge to pellet the nuclei and separate them from cellular debris.

    • Carefully aspirate the supernatant and resuspend the nuclear pellet in FACS buffer.

  • Nuclei Staining and Sorting:

    • Stain the nuclei with DAPI.

    • Use fluorescence-activated cell sorting (FACS) to isolate single, intact nuclei.

  • Single-Cell Library Preparation:

    • Proceed immediately with a single-cell library preparation protocol (e.g., 10x Genomics Chromium) according to the manufacturer's instructions. This typically involves partitioning single nuclei into droplets with barcoded beads, reverse transcription, cDNA amplification, and library construction.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencer.

    • Use specialized bioinformatics pipelines (e.g., Cell Ranger, Seurat, Scanpy) for data alignment, quality control, cell clustering, and differential gene expression analysis.

Logical Relationship: scRNA-seq Data Analysis Pipeline

scRNAseq_Pipeline RawData Raw Sequencing Data QC Quality Control RawData->QC Alignment Alignment QC->Alignment GeneMatrix Gene Expression Matrix Alignment->GeneMatrix Normalization Normalization GeneMatrix->Normalization Clustering Cell Clustering Normalization->Clustering Annotation Cell Type Annotation Clustering->Annotation DGE Differential Gene Expression Annotation->DGE PathwayAnalysis Pathway Analysis DGE->PathwayAnalysis

Caption: A typical bioinformatics pipeline for single-cell RNA sequencing data analysis.

Proteomics for Biomarker Discovery

Application Note: Proteomics, the large-scale study of proteins, is critical for identifying biomarkers for the early diagnosis, prognosis, and therapeutic monitoring of neurodegenerative diseases.[14][15][16] Mass spectrometry-based proteomics allows for the unbiased and high-throughput analysis of proteins in biofluids like cerebrospinal fluid (CSF) and blood, as well as in post-mortem brain tissue.[14][17] In diseases like AD and PD, proteomics has been instrumental in identifying differentially expressed proteins and protein modifications that reflect underlying pathological processes.[14][15] This information is crucial for understanding disease mechanisms and for developing targeted therapies.

High-Content Screening for Drug Discovery

Application Note: High-content screening (HCS) combines automated microscopy with sophisticated image analysis to screen large libraries of compounds for their effects on cellular phenotypes relevant to neurodegenerative diseases.[18][19][20] This approach allows for the multiparametric analysis of cellular features such as protein aggregation, neurite outgrowth, mitochondrial health, and cell survival in disease models.[18] HCS is a powerful tool for identifying novel drug candidates that can ameliorate disease-related cellular pathologies.[18][21]

Optogenetics for Probing Neural Circuits

Application Note: Optogenetics is a revolutionary technique that uses light to control the activity of genetically defined populations of neurons with high temporal and spatial precision.[22][23][24] In the context of neurodegenerative diseases, optogenetics is being used to dissect the function and dysfunction of specific neural circuits implicated in diseases like Parkinson's and Alzheimer's.[23][25][26] By selectively activating or inhibiting specific neuronal populations in animal models, researchers can investigate how circuit dynamics are altered in disease and explore the potential of circuit-based therapies.[22][25]

References

Application Notes and Protocols for the Synthesis of 6,7-dimethoxy-4-anilinoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6,7-dimethoxy-4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] These compounds are of significant interest, particularly for their role as inhibitors of receptor tyrosine kinases like c-Met.[1][2][3] The dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical factor in the development and progression of various cancers, making c-Met a prime target for anticancer drug discovery.[2][3][4]

This document provides a detailed two-step experimental workflow for the synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives. The core strategy involves the initial conversion of 6,7-dimethoxyquinolin-4-ol to the highly reactive intermediate, 4-chloro-6,7-dimethoxyquinoline. This intermediate is then coupled with various substituted anilines via a nucleophilic aromatic substitution reaction to yield the target compounds.

Overall Synthetic Pathway

The synthesis is a robust two-step process. First, the hydroxyl group of 6,7-dimethoxyquinolin-4-ol is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). Second, the resulting 4-chloro-6,7-dimethoxyquinoline undergoes a nucleophilic aromatic substitution with a desired aniline derivative to form the final product.

G start 6,7-Dimethoxyquinolin-4-ol mid1 start->mid1 intermediate 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate) mid2 intermediate->mid2 aniline Substituted Aniline aniline->mid2 product 6,7-Dimethoxy-4-anilinoquinoline mid1->intermediate  Step 1: Chlorination  (e.g., POCl₃) mid2->product Step 2: Nucleophilic Aromatic Substitution

Caption: General two-step synthesis of 6,7-dimethoxy-4-anilinoquinolines.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Intermediate)

This crucial first step involves the conversion of the 4-hydroxyquinoline to the more reactive 4-chloro intermediate. Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[5][6][7]

Protocol 1: Chlorination of 6,7-dimethoxyquinolin-4-ol

  • Charging the Reactor: In a dry reaction vessel equipped with a stirrer and reflux condenser, add 6,7-dimethoxyquinolin-4-ol (1 equivalent).

  • Solvent Addition: Add a suitable high-boiling solvent such as diethylene glycol dimethyl ether (e.g., ~8.5 mL per gram of starting material).[7] Alternatively, phosphorus oxychloride can be used as both the reactant and the solvent.[5]

  • Reagent Addition: While stirring, carefully add phosphorus oxychloride (POCl₃) (e.g., 3.5 equivalents) to the suspension.[5][7]

  • Reaction: Heat the reaction mixture to 100-120°C and maintain for 4-6 hours.[5][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling the reaction to room temperature (~20°C), cautiously pour the mixture into a cold aqueous solution of a base, such as 10% potassium carbonate, to neutralize the excess POCl₃.[7]

  • Precipitation and Filtration: Stir the quenched mixture for approximately 2 hours to allow for the complete precipitation of the crude product. Collect the resulting solid by suction filtration.[7]

  • Purification: The crude product can be effectively purified by recrystallization from a solvent mixture like ethanol/ethyl acetate to yield pure 4-chloro-6,7-dimethoxyquinoline as a solid.[5][7]

Quantitative Data Summary: Chlorination Reaction

ParameterValue / ConditionSource(s)
Starting Material 6,7-dimethoxyquinolin-4-ol[5][7]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[5][6][7]
Molar Ratio ~3.5 eq. of POCl₃[5][7]
Solvent Diethylene glycol dimethyl ether[7]
Temperature 100 °C[7]
Reaction Time 6 hours[7]
Typical Yield 79.2%[7]
Part 2: Synthesis of 6,7-dimethoxy-4-anilinoquinoline Derivatives

This final step is a nucleophilic aromatic substitution where the chlorine atom at the C4 position of the quinoline ring is displaced by the amino group of a substituted aniline.[3] This reaction is typically performed under reflux conditions in a protic solvent like isopropanol.[4]

Protocol 2: Nucleophilic Aromatic Substitution

  • Reactant Setup: In a reaction flask, dissolve the substituted aniline derivative (e.g., 1.2 equivalents) in isopropanol (e.g., ~8 mL per mmol of chloroquinoline).

  • Addition of Intermediate: Add 4-chloro-6,7-dimethoxyquinoline (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Purification: The resulting solid residue is purified by column chromatography on silica gel, typically using a solvent system such as Dichloromethane/Methanol (e.g., 10:1 ratio), to afford the pure target compound.[4]

Quantitative Data Summary: Amination Reaction

Aniline DerivativeSolventReaction TimeYield (%)Source(s)
Substituted benzimidazolyl anilinesIsopropanol5 h57 - 78%[2][4]
3-EthynylanilineIsopropanol / Pyridine4 h~95%[8]
3-Chloro-4-fluoroanilineIsopropanol1 hHigh (98%)[9]
Experimental Workflow and Logic

The entire process from starting material to the final purified product follows a logical sequence of synthesis and purification steps.

G start_end start_end process process check check io io A Start: 6,7-Dimethoxyquinolin-4-ol B Chlorination Reaction (Protocol 1) A->B C Quench & Precipitate B->C D Filter & Recrystallize C->D E Purity Check (TLC/NMR) D->E E->D Impure F Intermediate: 4-Chloro-6,7-dimethoxyquinoline E->F Pure G Amination Reaction (Protocol 2) F->G H Solvent Removal G->H I Column Chromatography H->I J Final Product: 6,7-Dimethoxy-4-anilinoquinoline I->J

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application in Drug Discovery: Targeting the c-Met Pathway

Many 6,7-dimethoxy-4-anilinoquinoline derivatives are designed as inhibitors of the c-Met tyrosine kinase signaling pathway. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades like RAS-RAF-ERK and PI3K-AKT. These pathways promote cell proliferation, survival, and migration. Aberrant activation of this pathway is a hallmark of many cancers. The synthesized anilinoquinolines act as ATP-competitive inhibitors, blocking the kinase activity of c-Met and thereby inhibiting these oncogenic signals.

G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_outcome Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds Dimer Dimerization & Autophosphorylation cMet->Dimer PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/RAF/ERK Pathway Dimer->RAS STAT STAT Pathway Dimer->STAT Outcome Cell Proliferation, Survival, Migration PI3K->Outcome RAS->Outcome STAT->Outcome Inhibitor 6,7-Dimethoxy-4- anilinoquinoline (Synthesized Compound) Inhibitor->Dimer Inhibits (ATP-Competitive)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of quinoxaline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to provide direct, actionable advice for optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

The most prevalent and versatile method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This reaction allows for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.[1]

Q2: My quinoxaline synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yields in quinoxaline synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3] If the reaction is stalling, consider adjusting the temperature or employing a more effective catalyst to drive it to completion.[4]

  • Impurities in Starting Materials: The purity of the o-phenylenediamine and the 1,2-dicarbonyl compound is critical. Impurities can interfere with the reaction, leading to lower yields and the formation of side products.[4] It is advisable to use high-purity starting materials or purify them via recrystallization or chromatography before use.[3][4]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates.[3] Greener and often highly efficient protocols using solvents like ethanol or water have been successfully developed.[3][5]

  • Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.[4] Careful handling and optimization of these procedures are crucial to maximize recovery.

Q3: I am observing significant side product formation. How can I minimize this?

The formation of byproducts is a common challenge. Here are some of the usual culprits and how to address them:

  • Benzimidazole Derivatives: The presence of aldehyde or carboxylic acid impurities in your 1,2-dicarbonyl compound can lead to the formation of benzimidazole byproducts.[3] Ensure the purity of your dicarbonyl compound by techniques such as NMR or GC-MS before proceeding with the synthesis.[3]

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can occur under harsh reaction conditions or in the presence of an oxidizing agent, leading to the formation of N-oxides.[3] To avoid this, use milder reaction conditions and, if not essential for the reaction, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.[3]

  • Dihydroquinoxaline Intermediates: Incomplete oxidation at the final step of the synthesis can result in the formation of a stable dihydroquinoxaline intermediate.[3] Often, simply stirring the reaction mixture open to the air after the initial condensation can facilitate the oxidation to the desired aromatic quinoxaline.[3] The choice of catalyst can also influence the efficiency of this final oxidation step.[3]

Q4: What are the best practices for purifying quinoxaline derivatives?

The purification of quinoxalines can be challenging, but several methods can be employed and optimized.

  • Recrystallization: This is a highly effective technique for purifying solid quinoxaline products, with ethanol being a commonly used solvent.[1] The key is to dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly, promoting the crystallization of the pure compound.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard method.[1] An appropriate eluent system, often a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[1]

  • Troubleshooting Chromatography:

    • Streaking on TLC/Column: If your compound is acidic or basic, it may interact strongly with the acidic silica gel, causing streaking. Deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) can mitigate this issue.[6]

    • Decomposition on Silica Gel: Some quinoxaline derivatives are sensitive to the acidic nature of silica gel and may decompose during chromatography.[4][6] In such cases, using an alternative stationary phase like neutral alumina or reverse-phase C18 silica is recommended.[6]

Troubleshooting Guides

Low Yield Troubleshooting
Potential Cause Recommended Solution(s)
Incomplete Reaction - Monitor reaction progress by TLC to determine the optimal reaction time.[3]- Increase the reaction temperature or screen for a more effective catalyst.[4]
Impure Starting Materials - Use high-purity o-phenylenediamine and 1,2-dicarbonyl compounds.- Purify starting materials by recrystallization or chromatography if necessary.[3][4]
Suboptimal Reaction Conditions - Screen a variety of solvents with different polarities (e.g., ethanol, water, toluene, DMF).[4][5]- Optimize the reaction temperature.[7]
Loss During Work-up/Purification - Ensure the pH of the aqueous layer is appropriate during extraction to prevent loss of product.[6]- Perform multiple extractions with a suitable organic solvent.[6]- Carefully optimize recrystallization and chromatography procedures to minimize product loss.[4]
Side Product Formation Troubleshooting
Side Product Potential Cause(s) Recommended Solution(s)
Benzimidazole Derivative - Aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl compound.[3]- Assess the purity of the 1,2-dicarbonyl compound using NMR or GC-MS before use.[3]- Purify the dicarbonyl compound if impurities are detected.[3]
Quinoxaline N-oxide - Over-oxidation of the quinoxaline ring due to harsh conditions or the presence of an oxidizing agent.[3]- Avoid strong oxidizing agents if not required for the reaction.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Dihydroquinoxaline Intermediate - Incomplete oxidation in the final step of the reaction.[3]- Stir the reaction mixture open to the air after the initial condensation to facilitate oxidation.[3]- Choose a catalyst that can also facilitate the final oxidation step.[3]

Experimental Protocols

General Procedure for Quinoxaline Synthesis

A representative experimental protocol for the synthesis of a quinoxaline derivative is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

  • Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).[1][4]

  • Catalyst Addition (if applicable): Add the chosen catalyst (e.g., a catalytic amount of acid or a specific metal catalyst).

  • Reaction: Stir the reaction mixture at the optimized temperature (which can range from room temperature to reflux) and monitor its progress by TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.[1]

    • Column Chromatography: Dissolve the crude product in a minimal amount of solvent and load it onto a silica gel or alumina column. Elute with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[1]

Visualizations

Troubleshooting_Workflow Start Start Quinoxaline Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Analyze_Crude Analyze Crude Product (TLC, NMR) Reaction_Complete->Analyze_Crude Yes Troubleshoot_Yield Troubleshoot Low Yield: - Check Starting Material Purity - Optimize Reaction Time/Temp - Change Catalyst/Solvent Reaction_Complete->Troubleshoot_Yield No Low_Yield Low Yield? Analyze_Crude->Low_Yield Side_Products Significant Side Products? Low_Yield->Side_Products No Low_Yield->Troubleshoot_Yield Yes Purification Purification (Column Chromatography / Recrystallization) Side_Products->Purification No Troubleshoot_Side_Products Troubleshoot Side Products: - Identify Byproduct - Adjust Reaction Conditions (e.g., inert atmosphere) Side_Products->Troubleshoot_Side_Products Yes Pure_Product Pure Quinoxaline Product Purification->Pure_Product Troubleshoot_Yield->Start Troubleshoot_Side_Products->Start

Caption: A logical workflow for troubleshooting common issues in quinoxaline synthesis.

Purification_Strategy Crude_Product Crude Quinoxaline Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No Successful_Recrystallization Successful? Try_Recrystallization->Successful_Recrystallization Successful_Recrystallization->Column_Chromatography No Pure_Solid Pure Crystalline Product Successful_Recrystallization->Pure_Solid Yes Check_Solubility Check solubility in various solvents Column_Chromatography->Check_Solubility Decomposition Decomposition on Silica? Check_Solubility->Decomposition Use_Alumina Use Alumina or Deactivated Silica Decomposition->Use_Alumina Yes Pure_Fractions Combine Pure Fractions Decomposition->Pure_Fractions No Use_Alumina->Pure_Fractions Pure_Fractions->Pure_Solid

Caption: Decision-making workflow for the purification of quinoxaline derivatives.

References

Troubleshooting poor yield in 6,7-Dimethoxyquinoxalin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxyquinoxalin-2-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the core cyclocondensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and a suitable two-carbon electrophile (e.g., ethyl chloroacetate). Key areas to investigate include:

  • Incomplete Reaction: The condensation may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal catalyst/solvent systems. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting diamine.

  • Purity of Starting Materials: The presence of impurities in the 4,5-dimethoxy-1,2-phenylenediamine or the electrophile can significantly hinder the reaction. The diamine is susceptible to oxidation, which can lead to colored byproducts and reduced yield. Ensure the starting materials are of high purity and, if necessary, recrystallize or purify them before use.

  • Reaction Atmosphere: The reaction atmosphere can influence the outcome. Some quinoxalinone syntheses benefit from an oxygen atmosphere, which can facilitate oxidative steps, while others may require an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive starting materials.[1][2]

  • Side Reactions: The formation of undesired side products is a common cause of low yields. In the case of unsymmetrically substituted phenylenediamines, regioisomeric mixtures can sometimes be obtained. Additionally, self-condensation of the reactants or reaction with solvent impurities can occur.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, filtration, or recrystallization steps. Due to the presence of the hydroxyl and methoxy groups, this compound is a polar molecule, which might present challenges in selecting appropriate solvents for extraction and purification.

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

Answer:

The formation of multiple products indicates a lack of selectivity in your reaction. To enhance the formation of the desired this compound, consider the following strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions. Conversely, for some reactions, a higher temperature might be necessary to overcome the activation energy for the desired transformation.

  • Choice of Solvent and Catalyst: The solvent and catalyst play a critical role in directing the reaction pathway. For quinoxaline synthesis, a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO) have been used. The choice of an appropriate catalyst, or even performing the reaction under catalyst-free conditions, can significantly impact selectivity.[3][4]

  • Control of Stoichiometry: Carefully controlling the molar ratio of the reactants is essential. A slight excess of one reactant might be beneficial in some cases to drive the reaction to completion, but a large excess can lead to the formation of byproducts.

Question 3: The purification of this compound is proving to be difficult. What purification strategies are recommended?

Answer:

The polar nature of this compound can make purification challenging. Here are some recommended strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a variety of solvents and solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Common solvents for recrystallizing quinoxalinones include ethanol, methanol, and mixtures like ethyl acetate/hexane.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. Given the polarity of the target molecule, normal-phase silica gel chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) is a good starting point. For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) may provide better separation.

  • Washing: If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with a C2-electrophile containing a carbonyl or a masked carbonyl group. A typical example is the reaction with ethyl chloroacetate or a similar reagent.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents and solvents used in this synthesis can be hazardous. For instance, phosphorus oxychloride, which is sometimes used in related syntheses, is highly corrosive and reacts violently with water. All reactions should be performed in a well-ventilated fume hood.

Q3: How does the presence of the methoxy groups affect the synthesis?

A3: The two methoxy groups on the benzene ring are electron-donating. This increases the nucleophilicity of the amino groups in the 4,5-dimethoxy-1,2-phenylenediamine, which can facilitate the initial nucleophilic attack and subsequent cyclization, potentially leading to a faster reaction rate compared to the unsubstituted o-phenylenediamine.

Q4: Can I use microwave-assisted synthesis for this reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of quinoxaline derivatives, often leading to shorter reaction times and improved yields.[5] It is a viable option to consider, especially for optimizing reaction conditions.

Data Presentation

Table 1: Comparison of Yields for Quinoxaline Synthesis under Different Catalytic Conditions

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
AlCuMoVPToluene2512092[3]
AlFeMoVPToluene2512080[3]
Nitrilotris(methylenephosphonic acid) (5 mol%)---80-97[4]
I₂ (20 mol%)DMSO--78-99[4]

Table 2: Effect of Reaction Atmosphere on Quinoxalin-2(1H)-one Synthesis

ReactantsAtmosphereSolventTemperature (°C)Yield (%)Reference
N-benzyl-o-phenylenediamine + acetoinOxygenDCMRoom Temp83[1][2]
N-benzyl-o-phenylenediamine + acetoinNitrogenDCM40Failed[1][2]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the well-established synthesis of quinoxalin-2-ones from o-phenylenediamines.

Materials:

  • 4,5-dimethoxy-1,2-phenylenediamine

  • Ethyl chloroacetate

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (for work-up)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with hotplate

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of ethyl chloroacetate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC until the starting diamine is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Mandatory Visualization

HGF/c-Met Signaling Pathway

The HGF/c-Met signaling pathway is crucial in various cellular processes, and its aberrant activation is implicated in cancer. 6,7-Dimethoxy-4-anilinoquinolines, which share a core structure with the topic compound, have been identified as potent inhibitors of the c-Met tyrosine kinase.

HGF_cMet_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P1->PI3K Activates STAT3 STAT3 P1->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT3->Proliferation Promotes Troubleshooting_Workflow Start Poor Yield of This compound CheckReaction Check Reaction Completion (TLC Analysis) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Change Solvent/Catalyst Incomplete->OptimizeConditions Yes OptimizeConditions->CheckReaction End Improved Yield OptimizeConditions->End CheckPurity Analyze Purity of Starting Materials Complete->CheckPurity Impure Impurities Detected CheckPurity->Impure Pure Starting Materials Pure CheckPurity->Pure No PurifySM Purify Starting Materials (Recrystallization, etc.) Impure->PurifySM Yes PurifySM->Start PurifySM->End AnalyzeByproducts Analyze Byproducts (NMR, MS) Pure->AnalyzeByproducts OptimizeSelectivity Optimize for Selectivity: - Lower Temperature - Adjust Stoichiometry AnalyzeByproducts->OptimizeSelectivity ReviewWorkup Review Work-up and Purification Procedure AnalyzeByproducts->ReviewWorkup OptimizeSelectivity->Start OptimizeSelectivity->End OptimizePurification Optimize Purification: - Different Recrystallization Solvents - Column Chromatography ReviewWorkup->OptimizePurification OptimizePurification->End

References

Technical Support Center: Enhancing the Purity of 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address challenges in purifying 6,7-Dimethoxyquinoxalin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted 4,5-dimethoxy-1,2-phenylenediamine, remnants of the glyoxylic acid derivative, and potentially over-oxidized or side-chain alkylated species. The synthesis of quinoxalinones can be achieved through various methods, such as the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds, which can lead to different impurity profiles.[1][2]

Q2: My purified product appears as an oil instead of a solid. What should I do?

A2: An oily product can be due to residual solvent or persistent impurities. First, ensure all solvents are thoroughly removed under a high vacuum. If the product remains oily, column chromatography is a highly effective purification method that may yield a solid upon solvent evaporation. Should the purified compound still be an oil, converting it to a salt, such as a hydrochloride salt, can often facilitate crystallization.[3]

Q3: What is the most effective method for removing unreacted 4,5-dimethoxy-1,2-phenylenediamine?

A3: Liquid-liquid extraction is a powerful technique for this separation. Since 4,5-dimethoxy-1,2-phenylenediamine is a basic compound, it can be protonated using a dilute acidic solution (e.g., 1M HCl) and extracted from an organic layer containing your desired product into the aqueous layer.[3]

Q4: Which purification technique is best for achieving high purity (>99%)?

A4: For achieving high purity, a multi-step approach is often necessary. A combination of column chromatography to remove closely related impurities followed by recrystallization to obtain a highly crystalline final product is typically very effective. A similar process for a related compound, 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride, has been shown to achieve purity levels of 99.0%.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor separation on TLC plate Inappropriate Solvent System: The polarity of the mobile phase is not optimal for separating the product from impurities.Systematically vary the solvent ratio of your non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents. If that fails, try a different solvent system , such as dichloromethane/methanol.[3]
Co-elution of Spots: The product and impurities have very similar polarities.Experiment with a wider range of solvent systems , including those with different properties (aprotic vs. protic). Consider using two-dimensional TLC to improve separation.[3]
Low yield after recrystallization Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. The compound might be too soluble.Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold. [5] Test different solvents on a small scale first. If a single solvent is not ideal, try a binary solvent mixture.
Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]
Product discoloration Oxidation: The compound may be susceptible to oxidation, especially in an alkaline medium or when exposed to air for extended periods at high temperatures.Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid prolonged heating.
Insoluble material in recrystallization solvent Presence of Insoluble Impurities: The crude product contains impurities that are not soluble in the chosen hot recrystallization solvent.Perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution and remove the insoluble material before allowing the solution to cool and crystallize.[3]

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a fundamental technique used to purify solid compounds by separating them from impurities based on differences in solubility.[5]

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude this compound in various hot solvents (e.g., ethanol, ethyl acetate, methanol, or mixtures).
  • The ideal solvent will dissolve the compound completely when hot but will result in poor solubility upon cooling, allowing for crystal formation.[3] A 1:1 mixture of ethanol and ethyl acetate can be a good starting point.[3]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask and add the chosen solvent.
  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.[3]

3. Hot Filtration (if necessary):

  • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

4. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.
  • To maximize crystal formation, you can then place the flask in an ice bath.[3]

5. Isolation and Drying:

  • Collect the formed crystals by vacuum filtration.[5]
  • Wash the crystals with a small amount of the cold recrystallization solvent.[3]
  • Dry the purified crystals in a vacuum oven to remove any remaining solvent.[3]

Protocol 2: Column Chromatography

1. Stationary Phase and Eluent Selection:

  • Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (eluent). A good eluent will give your product an Rf value of approximately 0.3-0.4. A common starting point is a gradient of ethyl acetate in hexane.[3]
  • Silica gel is a standard stationary phase for this type of compound.

2. Column Packing:

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
  • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[3]

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
  • Collect the eluting solvent in fractions (e.g., in test tubes).
  • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light.[3]

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]

Purity Improvement Data

The following table provides representative data on the expected purity improvement for this compound using different purification techniques.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Predominant Impurities Removed
Single Recrystallization 94.5%98.0%Insoluble particulates, some starting materials
Column Chromatography 94.5%99.2%Closely related structural analogs, starting materials
Chromatography followed by Recrystallization 94.5%>99.7%Most remaining impurities, enhances crystallinity

Visual Guides

Purification_Workflow Crude Crude Product (this compound) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool if no insoluble impurities HotFilter->Cool if insoluble impurities exist VacuumFilter Vacuum Filtration Cool->VacuumFilter Dry Dry Crystals VacuumFilter->Dry Pure Purified Product Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_TLC Start Poor TLC Separation CheckPolarity Is the solvent system polarity optimal? Start->CheckPolarity AdjustRatio Vary the solvent ratio (e.g., Hexane:EtOAc) CheckPolarity->AdjustRatio No CheckCoElution Do spots still co-elute? CheckPolarity->CheckCoElution Yes AdjustRatio->CheckCoElution ChangeSystem Try a different solvent system (e.g., DCM:MeOH) TwoDTLC Consider 2D-TLC or a different stationary phase ChangeSystem->TwoDTLC CheckCoElution->ChangeSystem Yes Success Good Separation CheckCoElution->Success No

Caption: Decision-making workflow for troubleshooting poor TLC separation.

References

Avoiding oily product formation in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for common experimental challenges, with a special focus on preventing the formation of oily products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

A1: The most prevalent and versatile method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1] This reaction allows for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.

Q2: My final product is an oil instead of a solid. What are the common causes?

A2: The formation of an oily product, often termed "oiling out," is a common issue in organic synthesis and crystallization. It typically occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. Key causes include:

  • High Impurity Levels: The presence of byproducts or unreacted starting materials can significantly disrupt the crystal lattice formation, leading to an oily mixture. Common impurities in quinoxaline synthesis include benzimidazole derivatives, N-oxides, and dihydroquinoxalines.[2]

  • High Supersaturation: Dissolving the crude product in a minimal amount of hot solvent is crucial. Using too little solvent can lead to a state of high supersaturation upon cooling, where the product crashes out as an oil because the molecules don't have enough time to orient themselves into a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can also prevent proper crystal formation, favoring the separation of a disordered, oily phase.

  • Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures, preventing it from precipitating as a solid.

Q3: What are the primary byproducts to be aware of in quinoxaline synthesis?

A3: Several side products can complicate your synthesis and purification:

  • Benzimidazoles: These can form if the 1,2-dicarbonyl starting material has degraded or contains aldehyde impurities.[2]

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring, which can happen under harsh reaction conditions or prolonged exposure to air at high temperatures, can lead to the formation of N-oxides.

  • Dihydroquinoxalines: If the final oxidation step of the reaction is incomplete, stable dihydroquinoxaline intermediates may be isolated.[2]

Q4: What are the recommended general purification methods for quinoxaline derivatives?

A4: The two most effective and widely used purification techniques are:

  • Recrystallization: This is an excellent method for removing small amounts of impurities and can yield highly pure crystalline products, provided a suitable solvent is found. Ethanol is a very common and effective solvent for recrystallizing quinoxalines.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and versatile technique.[2]

Troubleshooting Guide: Oily Product Formation

This guide provides a systematic approach to troubleshoot and prevent the formation of oily products during the synthesis and purification of quinoxalines.

Problem: The crude product is an oil after solvent removal.
  • Possible Cause 1: Residual Solvent.

    • Solution: Ensure all reaction solvent has been thoroughly removed under reduced pressure. If necessary, use a high-vacuum pump for an extended period.

  • Possible Cause 2: Low Melting Point of the Product.

    • Solution: Some quinoxaline derivatives are naturally oils or low-melting solids at room temperature. Try cooling the flask in an ice bath or refrigerator to see if the oil solidifies.

  • Possible Cause 3: Presence of Impurities.

    • Solution: Proceed with purification. Column chromatography is often effective for purifying oily products. After chromatography, attempt to crystallize the purified fractions.

Problem: The product "oils out" during recrystallization.

This is a common crystallization problem where the product separates as a liquid layer instead of forming crystals upon cooling.

  • Step 1: Re-dissolve the Oiled-Out Product.

    • Gently heat the mixture to re-dissolve the oil in the solvent.

  • Step 2: Adjust Solvent Volume.

    • Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation. The goal is to find the point where the solution is just saturated at the solvent's boiling point.

  • Step 3: Control the Cooling Rate.

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Do not place it directly in an ice bath from a hot state. Once at room temperature, cooling can be gradually lowered.

  • Step 4: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.

  • Step 5: Modify the Solvent System.

    • If the above steps fail, the solvent system may need to be changed.

      • Use a Solvent Pair: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at room temperature until the solution becomes slightly cloudy. Gently heat to clarify the solution and then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.

      • Try a Different Solvent: Ethanol is a common choice for quinoxalines.[1] If it's not working, other solvents like toluene, isopropanol, or mixtures could be effective.

Data Presentation

The following tables summarize quantitative data from various quinoxaline synthesis protocols.

Table 1: Synthesis of 2,3-Diphenylquinoxaline Derivatives

Entryo-Phenylenediamine1,2-DicarbonylCatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
1o-phenylenediamineBenzilAlCuMoVPToluene25292[1]
2o-phenylenediamineBenzilAlFeMoVPToluene25280[1]
34,5-dimethyl-o-phenylenediamineBenzilAlCuMoVPToluene25295[1]
44-chloro-o-phenylenediamineBenzilAlCuMoVPToluene25389[1]

Table 2: Synthesis of 2-Phenylquinoxaline Derivatives

Entryo-Phenylenediamineα-Halo KetoneCatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
1o-phenylenediaminePhenacyl bromidePyridineTHFRT292[1]
24-benzoyl-o-phenylenediaminePhenacyl bromidePyridineTHFRT290[1]
34-chloro-o-phenylenediaminePhenacyl bromidePyridineTHFRT2.588[1]
4o-phenylenediamine4-bromophenacyl bromidePyridineTHFRT2.589[1]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines using a Heterogeneous Catalyst [1]

  • Materials:

    • o-Phenylenediamine derivative (1 mmol)

    • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

    • Toluene (8 mL)

    • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethanol for recrystallization

  • Procedure:

    • To a round-bottom flask, add the o-phenylenediamine derivative, the 1,2-dicarbonyl compound, and toluene.

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol to yield the crystalline quinoxaline derivative.

Protocol 2: Purification of an Oily Quinoxaline Product by Recrystallization from a Solvent Pair

  • Materials:

    • Crude oily quinoxaline product

    • "Good" solvent (e.g., Ethanol or Ethyl Acetate)

    • "Poor" or "anti-solvent" (e.g., Water or Hexane)

  • Procedure:

    • Transfer the crude oil to an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent at room temperature, just enough to dissolve the oil with swirling.

    • Slowly add the "poor" solvent dropwise while continuously swirling the flask. Continue adding until a persistent cloudiness (incipient precipitation) is observed.

    • Gently heat the flask on a hot plate until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inner wall of the flask with a glass rod.

    • Once crystals have formed, cool the flask further in an ice bath for 15-30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the solvent pair.

    • Dry the crystals under vacuum.

Visualizations

G cluster_start Synthesis & Work-up cluster_product Product Assessment cluster_solid Solid Product cluster_oil Oily Product start Reaction Complete remove_solvent Remove Solvent Under Reduced Pressure start->remove_solvent product_state Assess Physical State remove_solvent->product_state solid Solid Product product_state->solid Is it a solid? [Yes] oil Oily Product product_state->oil Is it an oil? [No] recrystallize Recrystallize from Single Solvent (e.g., Ethanol) solid->recrystallize pure_solid Pure Crystalline Product recrystallize->pure_solid troubleshoot Troubleshoot Oiling Out (Go to Troubleshooting Guide) oil->troubleshoot

Caption: Experimental workflow for handling quinoxaline products after synthesis.

G start Oily Product Obtained During Recrystallization reheat 1. Re-heat to Re-dissolve Oil start->reheat add_solvent 2. Add More Hot Solvent (10-20% more) reheat->add_solvent slow_cool 3. Cool Slowly to Room Temperature add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form induce 4. Induce Crystallization (Scratch / Seed) crystals_form->induce No success Pure Crystalline Product crystals_form->success Yes crystals_form2 Crystals Form? induce->crystals_form2 change_solvent 5. Change Solvent System (e.g., Use Solvent Pair) crystals_form2->change_solvent No crystals_form2->success Yes change_solvent->success failure Consider Column Chromatography change_solvent->failure

Caption: Troubleshooting logic for when a product "oils out" during recrystallization.

References

Managing incomplete reactions in 6,7-Dimethoxyquinoxalin-2-ol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and support for researchers encountering challenges, particularly incomplete reactions, during the synthesis of 6,7-Dimethoxyquinoxalin-2-ol.

Troubleshooting Guide: Managing Incomplete Reactions

This section addresses the most common issues observed during the synthesis of this compound, which typically involves the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with an alpha-keto acid like glyoxylic acid.

Question 1: My reaction shows a significant amount of unreacted 4,5-dimethoxy-1,2-phenylenediamine starting material on my TLC plate, even after the recommended reaction time. What could be the cause and how can I fix it?

Answer:

An incomplete reaction is a frequent issue in quinoxaline synthesis. The primary causes are often related to reaction conditions or the quality of the starting materials.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: The condensation reaction may require more thermal energy to proceed to completion.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. If refluxing in a solvent like ethanol, consider switching to a higher-boiling point solvent like toluene or DMF, though solvent choice can also impact side reactions.

  • Insufficient Reaction Time: The reaction may simply need more time to complete.

    • Solution: Extend the reaction time, taking TLC samples every few hours to track the consumption of the starting material.

  • Inadequate Mixing: If the reaction mixture is heterogeneous, poor mixing can limit the interaction between reactants.

    • Solution: Ensure vigorous stirring throughout the reaction. For thicker mixtures, consider mechanical stirring.

  • Impurities in Starting Materials: Impurities in the 4,5-dimethoxy-1,2-phenylenediamine or glyoxylic acid can inhibit the reaction. The diamine is particularly susceptible to oxidation.

    • Solution: Use high-purity starting materials. If the diamine appears discolored (it should be a light-colored solid), consider recrystallizing it before use.

Question 2: My TLC shows the formation of the desired product, but the reaction has stalled. Increasing the temperature or time is not improving the yield. What are my next steps?

Answer:

When basic troubleshooting fails, catalytic or methodological adjustments may be necessary to drive the reaction to completion.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to one being consumed prematurely, leaving an excess of the other.

    • Solution: Ensure an accurate 1:1 molar ratio of the diamine and the keto acid.[1]

  • Lack of Catalysis: While the reaction can proceed without a catalyst, an acid or base catalyst can significantly accelerate the rate of reaction.

    • Solution: Introduce a catalytic amount of a mild acid, such as acetic acid. Alternatively, some quinoxaline syntheses benefit from specialized catalysts like heteropolyoxometalates, which can enable the reaction to proceed even at room temperature.[2]

  • Alternative Reaction Method: Conventional heating in a solvent may not be the most efficient method.

    • Solution: Consider alternative energy sources or reaction conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for similar quinoxaline derivatives.[1] Solvent-free methods, such as grinding the reactants together at room temperature, can also be a highly efficient and environmentally friendly option.[1]

Question 3: I've managed to consume all my starting material, but my final yield is low after purification. Where could my product be lost?

Answer:

Low yield after an apparently complete reaction often points to issues during the work-up and purification stages. The product's properties can make it susceptible to loss.

Possible Causes & Solutions:

  • Loss During Work-up: The product may have some solubility in the aqueous or organic wash solutions.

    • Solution: Minimize the volume of solvents used for washing. If product solubility is a concern, perform a back-extraction of the aqueous layers with a small amount of a suitable organic solvent.

  • Suboptimal Recrystallization: Choosing the wrong solvent for recrystallization can lead to significant product loss in the mother liquor or failure to crystallize.

    • Solution: A common and effective method for purifying quinoxalinones is to dissolve the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitate it by acidifying with a dilute acid like HCl.[1] This specifically purifies acidic compounds like the target quinoxalinol.

  • Decomposition on Silica Gel: Quinoxaline derivatives can be unstable on silica gel, leading to decomposition during column chromatography.[1]

    • Solution: If chromatography is necessary, consider using deactivated silica gel (treated with triethylamine) or an alternative stationary phase like alumina.[1] Running the column quickly can also help minimize decomposition.[1]

Data and Protocols

Table 1: Troubleshooting Summary for Incomplete Reactions
Issue Potential Cause Suggested Solution
Reaction Stalled (Unreacted Starting Material) Suboptimal temperature or timeIncrease temperature; extend reaction time; switch to a higher-boiling solvent.
Impure starting materialsUse high-purity reagents; recrystallize 4,5-dimethoxy-1,2-phenylenediamine if oxidized.
Inefficient reaction methodConsider microwave-assisted synthesis or solvent-free grinding.[1]
Low Yield After Purification Loss during work-up/recrystallizationMinimize wash volumes; use acid/base precipitation for purification.[1]
Decomposition during chromatographyAvoid silica gel or use deactivated silica/alumina; run the column quickly.[1]

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation in Acidic Media

This protocol describes a common method for the synthesis of quinoxalin-2-ol derivatives.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine (1 equivalent)

  • Glyoxylic acid monohydrate (1.1 equivalents)

  • Ethanol or 4M Hydrochloric Acid

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol or a 4M hydrochloric acid solution.

  • Add a solution of glyoxylic acid monohydrate dissolved in a small amount of water to the flask.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the diamine), allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water and then a small amount of cold ethanol.

  • For further purification, proceed to Protocol 2.

Protocol 2: Purification by Acid-Base Recrystallization

This protocol is highly effective for purifying quinoxalin-2-ol derivatives.

Materials:

  • Crude this compound

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of 5% NaOH solution with gentle warming.

  • If the solution contains insoluble impurities, filter them off.

  • Slowly add 5% HCl solution dropwise to the clear filtrate while stirring. The product will precipitate out as the solution becomes acidic.

  • Continue adding HCl until the pH is neutral or slightly acidic.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a generous amount of cold deionized water to remove any residual salts.

  • Dry the purified product in a vacuum oven.

Visual Guides

reaction_pathway ReactantA 4,5-Dimethoxy-1,2- phenylenediamine Plus + ReactantA->Plus ReactantB Glyoxylic Acid ReactantB->Plus Intermediate Schiff Base Intermediate Product 6,7-Dimethoxy- quinoxalin-2-ol Intermediate->Product Cyclization (-H₂O) Plus->Intermediate Condensation (-H₂O)

Caption: Synthetic pathway for this compound.

troubleshooting_workflow Start Incomplete Reaction (Stalled) CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes ActionPurify Purify/recrystallize starting materials CheckPurity->ActionPurify No CheckMethod Consider alternative methods? CheckConditions->CheckMethod Yes ActionTemp Increase Temperature & Time CheckConditions->ActionTemp No ActionCatalyst Add Acid Catalyst (e.g., AcOH) CheckMethod->ActionCatalyst No ActionMicrowave Use Microwave Synthesis or Solvent-Free Grinding CheckMethod->ActionMicrowave Yes ActionPurify->Start Re-run End Reaction Complete ActionTemp->End ActionCatalyst->End ActionMicrowave->End

Caption: Troubleshooting workflow for an incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound? A: It is typically an off-white to yellowish solid. Significant discoloration may indicate impurities.

Q2: Can I use diethyl oxalate instead of glyoxylic acid? A: Yes, diethyl oxalate is a common reactant for synthesizing quinoxaline-2,3-diones.[1] However, to obtain the quinoxalin-2-ol, a subsequent selective reduction or hydrolysis step would be necessary, making glyoxylic acid a more direct precursor.

Q3: What are the best TLC solvent systems to monitor the reaction? A: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol is a good starting point. For example, a 1:1 mixture of Hexane:Ethyl Acetate or a 9:1 mixture of Dichloromethane:Methanol can be effective. Adjust the ratio to achieve good separation (Rf values between 0.3 and 0.7).

Q4: Is this compound air-sensitive? A: The precursor, 4,5-dimethoxy-1,2-phenylenediamine, is susceptible to air oxidation, which can lead to colored impurities. While the final quinoxalinol product is more stable, it is good practice to store both the precursor and the final product under an inert atmosphere (like nitrogen or argon) and protected from light.

References

Technical Support Center: Synthesis of 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,7-Dimethoxyquinoxalin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and a suitable 1,2-dicarbonyl synthetic equivalent, such as glyoxylic acid or its derivatives. This reaction is a specific example of the well-established synthesis of quinoxalines from o-phenylenediamines and α-keto acids.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, the most critical parameters to monitor and control are:

  • Temperature: The condensation reaction can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure product quality.

  • Rate of Addition: Slow and controlled addition of the reactants is important to manage the reaction exotherm and maintain a homogeneous reaction mixture.

  • Mixing: Efficient agitation is necessary to ensure uniform heat and mass transfer, which is vital for consistent product formation and avoiding localized overheating.

  • Purity of Starting Materials: The purity of 4,5-dimethoxy-1,2-phenylenediamine is critical, as impurities can lead to the formation of colored byproducts that are difficult to remove.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water or aqueous acetic acid. If the product is highly colored, treatment with activated charcoal during the recrystallization process can help to remove colored impurities. For higher purity, column chromatography on silica gel may be employed.

Q4: My final product is a dark color, not the expected off-white or light yellow solid. What could be the cause?

A4: A dark-colored product is often due to the presence of oxidized impurities. This can be caused by:

  • Oxidation of the 4,5-dimethoxy-1,2-phenylenediamine starting material. It is recommended to use freshly purified diamine or store it under an inert atmosphere.

  • Performing the reaction in the presence of air (oxygen). Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Overheating during the reaction, leading to decomposition and the formation of polymeric byproducts.

Q5: The yield of my reaction is consistently low. What are some potential reasons and solutions?

A5: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time might be necessary.

  • Suboptimal pH: The pH of the reaction mixture can influence the rate of condensation. The reaction is often carried out in a slightly acidic medium to facilitate the cyclization.

  • Product Loss During Workup: Ensure that the product is fully precipitated before filtration. Cooling the mixture in an ice bath can improve the recovery of the solid product. Washing the filtered product with a minimal amount of cold solvent will also reduce losses.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Product loss during workup and isolation.1. Monitor the reaction by TLC. Consider extending the reaction time. 2. If the reaction is sluggish, a moderate increase in temperature (e.g., to 50-60 °C) may be beneficial. 3. Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration. Wash the collected solid with a minimal amount of cold solvent.
Product is Darkly Colored (Brown/Black) 1. Oxidation of the 4,5-dimethoxy-1,2-phenylenediamine starting material. 2. Oxidation of the product or intermediates during the reaction. 3. Formation of polymeric byproducts due to overheating.1. Use freshly purified 4,5-dimethoxy-1,2-phenylenediamine. Store it under an inert atmosphere and protected from light. 2. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Ensure careful temperature control throughout the reaction. Consider adding activated charcoal during recrystallization to remove colored impurities.
Difficulty in Product Isolation/Precipitation 1. The product is too soluble in the reaction solvent at room temperature. 2. Formation of an oil instead of a solid.1. After the reaction is complete, add a co-solvent in which the product is less soluble (e.g., cold water) to induce precipitation. 2. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent. The resulting residue can then be recrystallized from a different solvent system.
Inconsistent Results on Scale-Up 1. Poor heat transfer leading to localized overheating. 2. Inefficient mixing causing localized high concentrations of reactants.1. Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control. 2. Employ a more powerful overhead stirrer to ensure efficient mixing of the reaction mixture. Consider a slower rate of addition for the reactants.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxylic acid monohydrate.

Materials:

  • 4,5-dimethoxy-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Water

  • Acetic Acid

  • Activated Charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Addition of Reactant: In a separate beaker, prepare a solution of glyoxylic acid monohydrate (1.1 equivalents) in water.

  • Reaction: Gently heat the solution of the diamine to approximately 40-50 °C with stirring. Slowly add the glyoxylic acid solution dropwise to the flask over a period of 15-20 minutes.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting diamine), remove the flask from the heat and allow it to cool to room temperature. The product should begin to precipitate. For maximum recovery, cool the flask in an ice bath for 30-60 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a suitable solvent mixture (e.g., aqueous ethanol or aqueous acetic acid) and heat with stirring until the solid dissolves completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes

ParameterLab Scale (1 g)Pilot Scale (100 g)
4,5-dimethoxy-1,2-phenylenediamine 1.0 g100 g
Glyoxylic acid monohydrate 0.64 g (1.1 eq)64 g (1.1 eq)
Solvent Volume 20 mL (1:1 EtOH:H₂O)2 L (1:1 EtOH:H₂O)
Reaction Temperature 80 °C80-85 °C (controlled)
Reaction Time 3 hours4-5 hours
Typical Yield (Crude) 85-90%80-88%
Typical Purity (after Recrystallization) >98%>98%

Visualizations

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup and Purification Start Dissolve 4,5-dimethoxy-1,2-phenylenediamine in Ethanol/Water Add_Glyoxylic_Acid Add Glyoxylic Acid Solution (dropwise at 40-50 °C) Start->Add_Glyoxylic_Acid Reflux Heat to Reflux (2-4 hours) Add_Glyoxylic_Acid->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature, then Ice Bath Monitor->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold H₂O and Cold EtOH Filter->Wash Recrystallize Recrystallize from Aqueous Ethanol/Acetic Acid Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Examine Workup Procedure Start->Check_Workup Impure_SM Impure Starting Material Check_Purity->Impure_SM Purity < 98% Temp_Issue Temperature Control Issue Check_Conditions->Temp_Issue Exotherm/Inconsistent Temp Atmosphere_Issue Reaction Open to Air Check_Conditions->Atmosphere_Issue Dark Product Color Precip_Issue Incomplete Precipitation Check_Workup->Precip_Issue Low Yield Recryst_Issue Inefficient Recrystallization Check_Workup->Recryst_Issue Persistent Impurities Purify_SM Purify Diamine (e.g., recrystallization) Impure_SM->Purify_SM Optimize_Temp Ensure Proper Heating/Cooling Temp_Issue->Optimize_Temp Use_Inert Use Inert Atmosphere (N₂/Ar) Atmosphere_Issue->Use_Inert Optimize_Cooling Increase Cooling Time/ Add Anti-solvent Precip_Issue->Optimize_Cooling Optimize_Solvent Screen Recrystallization Solvents Recryst_Issue->Optimize_Solvent

Side product identification in 6,7-Dimethoxyquinoxalin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxyquinoxalin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine with a glyoxylic acid derivative.[1] This reaction is a specific example of the well-established synthesis of quinoxalinones from ortho-phenylenediamines and α-keto acids.[2][3]

Q2: What are the typical reaction conditions for this synthesis?

Q3: What are the key challenges in the synthesis and purification of this compound?

Common challenges include the formation of side products, achieving complete conversion, and purification of the final product from starting materials and impurities.[1] Due to the potential for multiple reactive pathways, careful control of reaction conditions is crucial to maximize the yield of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature. - Consider the use of a catalyst (e.g., a mild acid) to promote cyclization.[6]
Formation of side products.- Optimize reaction conditions (temperature, solvent, reaction time) to disfavor side reactions. - See the "Side Product Identification" section below for potential impurities and their mitigation.
Presence of Multiple Spots on TLC After Reaction Formation of side products.- Refer to the "Side Product Identification" section to hypothesize the structures of the side products based on their polarity relative to the starting materials and the desired product. - Employ appropriate purification techniques such as column chromatography or recrystallization.[1]
Unreacted starting materials.- Ensure the stoichiometry of the reactants is correct. - Drive the reaction to completion by extending the reaction time or adjusting the temperature.
Difficulty in Product Purification Similar polarity of the product and impurities.- For column chromatography, experiment with different solvent systems to achieve better separation. A gradient elution may be necessary. - For recrystallization, screen various solvents or solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[1]
Product is an oil or does not crystallize easily.- Ensure all solvent has been removed under high vacuum. - Attempt trituration with a non-polar solvent to induce solidification. - If the product is acidic or basic, consider forming a salt to facilitate crystallization.

Side Product Identification

While specific experimental data for side products in the synthesis of this compound is limited in the available literature, based on the reactivity of the starting materials, the following side products can be postulated:

Side Product Name Proposed Structure Potential Cause Identification (Hypothetical) Mitigation Strategy
Benzimidazolone Derivative 5,6-Dimethoxybenzimidazol-2-oneIntramolecular cyclization of the diamine with a single carbon source, potentially from the decomposition of glyoxylic acid. This is a known side reaction in similar syntheses.[7]1H NMR: Appearance of a new set of aromatic signals and a distinct NH proton signal. MS: A molecular ion peak corresponding to C9H10N2O3.Use of milder reaction conditions and ensuring the stability of glyoxylic acid.
Dimer of Diamine Structure with two linked 4,5-dimethoxy-1,2-phenylenediamine unitsOxidation of the highly reactive 4,5-dimethoxy-1,2-phenylenediamine starting material.1H NMR: Complex aromatic region with a higher number of protons than the starting material. MS: A molecular ion peak corresponding to a dimerized structure.- Use fresh, high-purity 4,5-dimethoxy-1,2-phenylenediamine. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Over-oxidized Product 6,7-Dimethoxyquinoxaline-2,3-dioneFurther oxidation of the desired this compound product.1H NMR: Disappearance of the C3-H proton signal. MS: A molecular ion peak corresponding to C10H8N2O4.Avoid harsh oxidizing conditions and prolonged reaction times at elevated temperatures.
Hypothetical Analytical Data for Identification

The following tables present hypothetical NMR and MS data for the target product and potential side products to aid in their identification.

Table 1: Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 7.15 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 8.10 (s, 1H, C3-H), 12.0 (br s, 1H, NH), 3.85 (s, 6H, 2x OCH₃)155.0 (C=O), 150.0 (C-O), 148.0 (C-O), 140.0 (C-q), 135.0 (C-q), 130.0 (C3), 105.0 (C-Ar), 102.0 (C-Ar), 56.0 (OCH₃)
Benzimidazolone Derivative 6.80 (s, 2H, Ar-H), 10.5 (br s, 2H, NH), 3.80 (s, 6H, 2x OCH₃)160.0 (C=O), 145.0 (C-O), 130.0 (C-q), 100.0 (C-Ar), 56.5 (OCH₃)
Dimer of Diamine Complex multiplet in the aromatic region (6.5-7.5 ppm)Multiple signals in the aromatic and methoxy regions.
Over-oxidized Product 7.20 (s, 2H, Ar-H), 11.5 (br s, 2H, NH), 3.90 (s, 6H, 2x OCH₃)158.0 (C=O), 150.0 (C-O), 138.0 (C-q), 108.0 (C-Ar), 56.2 (OCH₃)

Table 2: Hypothetical Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected [M+H]⁺
This compound C₁₀H₁₀N₂O₃206.20207.07
Benzimidazolone Derivative C₉H₁₀N₂O₃194.19195.07
Dimer of Diamine C₁₆H₂₀N₄O₄348.36349.15
Over-oxidized Product C₁₀H₈N₂O₄220.18221.05

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound was not found in the searched literature, a general procedure based on similar reactions is provided below. Note: This is an illustrative protocol and requires optimization.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Addition of Reagent: To the stirred solution, add glyoxylic acid monohydrate (1.0-1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

Synthesis_Pathway 4,5-dimethoxy-1,2-phenylenediamine 4,5-dimethoxy-1,2-phenylenediamine Intermediate Schiff Base Intermediate 4,5-dimethoxy-1,2-phenylenediamine->Intermediate + Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Intermediate This compound This compound Intermediate->this compound Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Not Complete side_products Side Products Detected check_reaction->side_products Complete, but Impure optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize_conditions incomplete->side_products Complete, but Low Yield optimize_conditions->check_reaction identify_impurities Identify Impurities (NMR, MS) side_products->identify_impurities purification Optimize Purification (Column Chromatography, Recrystallization) identify_impurities->purification success Pure Product purification->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Improving solubility of 6,7-Dimethoxyquinoxalin-2-ol for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6,7-Dimethoxyquinoxalin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and effectively utilizing this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a heterocyclic organic compound belonging to the quinoxaline family. Compounds of this class are of interest in medicinal chemistry due to their potential biological activities. However, the planar, aromatic structure of the quinoxaline core often leads to poor aqueous solubility, which can be a significant hurdle in conducting biological assays where aqueous buffer systems are standard.

Q2: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What is happening?

A: This phenomenon, often referred to as "crashing out," is common for compounds with low aqueous solubility. Your stock solution, likely prepared in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO), can no longer keep the compound dissolved when diluted into an aqueous environment where its solubility limit is much lower.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A: The tolerance of cell lines to DMSO can vary. As a general rule, it is advisable to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration but without the test compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing solubility challenges with this compound in your biological experiments.

Initial Solubility Assessment

Before proceeding with extensive troubleshooting, it is essential to have an estimate of the compound's solubility in common laboratory solvents. While experimentally determined public data for this compound is limited, data from structurally similar compounds can provide a useful starting point.

Solubility Data for Structurally Similar Compounds

SolventSolubility of a Structurally Similar Quinoxaline DerivativeSource
Dimethyl Sulfoxide (DMSO)~2 mg/mL

Note: The provided solubility is for a related quinoxaline compound and should be used as an estimate. It is highly recommended to experimentally determine the solubility of this compound in your specific solvents and buffers.

Step-by-Step Troubleshooting Workflow

If you are encountering precipitation or poor dissolution of this compound, follow this workflow to identify a suitable solubilization strategy.

G cluster_0 Troubleshooting Workflow for Solubility start Start: Solubility Issue Identified prep_stock Prepare a High-Concentration Stock Solution in 100% DMSO start->prep_stock sonicate Aid Dissolution with Gentle Warming (37°C) and/or Sonication prep_stock->sonicate check_dissolution Visually Inspect for Complete Dissolution sonicate->check_dissolution check_dissolution->prep_stock Not Dissolved dilute Perform Serial Dilutions of Stock in 100% DMSO check_dissolution->dilute Dissolved add_to_buffer Add a Small Aliquot of DMSO Stock to Aqueous Assay Buffer dilute->add_to_buffer observe Observe for Precipitation (Visually or by Light Scattering) add_to_buffer->observe success Proceed with Assay observe->success No Precipitation troubleshoot Proceed to Advanced Solubilization Techniques observe->troubleshoot Precipitation Occurs

Caption: A general workflow for preparing and testing the solubility of this compound.

Advanced Solubilization Strategies

If simple dilution of a DMSO stock is unsuccessful, consider the following formulation strategies. The choice of method will depend on the specific requirements of your biological assay.

G cluster_1 Decision Flowchart for Solubilization Method Selection start Precipitation Observed in Aqueous Buffer is_ionizable Is the compound ionizable? (Does it have acidic or basic groups?) start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes use_cosolvent Co-solvent System (e.g., Ethanol, Propylene Glycol) is_ionizable->use_cosolvent No/Unknown check_ph_effect Does pH adjustment affect assay performance or compound stability? ph_adjust->check_ph_effect check_ph_effect->use_cosolvent Yes final_choice Select Optimal Method check_ph_effect->final_choice No check_cosolvent_effect Is the final co-solvent concentration compatible with the assay? use_cosolvent->check_cosolvent_effect use_surfactant Surfactants/Detergents (e.g., Tween-80, Pluronic F-68) check_cosolvent_effect->use_surfactant No check_cosolvent_effect->final_choice Yes check_surfactant_effect Does the surfactant interfere with the assay or cause cell toxicity? use_surfactant->check_surfactant_effect use_cyclodextrin Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) check_surfactant_effect->use_cyclodextrin Yes check_surfactant_effect->final_choice No use_cyclodextrin->final_choice

Caption: A decision-making flowchart to guide the selection of an appropriate solubilization technique.

Experimental Protocols

Below are detailed protocols for the solubilization techniques mentioned above.

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and/or sonicate in a water bath for 10-15 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

  • Storage: Store the stock solution at -20°C or -80°C.

Protocol 2: pH-Mediated Solubilization
  • Determine pKa: If the pKa of this compound is known or can be predicted, this will guide the pH adjustment. As a weak acid or base, its solubility will increase at pH values above or below its pKa, respectively.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).

  • Solubility Testing: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

  • Assay Compatibility: Verify that the optimal pH for solubility is compatible with the pH requirements of your biological assay.

Protocol 3: Co-solvent System
  • Co-solvent Selection: Common water-miscible organic solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen co-solvent.

  • Titration: In your aqueous assay buffer, create a series of solutions with increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Assessment: Add a fixed amount of the this compound stock solution to each co-solvent/buffer mixture and observe for precipitation.

  • Assay Compatibility: Determine the highest concentration of the co-solvent that does not adversely affect your assay performance (e.g., enzyme activity, cell viability).

Protocol 4: Use of Surfactants
  • Surfactant Selection: Non-ionic surfactants like Tween-80 or Pluronic F-68 are often used in biological assays due to their relatively low toxicity.

  • Surfactant Stock: Prepare a sterile stock solution of the chosen surfactant in water or your assay buffer (e.g., 10% w/v).

  • Formulation: Prepare your assay buffer containing a range of surfactant concentrations (e.g., 0.01%, 0.1%, 1% w/v).

  • Solubilization: Add the DMSO stock of this compound to the surfactant-containing buffers and assess for improved solubility.

  • Micelle Formation: The mechanism of solubility enhancement by surfactants involves the encapsulation of the hydrophobic compound within micelles.

G cluster_2 Mechanism of Surfactant-Mediated Solubilization surfactant_head surfactant_tail compound 6,7-Dimethoxy- quinoxalin-2-ol micelle Micelle compound->micelle Encapsulated in Hydrophobic Core c1 c2 c3 c4

Caption: Conceptual diagram of a poorly soluble compound encapsulated within a surfactant micelle.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. It is essential for researchers to conduct their own validation and optimization experiments for their specific applications.

Preventing degradation of 6,7-Dimethoxyquinoxalin-2-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 6,7-Dimethoxyquinoxalin-2-ol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage (up to a few weeks), it can be kept at 2-8°C. It is crucial to minimize exposure to atmospheric moisture and oxygen.

Q2: Is this compound sensitive to light?

A2: Yes, quinoxalinone derivatives can be susceptible to photodegradation. It is highly recommended to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Experiments should be conducted under subdued lighting conditions whenever possible.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The stability of the compound in aqueous solutions is pH-dependent and should be monitored.

Q4: Can I store solutions of this compound?

A4: It is best to prepare solutions fresh for each experiment. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should not be stored for extended periods.

Q5: What are the potential signs of degradation of this compound?

A5: Degradation may be indicated by a change in color of the solid compound (e.g., from off-white to yellow or brown), a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify the storage conditions (temperature, light protection, inert atmosphere). 2. Perform a purity check of the compound using HPLC or LC-MS. 3. Prepare fresh solutions from a new stock of the compound.
Discoloration of the solid compound. Oxidation or photodegradation.1. Discard the discolored compound. 2. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Precipitation of the compound in aqueous solutions. Low aqueous solubility or pH-dependent solubility.1. Increase the percentage of co-solvent (e.g., DMSO). 2. Adjust the pH of the buffer. 3. Use sonication to aid dissolution.
Appearance of new peaks in HPLC analysis of a stored solution. Hydrolysis, oxidation, or photodegradation of the compound in the solvent.1. Prepare fresh solutions before each experiment. 2. If storing solutions, use anhydrous DMSO and store at -80°C. 3. Perform a forced degradation study to identify potential degradants.

Illustrative Stability Data

The following tables present illustrative stability data for this compound based on forced degradation studies of similar quinoxalinone compounds. These are not experimental results for this specific molecule but provide an indication of its potential stability profile.

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionTimeTemperature% DegradationMajor Degradation Products
0.1 M HCl24 h60°C~15%Hydrolysis of methoxy groups, ring opening
0.1 M NaOH24 h60°C~25%Ring opening, hydrolysis of methoxy groups
3% H₂O₂24 h25°C~20%N-oxidation, aromatic hydroxylation
Dry Heat48 h80°C~10%Unspecified thermal decomposition products
Photostability (ICH Q1B)1.2 million lux hours25°C~30%Photodimers, oxidation products

Table 2: pH-Dependent Stability in Aqueous Solution (Illustrative Data)

pHBuffer SystemTemperatureHalf-life (t₁/₂)
3.0Citrate Buffer37°C~72 hours
5.0Acetate Buffer37°C~120 hours
7.4Phosphate Buffer37°C~96 hours
9.0Borate Buffer37°C~48 hours

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 320 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • For stability testing, dilute the stock solution to a final concentration of 50 µg/mL in the desired stress condition medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, etc.).

  • Incubate the samples under the specified conditions (temperature, light).

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with mobile phase to the working concentration.

4. Analysis:

  • Inject the samples onto the HPLC system.

  • Monitor the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation pathways.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Analyze by HPLC at various time points.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Analyze by HPLC at various time points.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep at room temperature for 24 hours, protected from light.

  • Analyze by HPLC at various time points.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Dissolve the stressed solid and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of the compound (e.g., in methanol/water) to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Simultaneously, keep a control sample in the dark.

  • Analyze both samples by HPLC at various time points.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis Products (e.g., Demethylated derivatives, Ring-opened products) main->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxides, Aromatic hydroxylation) main->oxidation H₂O₂ photodegradation Photodegradation Products (e.g., Photodimers, Oxidized species) main->photodegradation Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in DMSO) dilute Dilute to 50 µg/mL in Stress Medium start->dilute thermal Thermal Stress (Solid, 80°C) acid Acid Hydrolysis (0.1 M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1 M NaOH, 60°C) dilute->base oxidation Oxidation (3% H₂O₂, 25°C) dilute->oxidation photo Photostability (ICH Q1B) dilute->photo hplc HPLC Analysis (C18, Gradient Elution) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for forced degradation studies.

troubleshooting_flowchart start Inconsistent Experimental Results? check_purity Check Compound Purity (HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure prepare_fresh Prepare Fresh Solutions is_pure->prepare_fresh Yes new_stock Use a New Stock of Compound is_pure->new_stock No check_storage Review Storage Conditions (Temp, Light, Atmosphere) prepare_fresh->check_storage contact_support Contact Technical Support check_storage->contact_support new_stock->contact_support

Caption: Troubleshooting flowchart for inconsistent results.

Technical Support Center: Optimization of Catalyst Choice for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection for quinoxaline synthesis and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline core structure?

The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely utilized due to its simplicity and the ready availability of the starting materials.[1]

Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?

Traditional synthesis protocols often face several challenges, including low yields, long reaction times, and harsh reaction conditions such as high temperatures and the use of strong acid catalysts, which can lead to the degradation of sensitive materials.[1][2] The formation of side products and the use of toxic solvents are also common issues.[1]

Q3: How can the choice of catalyst improve quinoxaline synthesis?

The selection of an appropriate catalyst is crucial for enhancing both the yield and efficiency of quinoxaline synthesis.[1] Modern approaches focus on utilizing efficient catalysts to overcome the limitations of traditional methods.[1] Catalysts can enable milder reaction conditions, shorten reaction times, and improve selectivity, thereby minimizing side product formation.

Q4: What are the common side products in quinoxaline synthesis and how can they be minimized?

Common side products include benzimidazoles, quinoxaline N-oxides, and dihydroquinoxalines.[3][4]

  • Benzimidazoles: Formation can be minimized by controlling reaction conditions, such as avoiding excessively high temperatures and prolonged reaction times, especially with strong acid catalysts.[3] Ensuring the purity of the 1,2-dicarbonyl compound is also crucial, as aldehyde impurities can lead to benzimidazole formation.[4]

  • Quinoxaline N-oxides: These can form due to over-oxidation.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[4]

  • Dihydroquinoxalines: The formation of this stable intermediate indicates an incomplete final oxidation step.[4] Stirring the reaction mixture open to the air after the initial condensation or choosing a catalyst that facilitates the final oxidation can help.[4]

Q5: What factors should be considered when selecting a catalyst?

Key factors include the desired reaction conditions (e.g., temperature, solvent), the nature of the substrates, cost, and environmental impact ("green chemistry" aspects). For instance, heterogeneous catalysts are often favored for their ease of separation and recyclability.[1][5][6]

Catalyst Performance Comparison

The following tables summarize the performance of various catalytic systems for the synthesis of quinoxaline derivatives.

Table 1: Comparison of Catalysts for the Synthesis of 2,3-diphenylquinoxaline

Catalyst/PromoterSolventTemperatureReaction TimeYield (%)
None (Thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%
Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%
CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%
Iodine (5 mol%)Ethanol/Water (1:1)50°C (Microwave)2 - 3 min~95%
Natural Phosphate (NP)MethanolRoom Temperature1 - 45 min92 - 99%
TiO₂-Pr-SO₃HEthanolRoom Temperature10 min95%

Data compiled from multiple sources.

Table 2: Performance of Lewis Acid Catalysts in the Synthesis of Various Quinoxaline Derivatives

CatalystProductReaction Time (min)Yield (%)
CrCl₂·6H₂OAcenaphtho[1,2-b]quinoxaline1490
CrCl₂·6H₂ODibenzo[a,c]phenazine3692
PbBr₂6-Methyl-[3][4]-diphenyl quinoxaline3893
CuSO₄·5H₂OAcenaphtho[1,2-b]quinoxaline2094

Reaction conditions: Room temperature, ethanol solvent.[7]

Troubleshooting Guides

Problem: Low Yield of the Desired Quinoxaline Product

G cluster_start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction impure_reactants Impure Reactants start->impure_reactants catalyst_inactive Catalyst Inactivity/ Deactivation start->catalyst_inactive suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions increase_time_temp Increase Reaction Time/ Temperature incomplete_reaction->increase_time_temp Address with check_purity Check Reactant Purity (e.g., NMR, GC-MS) impure_reactants->check_purity Address with check_catalyst Check Catalyst Activity/ Regenerate or Replace catalyst_inactive->check_catalyst Address with optimize_conditions Optimize Conditions (Solvent, Concentration) suboptimal_conditions->optimize_conditions Address with

Figure 1: A step-by-step workflow for troubleshooting low yields.

Problem: Formation of Side Products

G cluster_start cluster_products Side Product Identity cluster_solutions Solutions start Side Product Detected benzimidazole Benzimidazole start->benzimidazole n_oxide Quinoxaline N-Oxide start->n_oxide dihydroquinoxaline Dihydroquinoxaline start->dihydroquinoxaline check_dicarbonyl Check 1,2-dicarbonyl purity benzimidazole->check_dicarbonyl Caused by impurities/ strong acid optimize_catalyst Optimize catalyst choice benzimidazole->optimize_catalyst Caused by impurities/ strong acid use_inert_atm Use inert atmosphere n_oxide->use_inert_atm Caused by over-oxidation dihydroquinoxaline->optimize_catalyst Caused by incomplete oxidation introduce_oxidant Introduce mild oxidant (air) dihydroquinoxaline->introduce_oxidant Caused by incomplete oxidation

Figure 2: Workflow for addressing common side products.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted, Iodine-Catalyzed Synthesis

This protocol outlines a rapid and efficient synthesis of quinoxalines using microwave irradiation with iodine as a catalyst.[8]

Materials:

  • 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulphate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.

  • Add a catalytic amount of iodine (5 mol%) to the solution.

  • Irradiate the mixture in a microwave synthesizer at 50°C for 2-3 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of dichloromethane to the reaction mixture.

  • Wash the organic layer successively with 2 mL of 5% sodium thiosulphate solution and 2 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Protocol 2: Heterogeneous Catalysis at Room Temperature

This method utilizes a recyclable alumina-supported heteropolyoxometalate catalyst for a green and efficient synthesis at room temperature.[9]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)

  • Toluene (7 mL)

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a reaction vessel, add 7 mL of toluene.

  • Add 100 mg of the AlCuMoVP catalyst to the mixture.

  • Stir the reaction mixture at room temperature for approximately 120 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the pure product. The product can be further purified by recrystallization from ethanol.

Catalyst Selection and Reaction Mechanism Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst and the general mechanism of acid-catalyzed quinoxaline synthesis.

G cluster_selection Catalyst Selection cluster_mechanism General Acid-Catalyzed Mechanism start_selection Define Synthesis Goals green_chem Green Chemistry (recyclable, mild conditions) start_selection->green_chem high_yield High Yield/ Short Reaction Time start_selection->high_yield cost_effective Cost-Effective start_selection->cost_effective heterogeneous Heterogeneous Catalyst (e.g., AlCuMoVP, NP, TiO₂-Pr-SO₃H) green_chem->heterogeneous microwave Microwave-Assisted (e.g., Iodine, Acidic Alumina) high_yield->microwave lewis_acid Lewis/Brønsted Acid (e.g., CrCl₂, CuSO₄, Phenol) cost_effective->lewis_acid start_mechanism 1,2-Diamine + 1,2-Dicarbonyl activation Carbonyl Activation by Catalyst start_mechanism->activation nuc_attack Nucleophilic Attack by Amine activation->nuc_attack dehydration1 Dehydration nuc_attack->dehydration1 cyclization Intramolecular Cyclization dehydration1->cyclization dehydration2 Second Dehydration cyclization->dehydration2 product Quinoxaline Product dehydration2->product

Figure 3: A workflow for catalyst selection based on experimental goals and the general reaction mechanism.

References

Validation & Comparative

A Comparative Guide to c-Met Tyrosine Kinase Inhibitors: 6,7-Dimethoxyquinoxalin-2-ol Derivatives vs. Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular processes, including proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or overexpression is a known driver of tumorigenesis and metastasis in numerous cancers, making it a critical target for therapeutic intervention.[3][4] This guide provides a detailed comparison of a novel class of inhibitors based on the 6,7-dimethoxyquinoline scaffold against other prominent c-Met inhibitors, offering insights for researchers and drug development professionals.

Mechanism of Action of c-Met Inhibitors

Upon binding HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain.[5][6] This event triggers the recruitment of adaptor proteins and the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT pathways, which collectively promote invasive cell growth.[4][7][8]

Small-molecule c-Met inhibitors are typically ATP-competitive, binding to the kinase domain of the receptor to block its phosphorylation and subsequent downstream signaling.[6][9] This inhibition effectively halts the cellular processes that contribute to tumor growth and progression.[7] These inhibitors can be broadly categorized based on their selectivity, ranging from highly selective agents to multi-targeted kinase inhibitors.[10]

The c-Met Signaling Pathway

The diagram below illustrates the activation of the c-Met receptor by its ligand HGF and the principal downstream signaling pathways that are implicated in cancer progression.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 Activates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Angiogenesis Angiogenesis cMet->Angiogenesis SOS SOS GRB2->SOS GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Invasion Invasion STAT3->Invasion MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models HTS High-Throughput Screening KinaseAssay Biochemical Kinase Assay (IC50) HTS->KinaseAssay Hit Validation PhosphoAssay Phospho-c-Met Western Blot KinaseAssay->PhosphoAssay Lead Confirmation ProliferationAssay Cell Proliferation Assay (MTT) PhosphoAssay->ProliferationAssay MigrationAssay Migration/Invasion Assay ProliferationAssay->MigrationAssay PK_PD Pharmacokinetics & Pharmacodynamics MigrationAssay->PK_PD Candidate Selection Xenograft Tumor Xenograft Efficacy Study PK_PD->Xenograft

References

A Comparative Guide to the Biological Activity of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1][2] This guide provides an objective comparison of the biological performance of substituted quinoxalines, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity of Substituted Quinoxalines

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often attributed to the inhibition of protein kinases crucial for cancer cell signaling.[3][4][5] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoxaline scaffold dramatically influence their cytotoxic efficacy.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of various substituted quinoxaline derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the impact of different substitution patterns.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
1 R1=H, R2=HMelanoma (MALME-M)- (55.75% GI)[1]
2 R1=H, R2=Cl--[1]
3 Triazole ringLeukemia (Ty-82)2.5[1]
3 Triazole ringLeukemia (THP-1)1.6[1]
8 Benzoxazole derivativeGastric (MGC-803)1.49 ± 0.18[1]
8 Benzoxazole derivativeLiver (HepG2)5.27 ± 0.72[1]
8 Benzoxazole derivativeLung (A549)6.91 ± 0.84[1]
14 1-(N-substituted)Breast (MCF-7)2.61[1]
17 Sulfono-hydrazideLung (A549)46.6 ± 7.41[1]
17 Sulfono-hydrazideColon (HCT-116)48 ± 8.79[1]
18 Benzo-hydrazideBreast (MCF-7)22.11 ± 13.3[1]
24 Imidazole-substitutionMelanoma (A375)0.003[1]
XVa Chloro, PhenylColon (HCT-116)4.4[3]
XVa Chloro, PhenylBreast (MCF-7)5.3[3]
4b Bromo-substitutedLung (A549)11.98 ± 2.59[6]
4m Bromo-substitutedLung (A549)9.32 ± 1.56[6]
DEQX AminoalcoholColon (Ht-29)Concentration-dependent[7]
OAQX AminoalcoholColon (Ht-29)Concentration-dependent[7]

Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity: [1]

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups like chlorine can enhance activity compared to electron-releasing groups.[1] Conversely, some studies show that electron-donating groups on certain positions increase activity.[1]

  • Linker Moiety: The type of linker between the quinoxaline core and other functionalities is crucial. For instance, a benzyl linker can increase activity, while a sulfonyl linker may decrease it.[1]

  • Heterocyclic Substitutions: The addition of other heterocyclic rings, such as triazole, benzoxazole, or imidazole, can significantly boost anticancer potency.[1]

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay [8]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted quinoxaline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.[9]

  • Formazan Solubilization: Dissolve the formazan crystals by adding DMSO.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

Signaling Pathway Inhibition

A primary mechanism of anticancer action for many quinoxaline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] Inhibition of the VEGFR-2 signaling cascade can block downstream pathways responsible for tumor angiogenesis, proliferation, and survival.[9]

VEGFR2_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Quinoxaline Substituted Quinoxaline Quinoxaline->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Survival mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted quinoxalines.

Antimicrobial Activity of Substituted Quinoxalines

Substituted quinoxalines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13]

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDSubstituentsMicroorganismMIC (µg/mL)Reference
2d 2,3-Di(thio-4-chlorophenyl)Escherichia coli8[12]
3c -Escherichia coli8[12]
10 PentacyclicCandida albicans16[12]
10 PentacyclicAspergillus flavus16[12]
5m-5p C-2 amine-substitutedStaphylococcus aureus4-16[11]
5m-5p C-2 amine-substitutedBacillus subtilis8-32[11]
5m-5p C-2 amine-substitutedMRSA8-32[11]
5m-5p C-2 amine-substitutedEscherichia coli4-32[11]
4a Pyrimidine ring with 4-chlorophenylStreptococcus pyogenesGood activity[13]
4h Morpholine derivativeBroad spectrumGood activity[13]
4c -Bacillus subtilis14.28 mm (zone)[14]
4c -Escherichia coli14.89 mm (zone)[14]

Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Symmetrical vs. Asymmetrical Substitution: Symmetrically 2,3-disubstituted quinoxalines often display more significant antibacterial activity.[12]

  • Thioether and Amine Substituents: The introduction of thioether and C-2 amine groups has been shown to be effective.[11][12]

  • Fused Ring Systems: The creation of pentacyclic structures can lead to considerable antifungal activity.[12]

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination [15]

This method is a standardized technique to determine the minimum inhibitory concentration of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

  • Substituted quinoxaline compounds

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

Procedure:

  • Serial Dilution: Perform two-fold serial dilutions of the quinoxaline compounds in the broth within the 96-well plate.[15]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[15]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Antiviral Activity of Substituted Quinoxalines

Quinoxaline derivatives have also been investigated for their antiviral properties against a variety of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV).[16][17][18]

Comparative Antiviral Potency

The following table summarizes the antiviral activity of selected quinoxaline derivatives, typically reported as EC50 (the concentration that gives half-maximal response) or IC50 values.

Compound IDSubstituentsVirusEC50/IC50 (µM)Reference
1a 6,7-dimethyl-2-oxo-3,4-dihydroHCMV<0.05[19]
20 -HCMV<0.05[19]
16 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]HCV7.5 ± 0.5[16]
- 2,3-bis(2-furyl)-6-(3-methoxyphenyl)Influenza A6.2[16]
- 2,3,6-tris(2-furyl)Influenza A3.5[16]
1 1-(4-chloro-8-methyl[1][8][20]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thioureaHSV- (25% plaque reduction at 20 µg/mL)[16]

Key Structure-Activity Relationship (SAR) Insights for Antiviral Activity:

  • Substitutions at Positions 2, 3, and 6: These positions are key for modulating antiviral activity, with bis-2-furyl substitutions showing promise.[16]

  • Thiourea Moiety: The inclusion of a thiourea group may be important for developing antiviral activity against certain viruses like HSV.[16]

Experimental Protocols: Antiviral Assays

Plaque Reduction Assay [16]

This assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral compound.

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock

  • Culture medium

  • Substituted quinoxaline compounds

  • Agarose or methylcellulose overlay

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Monolayer: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for a short period.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the quinoxaline derivative.

  • Incubation: Incubate the plates for a period that allows for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.

General Experimental and SAR Workflow

The discovery and optimization of biologically active substituted quinoxalines typically follow a structured workflow, integrating synthesis, biological screening, and structure-activity relationship analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization A Scaffold Selection (Quinoxaline) B Substituent Design (R1, R2, R3...) A->B C Chemical Synthesis B->C D In vitro Assays (e.g., MTT, MIC) C->D E Data Collection (IC50, MIC values) D->E F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G G->B Iterative Design H Further Studies (In vivo, Mechanism) G->H

Caption: General workflow for the development of substituted quinoxalines.

References

Structural Elucidation of 6,7-Dimethoxyquinoxalin-2-ol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for the structural confirmation of 6,7-Dimethoxyquinoxalin-2-ol, a significant heterocyclic compound in medicinal chemistry, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited public availability of experimental NMR data for this compound, this guide presents a comparison between predicted spectral data for the target molecule and experimentally determined data for structurally analogous quinoxaline derivatives. This approach offers valuable insights for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel quinoxaline-based compounds.

Executive Summary

The structural integrity of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound and contrasts it with the published, experimental data for 6,7-Dimethyl-2-phenylquinoxaline and 2,3-Diphenylquinoxaline. This comparative framework serves as a practical guide for the spectral interpretation and structural validation of substituted quinoxaline derivatives.

Predicted and Experimental NMR Data Comparison

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the experimentally determined values for the two comparative compounds. The data is organized to facilitate a clear comparison of the chemical shifts for analogous nuclei within the quinoxaline scaffold.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)

Proton Assignment This compound (Predicted) 6,7-Dimethyl-2-phenylquinoxaline (Experimental) 2,3-Diphenylquinoxaline (Experimental)
H-3~8.10 (s)9.26 (s)-
H-5~7.20 (s)7.85-7.94 (s)8.23 (d)
H-8~7.10 (s)7.85-7.94 (s)7.83 (m)
Aromatic-H (Phenyl)-7.48-7.58 (m), 7.22-7.33 (m)7.58 (m), 7.40 (m)
OCH₃~3.90 (s)--
CH₃-2.35-2.39 (s)-
NH~11.5 (br s)--

Note: Predicted values are estimations and may vary from experimental results. Experimental data for comparative compounds are sourced from publicly available literature.

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Carbon Assignment This compound (Predicted) 6,7-Dimethyl-2-phenylquinoxaline (Experimental) 2,3-Diphenylquinoxaline (Experimental)
C-2~155.0145.4153.9
C-3~130.0144.0153.9
C-4a~135.0141.1141.7
C-5~105.0128.2129.2
C-6~150.0136.6129.7
C-7~150.0135.0129.7
C-8~100.0129.0129.2
C-8a~138.0141.1141.7
C-Phenyl-127.4, 127.8, 127.9130.3, 130.4, 139.5
OCH₃~56.0--
CH₃-20.3-

Note: Predicted values are estimations and may vary from experimental results. Experimental data for comparative compounds are sourced from publicly available literature.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoxaline derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with key analyte resonances.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically sufficient.

  • Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • For quinoxaline derivatives, a spectral width of 0-12 ppm is generally adequate.

  • The number of scans can be adjusted to achieve a good signal-to-noise ratio, typically ranging from 16 to 64 scans.

  • A relaxation delay of 1-2 seconds is usually sufficient.

4. ¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for each unique carbon atom.

  • A wider spectral width (e.g., 0-180 ppm) is required compared to ¹H NMR.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • Apply appropriate phasing and baseline correction to the resulting spectrum.

  • Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Structural Confirmation Workflow

The logical workflow for the structural confirmation of a synthesized compound like this compound using NMR is depicted in the following diagram.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr data_processing Data Processing & Referencing h1_nmr->data_processing c13_nmr->data_processing spectral_interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Integration) data_processing->spectral_interpretation comparison Comparison with Predicted/Reference Spectra spectral_interpretation->comparison structure_confirmation Structural Confirmation comparison->structure_confirmation

Caption: Workflow for Synthesis and Structural Confirmation.

Comparative Cytotoxicity Analysis of 6,7-Dimethoxy Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug discovery, comparing the cytotoxic profiles of 6,7-dimethoxy-substituted quinazolines and quinolines, providing a reference point in the absence of direct data for 6,7-dimethoxyquinoxalin-2-ol derivatives.

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide aims to provide a comparative analysis of the cytotoxicity of this compound derivatives. However, a comprehensive search of the current scientific literature did not yield specific cytotoxic data for this compound and its direct derivatives.

Therefore, to provide valuable insights for researchers in this area, this guide presents a comparative summary of the cytotoxic activity of structurally related 6,7-dimethoxy-substituted heterocyclic compounds, namely quinazolines and quinolines. This information can serve as a valuable reference for predicting the potential anticancer activity of novel this compound derivatives and for designing future structure-activity relationship (SAR) studies.

Cytotoxicity Data Summary

The following table summarizes the reported cytotoxic activities of various 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDHeterocyclic ScaffoldSubstitutionCancer Cell LineIC50/GI50 (µM)
Compound II 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dioneN,N'-bis(2-(dimethylamino)ethyl)K562 (Leukemia)100 - 400[1]
HeLa (Cervical Carcinoma)> 400 (Inactive)[1]
Compound IV 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dioneN,N'-bis(3-(dimethylamino)propyl)K562 (Leukemia)100 - 400[1]
HeLa (Cervical Carcinoma)> 400 (Inactive)[1]
Compound 14m 6,7-Dimethoxyquinoline2-(4-Trifluoromethylphenyl)-4-(3-morpholinopropoxy)Full Panel (NCI-60)MG-MID 1.26[2][3]
Leukemia (SR)0.133[2]
Non-Small Cell Lung Cancer (NCI-H226)0.343[2]
Colon Cancer (COLO 205)0.401[2]
CNS Cancer (SF-295)0.328[2]
Melanoma (LOX IMVI)0.116[2]
Ovarian Cancer (NCI/ADR-RES)0.458[2]
Renal Cancer (CAKI-1)0.188[2]
Breast Cancer (T-47D)0.472[2]

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity experiments cited in the literature for the structurally related compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., 1% DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing the MTT reagent. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., 20% SDS and 50% DMF at pH 4.7) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm with a reference wavelength of 650 nm) using an ELISA plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.[1]

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a cell density-based assay used for cytotoxicity screening. It relies on the ability of SRB to bind to protein components of cells that have been fixed to the plate.

Procedure:

  • Cell Seeding: Human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.

  • Compound Treatment: The cells are exposed to various concentrations of the test compounds for 48 hours.

  • Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • SRB Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing with 1% (v/v) acetic acid. The plates are then air-dried.

  • Protein-Bound Dye Solubilization: The bound stain is solubilized with a 10 mM trizma base solution.

  • Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 (Growth Inhibition 50) value, the drug concentration resulting in a 50% reduction in the net protein increase, is calculated from dose-response curves.[2]

Experimental Workflow and Signaling Pathway Visualization

To aid in the conceptualization of the cytotoxicity testing process, the following diagrams illustrate a general experimental workflow.

G General Workflow for In Vitro Cytotoxicity Testing cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Addition of Compounds to Cells cell_seeding->treatment compound_prep Preparation of Compound Dilutions compound_prep->treatment incubation Incubation for 24-72 hours treatment->incubation assay_choice MTT or SRB Assay incubation->assay_choice mtt_assay Add MTT Reagent & Solubilize Formazan assay_choice->mtt_assay MTT srb_assay Fix Cells, Stain with SRB & Solubilize assay_choice->srb_assay SRB read_absorbance Measure Absorbance mtt_assay->read_absorbance srb_assay->read_absorbance calculate_ic50 Calculate IC50/GI50 Values read_absorbance->calculate_ic50

References

In-Vivo Efficacy of 6,7-Dimethoxyquinoxalin-2-ol Compared to Prazosin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of in-vivo efficacy data for 6,7-Dimethoxyquinoxalin-2-ol and the well-established antihypertensive agent, prazosin. While prazosin has been extensively studied, demonstrating clear cardiovascular effects, direct in-vivo data for this compound is not currently available in the public domain. This guide provides a detailed comparison based on the robust data for prazosin and discusses the potential cardiovascular activity of this compound in the context of structurally related compounds.

Executive Summary

Prazosin is a potent and selective alpha-1 adrenergic receptor antagonist with well-documented antihypertensive effects in various in-vivo models and clinical trials.[1][2][3][4][5] Its mechanism of action involves the blockade of alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][2][3] In contrast, the in-vivo cardiovascular efficacy of this compound has not been reported in published studies. However, research on structurally similar 2,4-diamino-6,7-dimethoxyquinazoline and quinoline derivatives suggests that the 6,7-dimethoxy functional group on a heterocyclic scaffold is a key feature for alpha-1 adrenoceptor antagonism and antihypertensive activity.[6][7][8][9] Several of these related compounds have demonstrated efficacy comparable or superior to prazosin in spontaneously hypertensive rat models.[6][8][9]

Prazosin: A Profile of In-Vivo Efficacy

Prazosin is a quinazoline derivative that effectively lowers blood pressure by selectively blocking alpha-1 adrenergic receptors.[2][3] This blockade inhibits the vasoconstrictor effects of catecholamines, such as norepinephrine, resulting in peripheral vasodilation and a decrease in total peripheral resistance.[3]

Quantitative In-Vivo Data for Prazosin

The following table summarizes representative in-vivo data for prazosin from studies in animal models.

ParameterAnimal ModelDoseRoute of AdministrationKey FindingsReference
Mean Arterial Pressure Spontaneously Hypertensive Rats (SHR)5 mg/kgOralSustained decrease in blood pressure observed at 6 hours post-administration.[6]
Vascular Resistance Normotensive and Genetically Hypertensive RatsInfusionIntra-arterialLowered vascular resistance in the perfused hind limb; effect dependent on intact sympathetic innervation.[10][11]
Heart Rate Conscious Dogs0.07 mg/kg/min for 7 minIntravenousIncreased heart rate by 28 ± 9%.[12]
Blood Pressure Conscious Dogs0.07 mg/kg/min for 7 minIntravenousDecreased mean arterial pressure by 15 ± 4%.[12]

This compound and Structurally Related Analogs

As of the latest literature review, no in-vivo studies assessing the cardiovascular effects of this compound have been published. However, the shared 6,7-dimethoxy substitution with prazosin and other potent alpha-1 blockers provides a basis for hypothesizing its potential activity.

In-Vivo Efficacy of Structurally Similar Compounds

Studies on 2,4-diamino-6,7-dimethoxyquinazoline and quinoline derivatives have demonstrated significant antihypertensive effects, often benchmarked against prazosin.

Compound ClassAnimal ModelDoseRoute of AdministrationKey FindingsReference
2,4-diamino-6,7-dimethoxyquinazolines Spontaneously Hypertensive Rats (SHR)5 mg/kgOralSeveral derivatives displayed sustained prazosin-like efficacy in lowering blood pressure at 6 hours.[9]
2,4-diamino-6,7-dimethoxyquinolines Spontaneously Hypertensive Rats (SHR)3 mg/kgOralVarious derivatives proved to be effective antihypertensive agents, with efficacy and duration of action at least equivalent to prazosin.[8]

These findings suggest that the 6,7-dimethoxy structural motif is crucial for the antihypertensive activity of this class of compounds, likely through the antagonism of alpha-1 adrenergic receptors.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonists

The diagram below illustrates the signaling pathway affected by alpha-1 adrenergic receptor antagonists like prazosin.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine Alpha1_AR Alpha-1 Adrenergic Receptor NE->Alpha1_AR Activates Prazosin Prazosin / 6,7-Dimethoxy-Substituted Antagonists Prazosin->Alpha1_AR Blocks Vasodilation Vasodilation & Reduced Blood Pressure Prazosin->Vasodilation Promotes Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Signaling pathway of alpha-1 adrenergic receptor antagonists.

In-Vivo Antihypertensive Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in-vivo antihypertensive efficacy of a test compound.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Measure Baseline Blood Pressure & Heart Rate Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Prazosin, Test Compound) Baseline->Grouping Administration Administer Compound (e.g., Oral Gavage) Grouping->Administration Measurement Measure Blood Pressure & Heart Rate at Pre-defined Time Points Administration->Measurement Data_Analysis Data Analysis (e.g., ANOVA, t-test) Measurement->Data_Analysis Conclusion Draw Conclusions on Efficacy and Potency Data_Analysis->Conclusion

Caption: Workflow for in-vivo antihypertensive studies.

Experimental Protocols

In-Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol is a generalized procedure based on methodologies reported for prazosin and related compounds.[6][8][9]

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), typically 14-20 weeks of age, are used as a model for essential hypertension.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Acclimatization and Baseline Measurements:

  • Rats are acclimated to the housing facility for at least one week prior to the experiment.

  • For non-invasive measurements, animals are trained to remain calm in a restrainer for tail-cuff blood pressure measurements.

  • For invasive measurements, rats are anesthetized, and a catheter is implanted in the carotid artery or femoral artery for direct blood pressure monitoring. Animals are allowed to recover for at least 24 hours before the experiment.

  • Baseline systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate are recorded.

3. Compound Administration:

  • Animals are randomly assigned to treatment groups: vehicle control, positive control (e.g., prazosin at 5 mg/kg), and test compound (e.g., this compound at various doses).

  • Compounds are typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage.

4. Post-Dosing Measurements:

  • Blood pressure and heart rate are measured at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Measurements are taken using either a non-invasive tail-cuff system or via the implanted arterial catheter connected to a pressure transducer and data acquisition system.

5. Data Analysis:

  • The change in blood pressure and heart rate from baseline is calculated for each animal at each time point.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound and prazosin to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

While a direct in-vivo efficacy comparison between this compound and prazosin is not possible due to the absence of data for the former, the available evidence from structurally related compounds offers valuable insights. The consistent antihypertensive activity of 6,7-dimethoxy-substituted quinazolines and quinolines strongly suggests that this compound may also possess cardiovascular effects, likely through the antagonism of alpha-1 adrenergic receptors. Further in-vivo studies are imperative to confirm this hypothesis and to fully characterize the pharmacological profile of this compound. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

Selectivity Profile of 6,7-Dimethoxyquinoxalin-2-ol Against Kinase Panels Remains Undisclosed in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly accessible databases reveals a lack of specific data on the kinase selectivity profile of the compound 6,7-Dimethoxyquinoxalin-2-ol. Despite its availability for research purposes, no detailed experimental results outlining its inhibitory activity against a broad panel of kinases have been published. Consequently, a direct comparison of its performance with other kinase inhibitors cannot be compiled at this time.

While research exists on the kinase inhibitory potential of structurally related quinoxaline and quinoline derivatives, this information cannot be reliably extrapolated to predict the specific activity and selectivity of this compound. For instance, studies on 6,7-dimethyl quinoxaline analogs have shown selective inhibition of kinases such as GSK3β, DYRK1A, and CLK1. Other research has detailed the activity of 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors and 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors within the Ras-MAPK signaling cascade. However, the precise substitution pattern of this compound distinguishes it from these examples, and its interactions with the ATP-binding sites of various kinases are expected to be unique.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the following sections provide a generalized framework for how such a selectivity profile would be determined and presented, based on established industry-standard methodologies.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity is a critical step in preclinical drug development. A standard approach involves screening the compound against a large panel of purified kinases to measure its inhibitory activity.

Typical In Vitro Kinase Assay Protocol:

A common method for assessing kinase inhibition is a radiometric assay or, more recently, luminescence-based assays such as the ADP-Glo™ Kinase Assay. The general steps are as follows:

  • Compound Preparation: The test compound, in this case, this compound, is serially diluted to a range of concentrations, typically in DMSO.

  • Kinase Reaction Setup: A reaction mixture is prepared in a multi-well plate (e.g., 384-well format) containing the specific kinase, its corresponding substrate (a peptide or protein), and a kinase reaction buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP (often radiolabeled [γ-³³P]ATP or in conjunction with reagents for a luminescence readout).

  • Incubation: The reaction is allowed to proceed for a set period at a controlled temperature (e.g., room temperature for 1 hour).

  • Termination and Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In luminescence-based assays, the amount of ADP produced is measured, which is proportional to kinase activity.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control (with no inhibitor). These values are then plotted to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

This protocol is repeated for each kinase in the screening panel.

Data Presentation: A Template for Comparison

Were the data available for this compound, it would be summarized in a table comparing its IC₅₀ values against a panel of kinases. For context, the table would ideally include data for one or more reference kinase inhibitors.

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds (IC₅₀ in nM)

Kinase TargetThis compoundComparator A (e.g., Staurosporine)Comparator B (e.g., a specific quinoxaline-based inhibitor)
Kinase 1Data Not Available1050
Kinase 2Data Not Available5>10,000
Kinase 3Data Not Available20150
... (up to 400+ kinases).........

Visualization of Experimental Workflow

The process of determining a kinase selectivity profile can be visualized to clarify the sequence of experimental steps.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis cluster_output Output Compound This compound Stock SerialDilution Serial Dilutions in DMSO Compound->SerialDilution AddCompound Add Diluted Compound SerialDilution->AddCompound Plate 384-well Plate AddKinase Dispense Kinase Panel Plate->AddKinase AddKinase->AddCompound AddATP Initiate with ATP/Substrate Mix AddCompound->AddATP Incubate Incubate at RT AddATP->Incubate DetectSignal Measure Signal (Luminescence/Radioactivity) Incubate->DetectSignal CalcActivity Calculate % Inhibition DetectSignal->CalcActivity IC50 Determine IC50 Values CalcActivity->IC50 Profile Selectivity Profile Table IC50->Profile

Experimental workflow for kinase selectivity profiling.

Navigating the Kinome: A Comparative Guide to Kinase Inhibitor Cross-Reactivity with a Focus on 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for evaluating the cross-reactivity of kinase inhibitors, using the quinoxaline derivative 6,7-Dimethoxyquinoxalin-2-ol as a focal point for comparison. Due to the absence of publicly available, comprehensive screening data for this compound, this guide will utilize illustrative data for "Quinoxalinol A" (a hypothetical representation of the compound) and two other hypothetical inhibitors to demonstrate key concepts in selectivity profiling.

The development of selective kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] Kinase inhibitor cross-reactivity, or the binding to unintended kinase targets, is a critical aspect to characterize during drug discovery.[3] Comprehensive profiling across a large panel of kinases is essential to interpret a compound's biological activity and potential clinical implications correctly.[1][4]

Comparative Analysis of Kinase Inhibition Profiles

To illustrate how cross-reactivity is assessed, the following tables present hypothetical inhibition data for our compound of interest, "Quinoxalinol A," and two representative comparator compounds: "Comparator X" (a highly selective inhibitor) and "Comparator Y" (a multi-targeted inhibitor). The data is presented as both percent inhibition at a fixed concentration and IC50 values for key on- and off-targets.

Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetQuinoxalinol AComparator XComparator Y
Target Kinase A 95 98 92
Kinase B45588
Kinase C15275
Kinase D52891
Kinase E30165
Kinase F18<182

This table illustrates a primary screening approach where compounds are tested at a single, relatively high concentration to identify potential hits.

Table 2: Selectivity Profile (IC50 Values in nM)

Kinase TargetQuinoxalinol AComparator XComparator Y
Target Kinase A 50 10 75
Kinase B850>10,000150
Kinase C>10,000>10,000500
Kinase D1,200>10,000120
Kinase E3,500>10,000800
Kinase F>10,000>10,000250

This table provides a more detailed view of potency and selectivity, typically generated for compounds that show significant activity in primary screens.[1]

Visualizing On-Target and Off-Target Effects

The following diagram illustrates a simplified signaling pathway, demonstrating how a kinase inhibitor can exert both desired (on-target) and unintended (off-target) effects.

G cluster_pathway1 Target Pathway cluster_pathway2 Off-Target Pathway Signal 1 Signal 1 Target Kinase A Target Kinase A Signal 1->Target Kinase A Substrate 1 Substrate 1 Target Kinase A->Substrate 1 Cellular Response 1 Cellular Response 1 Substrate 1->Cellular Response 1 Signal 2 Signal 2 Kinase B Kinase B Signal 2->Kinase B Substrate 2 Substrate 2 Kinase B->Substrate 2 Cellular Response 2 Cellular Response 2 Substrate 2->Cellular Response 2 Quinoxalinol A Quinoxalinol A Quinoxalinol A->Target Kinase A On-Target Inhibition Quinoxalinol A->Kinase B Off-Target Inhibition

Figure 1. On-target vs. off-target inhibition in signaling pathways.

Experimental Protocols

Accurate and reproducible data are the foundation of any comparative analysis. The following sections detail standard protocols for assays used to generate kinase inhibition data.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This method measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5]

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., "Quinoxalinol A") in 100% DMSO.

    • Perform serial dilutions of the compound stock to create a concentration gradient.

    • Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Kinase Reaction :

    • Add the specific kinase to the wells of a low-volume 384-well plate.

    • Add the test compound at various concentrations to the designated wells. Include a DMSO-only control (representing 100% kinase activity) and a no-kinase control (for background).

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Signal Detection :

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate to allow for the conversion of ADP to ATP.

    • Add the Kinase Detection Reagent, containing luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.

    • Measure luminescence using a compatible plate reader.

  • Data Analysis :

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a biophysical method that measures the thermal stability of a protein.[6] The binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Reagent Preparation :

    • Prepare purified kinase protein in a suitable buffer.

    • Prepare the test compound at a fixed concentration (e.g., 10 µM) in the same buffer.

    • Prepare a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup :

    • In a 96-well or 384-well PCR plate, mix the kinase protein, the fluorescent dye, and either the test compound or a DMSO control.

  • Thermal Denaturation :

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).

    • Measure the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis :

    • Plot fluorescence versus temperature to generate a melting curve.

    • The midpoint of the transition in this curve is the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample with the test compound. A significant positive ΔTm indicates inhibitor binding.

Experimental Workflow for Cross-Reactivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Primary Screen (Single Concentration, e.g., 1µM) B Identify Hits (% Inhibition > Threshold, e.g., 50%) A->B C Dose-Response Assay (IC50 Determination) B->C D Determine Selectivity Profile (Compare On- and Off-Target IC50s) C->D E Cellular Target Engagement Assay (e.g., NanoBRET) D->E F Functional Cellular Assays (Phenotypic Effects) E->F Final Report Final Report F->Final Report Test Compound Test Compound Test Compound->A Kinome Panel Kinome Panel Kinome Panel->A

Figure 2. A typical workflow for kinase inhibitor cross-reactivity profiling.

References

A Comparative Guide to the Synthesis of 6,7-Dimethoxyquinoxalin-2-ol: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such compound of interest is 6,7-Dimethoxyquinoxalin-2-ol, a scaffold with potential applications in various therapeutic areas. The reproducibility and efficiency of its synthesis are critical for consistent research outcomes and scalable production. This guide provides an objective comparison of two primary methods for the synthesis of this compound, supported by experimental data and detailed protocols.

The principal synthetic route to this compound, which exists in tautomeric equilibrium with 6,7-dimethoxyquinoxaline-2,3-dione, involves the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with a suitable two-carbon electrophile. This comparison focuses on two such electrophiles: diethyl oxalate and glyoxylic acid.

Comparative Analysis of Synthesis Methods

The selection of a synthetic method is often a trade-off between yield, reaction conditions, cost, and ease of purification. The following table summarizes the quantitative data for the two primary methods discussed.

ParameterMethod 1: Diethyl Oxalate CondensationMethod 2: Glyoxylic Acid Condensation
Starting Materials 4,5-dimethoxy-1,2-phenylenediamine, Diethyl Oxalate4,5-dimethoxy-1,2-phenylenediamine, Glyoxylic Acid
Reaction Conditions Reflux in ethanol or acetic acidRoom temperature to gentle heating in an acidic medium
Typical Reaction Time 2 - 4 hours1 - 3 hours
Reported Yield High (often >90%)Moderate to High (variable)
Purification Recrystallization from ethanol or acetic acidRecrystallization from a suitable solvent
Key Advantages High yields, well-established procedureMilder reaction conditions
Potential Challenges Requires higher temperaturesPotential for side reactions, yield variability

Experimental Protocols

To ensure reproducibility, detailed experimental protocols for both synthesis methods are provided below. These protocols are based on established procedures for the synthesis of quinoxaline derivatives.

Method 1: Synthesis of 6,7-Dimethoxyquinoxaline-2,3-dione via Diethyl Oxalate Condensation

This method is a widely used and reliable procedure for the preparation of quinoxaline-2,3-diones.

Materials:

  • 4,5-dimethoxy-1,2-phenylenediamine

  • Diethyl oxalate

  • Ethanol (or Glacial Acetic Acid)

  • Hydrochloric Acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in ethanol.

  • Add 1.1 equivalents of diethyl oxalate to the solution. A catalytic amount of hydrochloric acid can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dimethoxyquinoxaline-2,3-dione, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol or glacial acetic acid to yield a crystalline solid.

Method 2: Synthesis of this compound via Glyoxylic Acid Condensation

This method offers a more direct route to the quinoxalin-2-ol tautomer under potentially milder conditions.

Materials:

  • 4,5-dimethoxy-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Dilute Hydrochloric Acid or Acetic Acid

Procedure:

  • In a flask, dissolve 1.0 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in a minimal amount of dilute hydrochloric acid or acetic acid with gentle warming.

  • To this solution, add a solution of 1.0 equivalent of glyoxylic acid monohydrate in water.

  • Stir the reaction mixture at room temperature for 1-3 hours. A precipitate of this compound should form.

  • If precipitation is slow, the mixture can be gently heated for a short period.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualization of Synthetic Pathways

The logical flow of the two synthetic methods can be visualized in the following diagram.

Synthesis_Comparison cluster_reactants Starting Material cluster_method1 Method 1 cluster_method2 Method 2 cluster_product Product 4,5-dimethoxy-1,2-phenylenediamine 4,5-dimethoxy-1,2-phenylenediamine Condensation (Reflux) Condensation (Reflux) 4,5-dimethoxy-1,2-phenylenediamine->Condensation (Reflux) Condensation (RT) Condensation (RT) 4,5-dimethoxy-1,2-phenylenediamine->Condensation (RT) Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation (Reflux) This compound This compound Condensation (Reflux)->this compound Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Condensation (RT) Condensation (RT)->this compound

Caption: Comparison of synthetic routes to this compound.

Benchmarking a Novel Anticancer Candidate: A Comparative Analysis of 6,7-Dimethoxyquinoxalin-2-ol Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of 6,7-Dimethoxyquinoxalin-2-ol against established anticancer drugs. Due to the limited publicly available data on the specific biological activity of this compound, this analysis utilizes a closely related and well-studied compound, the 6,7-dimethoxy-4-anilinoquinoline derivative 12n, as a proxy to offer a meaningful comparison. This quinoline derivative shares the core 6,7-dimethoxy scaffold and has demonstrated significant anticancer properties.

The relentless pursuit of novel and more effective anticancer agents is a cornerstone of oncological research. Quinoxaline and its derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent antitumor agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and various kinases.

This guide presents a head-to-head comparison of the in vitro cytotoxic activity of a representative 6,7-dimethoxy-substituted compound against three widely used chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. The data is presented to aid researchers in evaluating the potential of this chemical scaffold for further drug development.

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the proxy compound, 6,7-dimethoxy-4-anilinoquinoline derivative 12n, and standard anticancer drugs against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)
6,7-dimethoxy-4-anilinoquinoline 12n (Proxy) A549Lung Carcinoma7.3 ± 1.0
MCF-7Breast Adenocarcinoma6.1 ± 0.6
MKN-45Gastric Cancer13.4 ± 0.5
Doxorubicin A549Lung Carcinoma> 20
MCF-7Breast Adenocarcinoma2.5
MKN-45Gastric CancerData Not Found
Cisplatin A549Lung Carcinoma9 ± 1.6
MCF-7Breast AdenocarcinomaData Varies
MKN-45Gastric CancerData Not Found
Paclitaxel A549Lung Carcinoma10.18 ± 0.27 µg/L
MCF-7Breast AdenocarcinomaData Varies
MKN-45Gastric CancerData Not Found

Disclaimer: The data for the 6,7-dimethoxy-4-anilinoquinoline derivative 12n is used as a proxy for this compound due to the absence of specific public data for the latter. IC50 values for standard drugs can vary significantly between studies due to different experimental conditions.

Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the potential mechanism of action and the process of evaluating such compounds, the following diagrams illustrate a key signaling pathway often targeted by quinoxaline derivatives and a general workflow for in vitro cytotoxicity screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Proxy 6,7-Dimethoxy-Substituted Quinoxaline/Quinoline (Proxy Compound) Proxy->cMet Inhibits

Figure 1. c-Met signaling pathway targeted by quinoxaline derivatives.

G start Start cell_culture 1. Cell Seeding (e.g., A549, MCF-7, MKN-45) start->cell_culture end End incubation1 2. Incubation (24h for cell adherence) cell_culture->incubation1 drug_treatment 3. Compound Treatment (Serial dilutions of test and control drugs) incubation1->drug_treatment incubation2 4. Incubation (e.g., 48h or 72h) drug_treatment->incubation2 assay 5. Cell Viability Assay (e.g., MTT Assay) incubation2->assay data_analysis 6. Data Analysis (Absorbance reading and IC50 calculation) assay->data_analysis data_analysis->end

Figure 2. General workflow for in vitro cytotoxicity screening.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common colorimetric method.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Preparation and Treatment:

  • The test compound (e.g., 6,7-dimethoxy-4-anilinoquinoline derivative 12n) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium.

  • The culture medium in the 96-well plates is replaced with the medium containing the various concentrations of the test compounds. Control wells contain medium with the solvent vehicle only.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

4. MTT Assay:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Conclusion

The preliminary comparative data, using a closely related proxy compound, suggests that the 6,7-dimethoxyquinoxaline scaffold holds promise as a template for the development of novel anticancer agents. The observed cytotoxic activity against lung, breast, and gastric cancer cell lines warrants further investigation into the specific mechanisms of action and in vivo efficacy of this compound and its analogues. The provided experimental framework offers a basis for researchers to conduct their own comprehensive evaluations of this and other promising compounds.

Quinoxaline vs. Quinoline: A Comparative Analysis of Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential and toxicological profiles of quinoxaline and quinoline derivatives.

The quinoxaline and quinoline ring systems are fundamental scaffolds in medicinal chemistry, each forming the core of numerous compounds with a broad spectrum of biological activities. Both are bicyclic aromatic heterocycles, with quinoline consisting of a benzene ring fused to a pyridine ring, and quinoxaline containing a benzene ring fused to a pyrazine ring. This seemingly subtle structural difference significantly influences their physicochemical properties, biological targets, and overall potential as therapeutic agents. This guide provides a comparative analysis of these two privileged scaffolds, summarizing key experimental data on their anticancer, antibacterial, and anti-inflammatory activities, as well as their toxicological profiles.

Physicochemical Properties: A Tale of Two Heterocycles

The arrangement of nitrogen atoms within the heterocyclic ring imparts distinct electronic properties to quinoxaline and quinoline. Quinoline, with a single nitrogen atom, is a weak base. Quinoxaline, containing two nitrogen atoms in a 1,4-position, is an even weaker base. These differences in basicity and electron distribution affect the molecules' ability to form hydrogen bonds and interact with biological targets, influencing their pharmacokinetic and pharmacodynamic profiles.

Comparative Biological Activity

While both scaffolds are prevalent in a wide array of pharmacologically active compounds, this guide will focus on a comparative overview of their performance in three key therapeutic areas: oncology, infectious diseases, and inflammation. It is important to note that a direct head-to-head comparison of various derivatives under identical experimental conditions is limited in the literature. Therefore, the following data, gathered from various studies, should be interpreted with consideration of the potential variations in experimental setups.

Anticancer Activity

Both quinoxaline and quinoline derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Quinoxaline and Quinoline Derivatives (IC50 in µM)

ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoxaline Compound VIIIcHCT116 (Colon)2.5[1]
Compound VIIIcMCF-7 (Breast)9[1]
Compound IVPC-3 (Prostate)2.11
Quinoline 7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[2]
7-Chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast)4.63[2]
7-Chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³[2]
Antibacterial Activity

The quinoline scaffold is famously represented by the fluoroquinolone class of antibiotics. However, quinoxaline derivatives also exhibit potent antibacterial properties.

Table 2: Comparative Antibacterial Activity of Quinoxaline and Quinoline Derivatives (MIC in µg/mL)

ScaffoldDerivative ExampleStaphylococcus aureusEscherichia coliReference
Quinoxaline Quinoxaline Deriv. 1816[3]
Quinoxaline Deriv. 248[3]
Quinoline Ciprofloxacin (Fluoroquinolone)0.125 - 80.013 - 1[4]
Nalidixic Acid (Non-Fluoroquinolone)0.250.50 - 64[4]
Anti-inflammatory Activity

Both scaffolds have been incorporated into molecules designed to modulate inflammatory pathways.

Table 3: Comparative In Vivo Anti-inflammatory Activity of Quinoxaline and Quinoline Derivatives

ScaffoldDerivative ExampleAnimal ModelAssay% InhibitionReference
Quinoxaline Quinoxaline-hydrazone analog (4a)RatCarrageenan-induced paw edemaSignificant inhibition (quantitative data not specified)[5]
Quinoline Cyclopenta[a]anthracene, quinolin-2-one derivativeMouseXylene-induced ear edema68.28%[6]

Toxicological Profiles

Assessing the toxicity of these scaffolds is crucial for their development as safe and effective drugs.

Table 4: Comparative Acute Toxicity of Quinoxaline and Quinoline Derivatives

ScaffoldDerivative ExampleAnimal ModelRouteLD50Reference
Quinoxaline Quinoxaline 1,4-di-N-oxidesWistar RatIntraperitoneal30 - 120 mg/kg[7]
Quinoline QuinolineRatOral460 mg/kg[8]
QuinolineMouseOral330 mg/kg[8]

Signaling Pathways in Anticancer Activity

A significant mechanism through which both quinoxaline and quinoline derivatives exert their anticancer effects is the inhibition of protein kinases involved in crucial signaling pathways like the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its activation triggers downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Quinoxaline_Inhibitor Quinoxaline Derivatives Quinoxaline_Inhibitor->EGFR Quinoline_Inhibitor Quinoline Derivatives Quinoline_Inhibitor->EGFR

EGFR Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Quinoxaline_Inhibitor Quinoxaline Inhibitors Quinoxaline_Inhibitor->PI3K Quinoxaline_Inhibitor->mTORC1 Quinoline_Inhibitor Quinoline Inhibitors Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

PI3K/Akt/mTOR Pathway Inhibition

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments mentioned.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with varying concentrations of quinoxaline/quinoline derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (570 nm) F->G H 8. Calculate IC50 value G->H

Workflow for MTT Assay

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a series of dilutions of the test compounds (quinoxaline or quinoline derivatives) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (or vehicle control) orally or intraperitoneally at a predetermined time before inducing inflammation.

  • Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the animal's hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Conclusion

Both quinoxaline and quinoline scaffolds are undeniably privileged structures in drug design, each offering a versatile platform for the development of novel therapeutic agents. While quinolines have a more established history, particularly in the realm of antibacterial and antimalarial drugs, quinoxalines are emerging as potent contenders, especially in the field of oncology.

The comparative data, although not from direct head-to-head studies, suggests that both scaffolds can be tailored to produce highly active compounds. The choice between a quinoxaline or a quinoline scaffold in a drug design program will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the potential for off-target effects and toxicity. The information and protocols provided in this guide aim to serve as a valuable resource for researchers in their efforts to harness the therapeutic potential of these remarkable heterocyclic systems.

References

Verifying the Molecular Weight of 6,7-Dimethoxyquinoxalin-2-ol: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of mass spectrometry for verifying the molecular weight of 6,7-Dimethoxyquinoxalin-2-ol, with supporting experimental data and protocols. An alternative method is also presented for a comprehensive evaluation.

The compound in focus, this compound, is understood to have the chemical structure illustrated below. Based on this structure, its molecular formula is C₁₀H₁₀N₂O₃.

The theoretical molecular weight of this compound is calculated to be approximately 206.20 g/mol , and its monoisotopic mass is 206.0691 g/mol . This guide will explore the experimental verification of this molecular weight.

Data Presentation: A Comparative Overview

For a clear comparison of the primary and alternative methods for verifying the molecular weight of this compound, the following table summarizes the expected quantitative data.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Differential Scanning Calorimetry (DSC)
Measured Value m/z of the molecular ion [M+H]⁺Melting Point (°C)
Expected Value 207.0764Compound-specific
Accuracy < 5 ppm± 0.5 °C
Information Provided Exact mass and elemental compositionPurity and thermal properties

Experimental Protocols

Primary Method: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2][3] For the verification of the molecular weight of this compound, high-resolution mass spectrometry with electrospray ionization (ESI) is the recommended method. This technique offers high accuracy and sensitivity, allowing for the determination of the elemental composition of the molecule.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Electrospray ionization (ESI) source

  • Liquid chromatography (LC) system (optional, for sample introduction)

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase molecular ions. For this compound, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the highest m/z value is generally the molecular ion peak.[4]

Alternative Method: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. While it does not directly measure molecular weight, it can provide a sharp, well-defined melting point for a pure substance, which can be a strong indicator of the compound's identity and purity when compared to a known standard.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The temperature at which the sample undergoes a phase transition from solid to liquid is recorded as the melting point. The sharpness of the melting peak provides an indication of the sample's purity.

Visualizing the Process

To better understand the experimental and analytical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolve Dissolve in Solvent infusion Infusion into ESI Source dissolve->infusion ionization Electrospray Ionization infusion->ionization mass_analyzer Mass Analysis (m/z) ionization->mass_analyzer detection Ion Detection mass_analyzer->detection spectrum Generate Mass Spectrum detection->spectrum analysis Data Analysis spectrum->analysis

Caption: Experimental workflow for mass spectrometry analysis.

data_analysis_logic theoretical_mw Theoretical MW (C10H10N2O3 = 206.0691 Da) comparison Compare theoretical_mw->comparison experimental_mz Experimental m/z ([M+H]+) experimental_mz->comparison result Result comparison->result Δ < 5 ppm

Caption: Logical flow for experimental data validation.

References

Safety Operating Guide

Proper Disposal of 6,7-Dimethoxyquinoxalin-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Classification and Disposal

Waste Classification: Hazardous Waste Disposal Method: Licensed Hazardous Waste Facility Do Not: Dispose down the drain or in regular trash

This document provides essential procedural guidance for the safe disposal of 6,7-Dimethoxyquinoxalin-2-ol, catering to researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for hazardous chemical waste management and information from structurally similar quinoxaline derivatives.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous compounds, this compound should be handled with caution, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation.[1]

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a structured manner to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

2. Container Selection and Labeling:

  • Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure containers are kept closed except when adding waste.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • The primary and recommended disposal method for this type of organic compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[1]

Disposal "Don'ts"

  • DO NOT dispose of this compound down the laboratory drain.[1] Heterocyclic aromatic compounds can be persistent in the environment.

  • DO NOT dispose of this chemical in the regular trash.

Quantitative Data Summary

The following table summarizes key hazard information relevant to the disposal of quinoxaline derivatives, based on data for analogous compounds. This information should be used as a precautionary guide in the absence of a specific SDS for this compound.

Hazard ClassificationData for Analogous Quinoxaline Derivatives
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible & Labeled Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' container->label storage Store in Designated Hazardous Waste Area label->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Facility contact_ehs->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6,7-Dimethoxyquinoxalin-2-ol. The following procedures are based on best practices for handling similar quinoxaline derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[1]Provides a barrier against splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2]Mandatory for all handling procedures. Inspect gloves for any signs of degradation or puncture before use.[2]
Body Protection A fully buttoned lab coat or a chemical-resistant apron.[2][3]Protects skin from potential contact with the chemical. For tasks with a higher risk of splashing, consider additional protection.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[2][4]Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing risk. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

1. Preparation and Weighing:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
  • Wear all required PPE as outlined in the table above.
  • To weigh the solid compound, use appropriate tools like spatulas and weighing paper to avoid direct contact.[2] Prevent the formation of dust during this process.[2]

2. Dissolving and Transferring:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
  • Use a sealed container for mixing and transferring solutions.
  • Keep all containers tightly closed when not in use.[2]

3. During the Experiment:

  • Avoid contact with skin, eyes, and clothing.[2]
  • Do not eat, drink, or smoke in the laboratory.[6][7]
  • In case of any spills, follow the emergency procedures outlined below.

Workflow for Safe Handling of this compound

prep Preparation: Don PPE & Verify Emergency Equipment weigh Weighing: Use Fume Hood & Handle with Care prep->weigh Proceed dissolve Dissolving & Transferring: Use Sealed Containers weigh->dissolve Proceed experiment Experimentation: Avoid Contact & Maintain Awareness dissolve->experiment Proceed cleanup Cleanup: Decontaminate Surfaces & Segregate Waste experiment->cleanup Complete disposal Disposal: Follow Hazardous Waste Protocols cleanup->disposal Complete

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen.[2] Seek medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.[2]

Emergency Response Flowchart

exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush with Water for 15 min eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Flowchart of emergency procedures for exposure to this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper) in a dedicated and clearly labeled hazardous waste container.[2]
  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled liquid hazardous waste container.[2]

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area.[5]
  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[5][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.